molecular formula C6H13ClFN B1405389 4-Fluoro-4-methylpiperidine hydrochloride CAS No. 1023305-87-4

4-Fluoro-4-methylpiperidine hydrochloride

Cat. No.: B1405389
CAS No.: 1023305-87-4
M. Wt: 153.62 g/mol
InChI Key: LVFDOIZBJXQXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-4-methylpiperidine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDOIZBJXQXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023305-87-4
Record name 4-FLUORO-4-METHYLPIPERIDINE HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-4-methylpiperidine hydrochloride (CAS No. 1023305-87-4), a fluorinated saturated heterocycle of significant interest in modern medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, spectroscopic characteristics, and its emerging role as a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with biological targets.[1] The strategic incorporation of fluorine into this privileged structure has become a powerful tool for medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The introduction of a fluorine atom can modulate the basicity (pKa) of the piperidine nitrogen, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic profile, including its potential for off-target effects such as hERG channel interactions.[1]

This compound, in particular, presents a unique combination of a polar fluorine atom and a small alkyl group at the 4-position, offering a three-dimensional exit vector for further chemical elaboration. This substitution pattern makes it an attractive fragment for fragment-based drug discovery (FBDD) and a versatile intermediate for the synthesis of more complex molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource(s)
CAS Number 1023305-87-4[2][3]
Molecular Formula C₆H₁₂FN · HCl[2]
Molecular Weight 153.63 g/mol [2]
IUPAC Name This compound[3]
Appearance Solid (predicted)[2]
SMILES CC1(F)CCNCC1.Cl[2]
InChI Key LVFDOIZBJXQXEE-UHFFFAOYSA-N[2]

Synthesis of this compound: A Plausible Approach

Below is a representative, hypothetical protocol for the synthesis, which should be considered a starting point for experimental design and optimization.

Hypothetical Synthetic Workflow

G A 1-Boc-4-piperidone B Grignard Reaction (MeMgBr) A->B Step 1 C 1-Boc-4-hydroxy-4-methylpiperidine B->C D Fluorination (e.g., DAST, Deoxofluor) C->D Step 2 E 1-Boc-4-fluoro-4-methylpiperidine D->E F Boc Deprotection (HCl in Dioxane) E->F Step 3 G This compound F->G

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

  • To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (MeMgBr) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Fluorination to yield 1-Boc-4-fluoro-4-methylpiperidine

  • Dissolve 1-Boc-4-hydroxy-4-methylpiperidine in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, in DCM.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Step 3: Boc Deprotection to yield this compound

  • Dissolve the purified 1-Boc-4-fluoro-4-methylpiperidine in a solution of hydrochloric acid in 1,4-dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a solid.

Spectroscopic Characterization

While publicly available, fully assigned spectra for this compound are limited, chemical suppliers like ChemicalBook indicate the availability of proton nuclear magnetic resonance (¹H NMR) data.[4] Based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Resonances corresponding to the methyl protons, the four sets of methylene protons on the piperidine ring, and the N-H proton. The signals for the methylene protons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the fluorine atom.

  • ¹³C NMR: Signals for the methyl carbon, the quaternary carbon attached to the fluorine, and the methylene carbons of the piperidine ring. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-4-methylpiperidine moiety is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Its structural features can be leveraged to optimize key drug properties.

Workflow for Incorporating the Scaffold in Drug Design

G A 4-Fluoro-4-methylpiperidine hydrochloride B N-Functionalization (e.g., Reductive amination, Acylation, Arylation) A->B Step 1 C Library of diverse piperidine analogs B->C D Screening against CNS targets C->D Step 2 E Hit Identification D->E F Lead Optimization (SAR studies) E->F Step 3 G Drug Candidate F->G

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Key Advantages in Medicinal Chemistry
  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the piperidine nitrogen, which can be advantageous in reducing off-target liabilities and improving oral bioavailability.

  • Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug.

  • Conformational Control: The fluorine substituent can influence the conformational preference of the piperidine ring, which can be exploited to enhance binding to a biological target.

  • Vector for Further Synthesis: The piperidine nitrogen provides a convenient handle for the introduction of various substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing the 4-fluoro-4-methylpiperidine scaffold are not yet prevalent, numerous patents describe the use of related fluorinated piperidines in the development of agents for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general knowledge of similar compounds and should be supplemented with a thorough review of the material safety data sheet (MSDS) from the supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a fluorinated stereocenter and a reactive piperidine nitrogen makes it an attractive scaffold for the synthesis of novel compounds with potentially improved pharmacological properties. As the demand for new and effective treatments for CNS and other disorders continues to grow, the strategic use of such fluorinated intermediates is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 4-Fluoro-4-methylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a strategic protecting group strategy and a key deoxofluorination reaction to achieve the target molecule with high fidelity. This document will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the characterization of the synthetic intermediates and the final product.

Introduction

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-methylpiperidine scaffold is of particular interest as it introduces a quaternary stereocenter containing a fluorine atom, which can impart unique conformational constraints and electronic properties to parent molecules. This guide outlines a common and effective synthetic route commencing from the readily available N-Boc-4-methyl-4-piperidinol.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a three-step sequence:

  • Deoxofluorination: The tertiary hydroxyl group of N-Boc-4-methyl-4-piperidinol is replaced with a fluorine atom using a deoxofluorinating agent.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

  • Salt Formation: The resulting free base, 4-Fluoro-4-methylpiperidine, is converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway Start N-Boc-4-methyl-4-piperidinol Intermediate tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate Start->Intermediate Deoxofluorination (DAST or Deoxo-Fluor) Free_Base 4-Fluoro-4-methylpiperidine Intermediate->Free_Base Boc Deprotection (HCl in Dioxane) Final_Product This compound Free_Base->Final_Product Salt Formation (HCl)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate

The cornerstone of this synthesis is the deoxofluorination of a tertiary alcohol. This transformation is crucial for introducing the fluorine atom at the desired position.

Mechanistic Considerations and Reagent Selection

The conversion of a tertiary alcohol to an alkyl fluoride is a challenging transformation that requires a reagent capable of activating the hydroxyl group and delivering a fluoride nucleophile, while minimizing side reactions such as elimination. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are the reagents of choice for this purpose.[1] These reagents react with the alcohol to form a fluorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2-type displacement by fluoride to yield the desired product. The use of a non-polar, aprotic solvent like dichloromethane (DCM) is standard to ensure the solubility of the reagents and to minimize side reactions. The reaction is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the fluorinating agent and to suppress potential elimination pathways.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
N-Boc-4-methyl-4-piperidinol215.29->98%
Diethylaminosulfur trifluoride (DAST)161.201.22>95%
Dichloromethane (DCM), anhydrous84.931.33>99.8%
Saturated aqueous sodium bicarbonate---
Anhydrous magnesium sulfate120.37->98%

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-methyl-4-piperidinol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate as a colorless oil.

Part 2: Synthesis of 4-Fluoro-4-methylpiperidine

The second stage of the synthesis involves the removal of the Boc protecting group to liberate the free piperidine nitrogen.

Rationale for Deprotection Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][3][4][5] Treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol, efficiently cleaves the Boc group, releasing the free amine as its hydrochloride salt. This method is generally clean and high-yielding.

Detailed Experimental Protocol

Materials:

Reagent/SolventConcentration
tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate-
4M HCl in 1,4-Dioxane4 M
Diethyl ether-

Procedure:

  • Dissolve the purified tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (excess, typically 5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude salt can be triturated with diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, with characteristic splitting patterns due to the fluorine atom. A broad singlet for the N-H protons. A singlet for the methyl group protons.
¹³C NMR A quaternary carbon signal significantly coupled to the fluorine atom (large ¹JCF coupling constant). Signals for the other piperidine ring carbons and the methyl carbon.
¹⁹F NMR A singlet or a complex multiplet depending on the proton environment.
Mass Spec. A molecular ion peak corresponding to the free base [M+H]⁺.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for accessing this important fluorinated building block. The key steps of deoxofluorination and Boc deprotection are well-established transformations in organic synthesis. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are crucial for obtaining the desired compound in high purity. This guide provides the necessary framework for researchers to successfully synthesize and utilize this valuable compound in their drug discovery and development endeavors.

References

"4-Fluoro-4-methylpiperidine hydrochloride physical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-4-methylpiperidine hydrochloride

Introduction: A Key Building Block with a Caveat

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals, and the strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth look at the core physical properties of this compound. However, it is critical for the scientific community to be aware that this compound is often supplied to early-stage researchers by major chemical vendors on an "AS-IS" basis, with no guarantee of purity and without extensive analytical data provided.[1] This commercial reality places the onus of identity confirmation and purity assessment squarely on the end-user. Therefore, this document is structured not merely to report known values, but to provide robust, self-validating experimental protocols for researchers to empirically determine these properties in their own laboratories.

Section 1: Core Physicochemical & Structural Identity

A summary of the fundamental identifiers and properties of this compound is presented below. Properties that are not consistently reported in literature or on supplier documentation are marked "To Be Determined" to emphasize the necessity of experimental verification.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound[2]
CAS Number 1023305-87-4[2][3]
Molecular Formula C₆H₁₂FN · HCl (or C₆H₁₃ClFN)[3]
Molecular Weight 153.63 g/mol [1]
Physical Form Solid[1]
Melting Point To Be Determined (TBD)
Solubility TBD. Expected to be soluble in polar protic solvents (e.g., water, methanol, DMSO) due to its ionic salt character.[4][5]
SMILES String CC1(F)CCNCC1.Cl[1]
InChI Key LVFDOIZBJXQXEE-UHFFFAOYSA-N[1]

Section 2: Methodologies for Empirical Characterization

Given the lack of comprehensive supplier data, the following protocols are provided as trustworthy, standardized methods for the in-house characterization of this compound.

Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

  • Sample Preparation: Ensure the sample is completely dry.[6] Place a small amount of the solid on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula or mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until the sample is packed to a height of 1-2 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting range. This saves time and establishes the temperature range for a more precise measurement.

  • Accurate Measurement: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂. For a pure compound, this range should be narrow.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Powder Create Fine Powder Dry->Powder Homogenize Load Load Capillary (1-2mm) Powder->Load Pack Pack Sample Load->Pack Place Insert into Apparatus Pack->Place Heat Heat (1-2°C/min) Place->Heat Observe Observe & Record T1, T2 Heat->Observe Result Report Melting Range (T1 - T2) Observe->Result

Caption: Workflow for accurate melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be invaluable.

  • ¹H NMR: The formation of the hydrochloride salt involves the protonation of the piperidine nitrogen. This has a significant electronic effect, causing protons on the carbons adjacent to the nitrogen (alpha-protons) to be deshielded. Therefore, one should expect the signals for these protons to appear at a higher chemical shift (downfield) compared to the corresponding free base.[5][9]

  • ¹³C NMR: Similar to the proton spectrum, the alpha-carbons will also experience a downfield shift upon protonation. Furthermore, the carbon atom bonded to fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), and other carbons may show smaller couplings through multiple bonds.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of fluorine.

  • Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]

  • Solvent Selection: Add ~0.6-0.7 mL of a suitable deuterated solvent.[10] For hydrochloride salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve ionic compounds and exchange with the N-H proton. Chloroform-d (CDCl₃) may be less effective at dissolving the salt.

  • Dissolution & Filtration: Vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[12][13] This step is critical as suspended solids will degrade spectral quality.[13]

  • Analysis: Cap the NMR tube and acquire the spectrum. Use a modern spectrometer to perform ¹H, ¹³C, and other relevant experiments (e.g., COSY, HSQC) to assign all signals and confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_transfer Filtration & Transfer cluster_acq Data Acquisition Weigh Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (~0.6 mL D2O or DMSO-d6) Weigh->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Filter Filter through Pipette Plug Dissolve->Filter Tube Transfer to NMR Tube Filter->Tube Acquire Acquire Spectra (1H, 13C, etc.) Tube->Acquire Process Process & Analyze Data Acquire->Process Confirm Confirm Structure & Purity Process->Confirm

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

When analyzing a hydrochloride salt using a soft ionization technique like Electrospray Ionization (ESI), the instrument typically detects the protonated free base, not the intact salt. The neutral HCl molecule is lost during the ionization process. Therefore, the expected ion to be observed in positive ion mode would be [M+H]⁺, where M is the free base (C₆H₁₂FN). The expected exact mass for [C₆H₁₂FN + H]⁺ would be approximately 118.1030 Da.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI-MS system. Infuse the sample solution directly or via an HPLC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Look for the parent ion corresponding to the protonated free base.

  • High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to confirm the elemental composition of the observed ion, which provides a very high degree of confidence in the compound's identity.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Solution Prepare Dilute Solution (~0.1 mg/mL in MeOH) Inject Inject into ESI-MS Solution->Inject Acquire Acquire Spectrum (Positive Ion Mode) Inject->Acquire FindIon Identify Parent Ion Expected: [M+H]+ Acquire->FindIon ConfirmMass Confirm Exact Mass (HRMS) FindIon->ConfirmMass Result Confirm Molecular Weight & Formula ConfirmMass->Result

Caption: Workflow for Mass Spectrometry analysis.

Section 3: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

  • Hazard Classification: While specific toxicity data is not widely published, the compound is classified under Storage Class 11 (Combustible Solids) and WGK 3 (severely hazardous to water).[1]

  • Handling: As with any research chemical of unknown toxicity, handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for chemical synthesis, but its procurement often comes with the responsibility of thorough characterization. The absence of comprehensive analytical data from suppliers is not a barrier but a call for rigorous scientific practice. By employing the standardized, self-validating protocols for melting point determination, NMR spectroscopy, and mass spectrometry detailed in this guide, researchers can confidently verify the identity, purity, and key physical properties of their materials. This foundational work is the bedrock upon which trustworthy and reproducible scientific results are built.

References

An In-Depth Technical Guide to 4-Fluoro-4-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Fluoro-4-methylpiperidine hydrochloride, a fluorinated saturated heterocycle of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, analytical characterization, and its strategic applications in medicinal chemistry. This document is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The strategic incorporation of fluorine into this privileged structure offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile. Fluorine's high electronegativity and small van der Waals radius can profoundly influence properties such as metabolic stability, membrane permeability, and the basicity (pKa) of the piperidine nitrogen.[1]

This compound, in particular, presents a unique combination of a tertiary fluoride and a methyl group at the 4-position. This substitution pattern can impart conformational rigidity and block potential sites of metabolism, making it a valuable building block for the synthesis of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the corresponding free base. The presence of the fluorine and methyl groups on the same carbon atom creates a chiral center, though the compound is typically supplied as a racemate.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1023305-87-4[2]
Molecular Formula C6H13ClFN[2]
Molecular Weight 153.63 g/mol
Physical Form Solid
SMILES CC1(F)CCNCC1.[H]Cl[2]

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of analogous fluorinated piperidines. The following proposed synthesis involves the protection of the piperidine nitrogen, fluorination of a suitable precursor, and subsequent deprotection.

Rationale for the Synthetic Strategy

The chosen strategy prioritizes the use of commercially available starting materials and well-understood reaction mechanisms. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a standard practice in organic synthesis, as it is stable under a variety of reaction conditions and can be cleanly removed under acidic conditions.[3] The fluorination of a ketone precursor using a nucleophilic fluorinating agent is a common and effective method for introducing a fluorine atom.

Proposed Synthetic Workflow

SynthesisWorkflow Start N-Boc-4-piperidone Step1 Grignard Reaction (MeMgBr) Start->Step1 Intermediate1 N-Boc-4-hydroxy-4-methylpiperidine Step1->Intermediate1 Step2 Oxidation (e.g., PCC, DMP) Intermediate1->Step2 Intermediate2 N-Boc-4-fluoro-4-methylpiperidine Step2->Intermediate2 Step3 Fluorination (e.g., DAST) Intermediate2->Step3 Intermediate3 4-Fluoro-4-methylpiperidine Step3->Intermediate3 Step4 Boc Deprotection (HCl in Dioxane) Intermediate3->Step4 End 4-Fluoro-4-methylpiperidine hydrochloride Step4->End

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-hydroxy-4-methylpiperidine

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (MeMgBr, 1.2 eq, 3 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-hydroxy-4-methylpiperidine.

Step 2: Synthesis of N-Boc-4-fluoro-4-methylpiperidine

  • To a solution of N-Boc-4-hydroxy-4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-fluoro-4-methylpiperidine.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-4-fluoro-4-methylpiperidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude hydrochloride salt.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated compounds.

Sample Preparation for NMR:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons, which will be split by both neighboring protons and the fluorine atom. The methyl group will appear as a doublet due to coupling with the fluorine atom. The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon atoms of the piperidine ring will show distinct signals. The carbon atom bearing the fluorine and methyl groups will be significantly affected by the fluorine, exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a tertiary alkyl fluoride.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected m/z value for the protonated free base [M+H]⁺ is approximately 134.11.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (of the hydrochloride salt), C-H stretching, and C-F stretching will be observed.

Analytical TechniqueExpected Data/Observations
¹H NMR Signals for piperidine ring protons and a doublet for the methyl group.
¹³C NMR Characteristic shifts for piperidine carbons, with a large ¹JCF coupling constant.
¹⁹F NMR A single resonance characteristic of a tertiary alkyl fluoride.
Mass Spectrometry (ESI) [M+H]⁺ ≈ 134.11
IR Spectroscopy N-H, C-H, and C-F stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a 4-fluoro-4-methylpiperidine moiety into a drug candidate can have several beneficial effects, making it a valuable building block in medicinal chemistry.

DrugDiscovery Core 4-Fluoro-4-methylpiperidine Scaffold Prop1 Modulation of pKa Core->Prop1 Prop2 Increased Metabolic Stability Core->Prop2 Prop3 Improved Membrane Permeability Core->Prop3 App1 Enhanced Target Binding Prop1->App1 App2 Reduced Off-Target Effects Prop1->App2 App3 Blocked Metabolic Hotspots Prop2->App3 App4 Increased Bioavailability Prop3->App4 Goal Optimized Drug Candidate App1->Goal App2->Goal App3->Goal App4->Goal

Caption: Impact of the 4-fluoro-4-methylpiperidine scaffold in drug design.

Modulation of Basicity (pKa)

The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This can be advantageous in several ways:

  • Reduced hERG Liability: A lower pKa can reduce the interaction with the hERG potassium channel, a common cause of cardiotoxicity for basic compounds.

  • Fine-tuning Target Interactions: The basicity of the nitrogen is often crucial for binding to the target protein. Modulating the pKa allows for the optimization of this interaction.

Enhanced Metabolic Stability

The C4 position of the piperidine ring can be susceptible to metabolic oxidation. The presence of a fluorine atom at this position can block this metabolic pathway, thereby increasing the half-life of the drug.

Improved Pharmacokinetic Properties

The introduction of fluorine can increase the lipophilicity of a molecule, which can lead to improved membrane permeability and oral bioavailability.

Examples in a Therapeutic Context

While specific drugs containing the this compound scaffold are not prominently in the public domain, numerous patents describe the use of structurally related 4-fluoropiperidines as key intermediates in the synthesis of a wide range of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) disorders.[5] The principles outlined in this guide are directly applicable to the design and synthesis of these next-generation therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as a combustible solid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its unique structural features allow for the strategic modulation of key physicochemical and pharmacological properties, leading to the development of safer and more effective drug candidates. This guide provides a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this important compound.

References

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4-Fluoro-4-methylpiperidine hydrochloride (CAS No: 1023305-87-4).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this fluorinated piperidine derivative. By providing a detailed exploration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide explains the causality behind experimental choices and offers insights into the interpretation of the resulting data.

Introduction: The Significance of Fluorinated Piperidines

Piperidine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, a member of this important class of compounds, presents unique analytical challenges and opportunities that will be explored herein. An understanding of its conformational behavior is crucial for its application in drug discovery.[2]

Molecular Structure and Properties:

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₆H₁₃ClFN[1]
Molecular Weight153.63 g/mol
SMILESCC1(F)CCNCC1.[H]Cl[1]
InChI KeyLVFDOIZBJXQXEE-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the methyl protons and the piperidine ring protons.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5Doublet3H-CH₃
~1.8-2.2Multiplet4H-CH₂- (C2 & C6)
~3.2-3.6Multiplet4H-CH₂- (C3 & C5)
~9.0-10.0Broad Singlet2H-NH₂⁺-

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile N-H protons.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~25-30-CH₃
~40-45-CH₂- (C3 & C5)
~50-55-CH₂- (C2 & C6)
~90-95 (quartet)>C(F)- (C4)

Note: The C4 carbon will appear as a quartet due to coupling with the directly attached fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, process the FID with Fourier transform, phasing, and baseline correction. Reference the spectrum to the solvent peak.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3]

Expected ¹⁹F NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicity
-160 to -180Multiplet

Note: The chemical shift is referenced to CFCl₃. The multiplet will arise from coupling to the neighboring protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Parameters:

    • Spectrometer: An NMR spectrometer equipped with a fluorine probe.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Process the FID as with other NMR experiments. An external reference standard containing fluorine is typically used for chemical shift calibration.

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR F19_NMR ¹⁹F NMR Prep->F19_NMR Process Fourier Transform Phase & Baseline Correction Referencing H1_NMR->Process C13_NMR->Process F19_NMR->Process Structure Final Structure Confirmation Process->Structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data:

m/z ValueInterpretation
118.10[M+H]⁺ of the free base (C₆H₁₂FN)
100.09Loss of HF from the molecular ion
84.08Loss of HF and CH₃ from the molecular ion

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

    • Ionization Mode: Positive ion mode to detect the protonated molecule.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the free base. Analyze the fragmentation pattern to confirm the structure. The fragmentation of piperidine alkaloids often involves the loss of small neutral molecules.[4][5]

Diagram of ESI-MS Analysis

ESI_MS_Analysis cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Dilute Solution ESI Electrospray Ionization Sample->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Schematic of the ESI-MS process.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key vibrations include those of the N-H⁺ group in the piperidinium ring, C-H bonds, and the C-F bond.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
2800-3200N-H⁺ stretching (broad)
2850-2960C-H stretching
1560-1620N-H⁺ bending
1000-1100C-F stretching

The IR spectra of amine salts are characterized by broad and intense N-H⁺ stretching bands.[6][7] The presence of the hydrochloride salt is confirmed by these characteristic absorptions.[6]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, Mass Spectrometry confirms the molecular weight and provides fragmentation information, and IR spectroscopy identifies the key functional groups. The methodologies and expected spectral data presented in this guide provide a robust framework for the analysis of this and related fluorinated piperidine compounds, ensuring their quality and proper identification in research and development settings.

References

An In-Depth Technical Guide to the NMR Spectrum of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of 4-Fluoro-4-methylpiperidine hydrochloride (CAS 1023305-87-4).[1] As a fluorinated piperidine derivative, this compound holds significant interest for researchers in medicinal chemistry and drug development due to the favorable pharmacological properties often imparted by fluorine.[2] This document offers a detailed, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. The analysis is grounded in fundamental NMR principles and comparative data from analogous structures, explaining the causal relationships between the molecule's structure—including its stereochemistry, the influence of the electronegative fluorine atom, and the effects of protonation—and the resulting spectral features. A validated, step-by-step experimental protocol for acquiring high-quality NMR data for this compound class is also provided, ensuring scientific rigor and reproducibility.

Introduction: Significance and Structural Context

This compound is a heterocyclic compound featuring a piperidine ring substituted at the C4 position with both a fluorine atom and a methyl group.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one highly valuable in drug discovery programs.[2]

The hydrochloride salt form ensures aqueous solubility and stability. However, the protonation of the piperidine nitrogen introduces spectral complexities that must be carefully considered. Accurate structural elucidation is paramount, and multi-nuclear NMR spectroscopy is the definitive technique for this purpose, providing unambiguous confirmation of identity, purity, and conformation.

Caption: Structure of this compound with Atom Numbering.

Core Principles of Multi-Nuclear NMR for Fluorinated Amines

The structural analysis of this compound relies on the synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

  • ¹⁹F NMR: The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[4] Its most significant feature is the vast chemical shift range (often >400 ppm), which provides exquisite sensitivity to the local electronic environment and minimizes signal overlap.[5][6] Spin-spin coupling between fluorine and both protons (J-H,F) and carbons (J-C,F) provides critical connectivity information through multiple bonds.[7]

  • Effect of N-Protonation: As a hydrochloride salt, the piperidine nitrogen is protonated. This has two major consequences:

    • Deshielding: The positive charge on the nitrogen atom withdraws electron density from adjacent carbons and protons. This causes the signals for protons on C2 and C6 (α-protons) to shift significantly downfield (to a higher ppm value).[8]

    • N-H Coupling: The N-H protons themselves may appear as a broad signal due to chemical exchange or quadrupolar coupling. Depending on the solvent and temperature, they can couple to the adjacent C2/C6 protons.

Predicted Spectral Analysis

While a definitive experimental spectrum for this exact compound is not publicly available, a highly accurate prediction can be synthesized from established principles and data from parent structures like piperidine and other fluorinated molecules.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show four distinct groups of signals plus a signal for the N-H protons. The protonation of the nitrogen causes a general downfield shift for all ring protons compared to the free base.[8]

Assignment Predicted δ (ppm) Multiplicity Coupling (J in Hz) Rationale
H₂/H₆ (4H, axial & eq)~3.2 - 3.6Multiplet (m)Strongly deshielded by the adjacent N⁺-H group. Complex splitting due to geminal and vicinal H-H coupling.
H₃/H₅ (4H, axial & eq)~2.0 - 2.4Multiplet (m)²JH,F ≈ 15-30 HzVicinal to the N⁺-H group and α to the C4 substituents. Will show significant geminal H-H coupling and a large two-bond coupling to fluorine (²JH,F).
-CH₃ (H₇, 3H)~1.5 - 1.7Doublet (d)³JH,F ≈ 20-25 HzThe methyl protons are coupled to the fluorine atom through three bonds.
N⁺-H₂ (2H)~8.5 - 9.5Broad singlet (br s)Appears far downfield. Often broad due to exchange with residual water or quadrupolar effects, potentially obscuring coupling.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a clear carbon count and crucial information via carbon-fluorine coupling constants.

Assignment Predicted δ (ppm) Multiplicity Coupling (J in Hz) Rationale
C4~90 - 95Doublet (d)¹JC,F ≈ 170-200 HzQuaternary carbon directly bonded to fluorine. Experiences a strong deshielding effect and a very large one-bond C-F coupling.
C2/C6~45 - 50Triplet (t) or Doublet of Triplets (dt)³JC,F ≈ 3-7 HzAlpha to the protonated nitrogen, resulting in a downfield shift. May show small three-bond coupling to fluorine.
C3/C5~30 - 35Doublet (d)²JC,F ≈ 20-30 HzBeta to the fluorine atom, showing a characteristic two-bond C-F coupling.
-CH₃ (C7)~22 - 27Doublet (d)²JC,F ≈ 20-25 HzMethyl carbon attached to C4, also exhibiting two-bond C-F coupling.

graph "J_Coupling" {
rankdir=LR;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontsize=10, fontcolor="#202124"];

F [label="F", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C4 [label="C4"];
C3_5 [label="C3/C5"];
C2_6 [label="C2/C6"];
C7 [label="C7\n(-CH₃)"];
H3_5 [label="H on C3/C5"];
H7 [label="H on C7"];

// J-Coupling Edges
F -- C4 [label="¹JCF (large)", color="#EA4335", style=bold];
F -- C3_5 [label="²JCF (med)", color="#EA4335", style=dashed];
F -- C7 [label="²JCF (med)", color="#EA4335", style=dashed];
F -- C2_6 [label="³JCF (small)", color="#EA4335", style=dotted];
F -- H3_5 [label="²JHF (large)", color="#4285F4", style=bold];
F -- H7 [label="³JHF (large)", color="#4285F4", style=bold];

}

Caption: Key through-bond J-coupling interactions with the ¹⁹F nucleus.

¹⁹F NMR Spectrum Analysis

The proton-coupled ¹⁹F NMR spectrum is often the most informative. It will display a single resonance, as there is only one fluorine environment. The multiplicity of this signal directly confirms the neighboring proton arrangement.

Assignment Predicted δ (ppm) Multiplicity Rationale
C4-F ~ -160 to -180Multiplet (m) or Triplet of Quartets (tq)The signal will be split by the four equivalent protons on C3/C5 (forming a triplet of triplets, simplified to a quintet if J values are similar) and the three methyl protons (forming a quartet). The resulting pattern will be complex but highly diagnostic.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data.

4.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

    • Causality: DMSO-d₆ is often preferred for hydrochloride salts as it slows the exchange rate of N-H protons, allowing for their observation and potential coupling.[8] D₂O is also suitable but will cause the N-H protons to exchange, simplifying the spectrum by removing their signals and associated couplings.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

4.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

¹H NMR:

  • Pulse Program: Standard single-pulse (zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, increase to 5 times the longest T₁.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR:

  • Pulse Program: Standard single-pulse (zg), both proton-coupled and decoupled.

  • Spectral Width: A wide window is recommended initially (e.g., +50 to -250 ppm) referenced to CFCl₃ (0 ppm).[5]

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 64-256.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Vortex to Homogenize B->C D ¹H NMR Acquisition C->D E ¹³C{¹H} NMR Acquisition C->E F ¹⁹F & ¹⁹F{¹H} NMR Acquisition C->F G Process & Reference Spectra D->G E->G F->G H Assign Signals & Analyze Couplings G->H I Correlate Data from all Nuclei H->I J Final Structure Verification I->J

Caption: A validated workflow for NMR analysis of fluorinated hydrochloride salts.

Conclusion

The multi-nuclear NMR analysis of this compound provides a rich dataset for unambiguous structure confirmation. The ¹H NMR spectrum reveals the proton environments, heavily influenced by the protonated nitrogen. The ¹³C NMR spectrum confirms the carbon skeleton and provides clear evidence of C-F bonding through characteristic coupling constants. Critically, the ¹⁹F NMR spectrum serves as a highly sensitive probe, with its multiplicity confirming the connectivity at the C4 position. By synthesizing the data from these three complementary experiments, researchers and drug development professionals can confidently verify the structure and purity of this important fluorinated building block, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 4-Fluoro-4-methylpiperidine hydrochloride, a key building block in contemporary drug discovery. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind analytical choices, from ionization source selection to the prediction of fragmentation pathways. We present detailed, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the practical knowledge required for robust structural characterization and quantification of this compound.

Introduction: The Analytical Imperative

4-Fluoro-4-methylpiperidine is a saturated heterocyclic amine whose structural motif is of increasing interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As this scaffold is incorporated into novel pharmaceutical candidates, its unambiguous identification and characterization become paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide serves as a comprehensive treatise on the mass spectrometric analysis of its hydrochloride salt, focusing on the underlying principles that govern its ionization and fragmentation.

Foundational Molecular Properties

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties. The hydrochloride salt form is highly polar and typically requires dissolution in a suitable solvent like methanol or water for analysis.

Table 1: Key Properties of this compound

Property Value Source
Chemical Formula (Salt) C₆H₁₂FN · HCl [1]
Molecular Weight (Salt) 153.63 g/mol [1][2]
Chemical Formula (Free Base) C₆H₁₂FN
Monoisotopic Mass (Free Base) 117.0954 u

| Key Structural Features | Tertiary amine, Quaternary carbon with a fluorine substituent | |

For most mass spectrometric techniques, particularly those coupled with chromatography, the analysis focuses on the free base following dissolution and vaporization/nebulization. The basic piperidine nitrogen is a critical feature, as it is the primary site for protonation in soft ionization techniques.

The Strategic Choice of Ionization Technique

The selection of an ionization method is the most critical decision in the analytical workflow. The structure of 4-Fluoro-4-methylpiperidine dictates the optimal approach, and the choice between "soft" and "hard" ionization techniques will determine the nature of the resulting mass spectrum.

G cluster_input Analytical Goal cluster_decision Primary Consideration cluster_pathways Recommended Pathways goal Analyze 4-Fluoro-4-methylpiperidine HCl decision Need Molecular Weight Confirmation? goal->decision esi Electrospray Ionization (ESI) - Soft Ionization - Ideal for LC-MS - Forms stable [M+H]+ decision->esi Yes (High Confidence) ei Electron Ionization (EI) - Hard Ionization - Ideal for GC-MS - Rich fragmentation, M+• may be weak decision->ei No (Structural Elucidation) ci Chemical Ionization (CI) - Softer than EI - Enhances molecular ion region ei->ci If M+• is absent

Caption: Decision workflow for ionization technique selection.

Electrospray Ionization (ESI): The Preferred Method for LC-MS

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[3] Given the basicity of the piperidine nitrogen, positive-ion ESI is the ideal choice. This method is perfectly suited for coupling with liquid chromatography (LC), allowing for the analysis of the compound in complex matrices. We anticipate the primary ion observed for the free base to be at an m/z of 118.10 . This makes ESI the gold standard for molecular weight confirmation and quantitative studies using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]

Electron Ionization (EI): The Classic Approach for GC-MS

EI is a high-energy, "hard" ionization technique that bombards the molecule with electrons, causing it to ionize and fragment.[5] This produces a rich fragmentation pattern that acts as a chemical fingerprint, invaluable for structural elucidation and library matching. However, for amines and fluorinated compounds, the molecular ion (M⁺•) can be unstable and of low abundance, or even entirely absent.[3][6] For 4-Fluoro-4-methylpiperidine, the molecular ion would have an m/z of 117.10 . The primary value of EI lies in its reproducible fragmentation, which we will explore in detail.

Chemical Ionization (CI): A Softer Alternative for GC-MS

When EI fails to produce a discernible molecular ion, Chemical Ionization (CI) offers a gentler alternative for volatile compounds.[7][8] By using a reagent gas like methane or ammonia, CI produces ions through proton transfer, leading to a more abundant [M+H]⁺ ion (m/z 118.10) and less extensive fragmentation than EI. This technique can be crucial for confirming the molecular weight of unknowns when using GC-MS.

Decoding the Fragmentation Patterns

The true power of mass spectrometry lies in the analysis of fragmentation patterns. By subjecting a selected precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can piece together its structure.

Predicted ESI-MS/MS Fragmentation Pathway

Starting with the protonated molecule ([M+H]⁺, m/z 118.10), we can predict several high-probability fragmentation pathways based on the principles of ion stability.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment parent [M+H]+ m/z 118.10 frag1 Loss of HF (-20.01 u) m/z 98.09 parent->frag1 frag2 Loss of C2H4 via Ring Opening (-28.03 u) m/z 90.07 parent->frag2 frag3 Loss of CH3F (-34.03 u) m/z 84.07 parent->frag3 frag4 Loss of C2H4 from m/z 98.09 m/z 70.06 frag1->frag4

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

  • Neutral Loss of Hydrogen Fluoride (HF): The loss of HF is a characteristic fragmentation for many fluorinated compounds. This pathway is driven by the formation of a stable double bond, resulting in a prominent fragment ion at m/z 98.09.

  • Ring Opening and Ethylene Loss: Protonation on the nitrogen can induce ring opening, followed by the neutral loss of ethylene (C₂H₄), leading to a fragment at m/z 90.07.

  • Loss of Fluoromethane (CH₃F): A rearrangement followed by the elimination of fluoromethane is another plausible pathway, which would yield a fragment at m/z 84.07.

Table 2: Predicted High-Abundance Fragments in ESI-MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Structure of Loss
118.10 98.09 20.01 HF
118.10 90.07 28.03 C₂H₄
118.10 84.07 34.03 CH₃F

| 98.09 | 70.06 | 28.03 | C₂H₄ |

Predicted EI Fragmentation Pathway

EI fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺•, m/z 117.10), which is a radical cation. The fragmentation is dominated by pathways that lead to stable, even-electron cations.

G cluster_frags Primary Fragments parent M+• m/z 117.10 frag1 Alpha-Cleavage Loss of •CH3 (-15.02 u) m/z 102.08 parent->frag1 frag2 Loss of •F (-19.00 u) m/z 98.10 parent->frag2 frag3 Ring Cleavage Loss of •C2H4F (-47.03 u) m/z 70.07 parent->frag3

Caption: Predicted major EI fragmentation pathways from M⁺•.

  • Alpha-Cleavage: This is the most characteristic fragmentation pattern for amines.[9] Cleavage of the C-C bond alpha to the nitrogen atom is highly favorable. The loss of the methyl group (•CH₃) from the molecular ion would form a stable iminium ion at m/z 102.08. This is often the base peak in the spectrum of piperidine derivatives.[3]

  • Loss of a Fluorine Radical: The direct loss of the fluorine radical (•F) from the molecular ion would produce an ion at m/z 98.10.

  • Ring Cleavage: The radical cation can undergo ring cleavage, leading to the loss of a radical fragment. A plausible loss is the •C₂H₄F radical, resulting in an ion at m/z 70.07.

Table 3: Predicted High-Abundance Fragments in EI-MS

Molecular Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Structure of Loss
117.10 102.08 15.02 •CH₃
117.10 98.10 19.00 •F

| 117.10 | 70.07 | 47.03 | •C₂H₄F |

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for the analysis of this compound. As with any method, optimization and validation are required for specific applications.

Protocol 1: LC-MS/MS Analysis

This method is ideal for quantification and analysis in complex matrices like biological fluids or reaction mixtures.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the hydrochloride salt in a 50:50 mixture of methanol:water to a stock concentration of 1 mg/mL.

    • Perform serial dilutions using the initial mobile phase composition to create calibration standards.

    • For complex samples, a protein precipitation or solid-phase extraction (SPE) may be necessary to mitigate matrix effects.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Ionization Mode: ESI, Positive.

    • Key Transitions for MRM:

      • Precursor Ion: m/z 118.1

      • Product Ion 1 (Quantitative): m/z 98.1

      • Product Ion 2 (Qualitative): m/z 70.1

    • Optimization: Infuse a 1 µg/mL solution of the analyte to optimize cone/capillary voltage and collision energy for the specific instrument used.

Protocol 2: GC-MS Analysis

This method is best suited for volatile, thermally stable compounds and provides excellent chromatographic separation and library-searchable spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile, organic solvent such as methanol or dichloromethane.

    • Neutralize the hydrochloride salt by adding a small amount of a non-volatile base (e.g., NaHCO₃) and extracting the free base into an organic solvent, or use a derivatizing agent if volatility is an issue. For this compound, direct injection of a methanolic solution is often sufficient.

  • Gas Chromatography (GC) Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 2 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: EI, 70 eV.[3]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Analysis: Identify the molecular ion peak (m/z 117.1) if present. Interpret the fragmentation pattern based on the predictions in Section 4.2 and compare the spectrum to commercial libraries (e.g., NIST, Wiley).

Conclusion

The mass spectrometric analysis of this compound is a tractable but nuanced task. A deliberate choice of ionization technique is critical to achieving the desired analytical outcome. ESI coupled with tandem mass spectrometry is the superior method for molecular weight confirmation and quantification, reliably producing the [M+H]⁺ ion and characteristic fragments corresponding to the neutral losses of HF and C₂H₄. For definitive structural confirmation, EI provides a reproducible fragmentation fingerprint dominated by alpha-cleavage, although the molecular ion may be of low abundance. By grounding experimental design in the fundamental chemical properties of the analyte, researchers can confidently characterize this important molecular scaffold and accelerate the pace of drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional framework for the precise orientation of functional groups. The incorporation of fluorine into organic molecules has become a powerful strategy in modern medicinal chemistry. In the context of the piperidine ring, fluorine substitution can modulate the basicity of the nitrogen atom, which in turn affects the compound's binding to biological targets and its pharmacokinetic profile.[2]

4-Fluoro-4-methylpiperidine hydrochloride, as a hydrochloride salt, is expected to exhibit significantly different solubility characteristics compared to its free base form. The hydrochloride salt form generally enhances aqueous solubility, a desirable trait for many biological and pharmaceutical applications.[3] This guide will delve into the factors governing its solubility and provide detailed protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before discussing its solubility.

PropertyValueSource
Molecular Formula C₆H₁₂FN · HCl[4]
Molecular Weight 153.63 g/mol [4]
Appearance Solid[4]
InChI Key LVFDOIZBJXQXEE-UHFFFAOYSA-N[4]
SMILES CC1(F)CCNCC1.Cl[4]

Predicted Solubility Profile

While quantitative data is not available, a qualitative prediction of the solubility of this compound can be made based on its structure and the general properties of similar compounds.

  • Aqueous Solubility : As a hydrochloride salt of a secondary amine, the compound is expected to be soluble in water and aqueous buffer solutions. The protonated nitrogen atom significantly increases polarity, facilitating interaction with water molecules. The solubility will, however, be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form.

  • Organic Solvent Solubility : The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the ionic and organic parts of the molecule.

    • High Expected Solubility : In polar protic solvents like methanol and ethanol, where hydrogen bonding can occur. A related compound, 4-Fluoropipercaine HCl, is noted to be soluble in methanol.[5]

    • Moderate to High Expected Solubility : In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent for a wide range of organic compounds. 4-Fluoropipercaine HCl is also soluble in DMSO.[5]

    • Low to Moderate Expected Solubility : In less polar solvents like dichloromethane and chloroform.

    • Low Expected Solubility : In nonpolar solvents such as hexanes and toluene, which cannot effectively solvate the charged hydrochloride portion of the molecule.

The following diagram outlines the logical flow for assessing and understanding the solubility of this compound.

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Application & Optimization start Physicochemical Characterization (MW, Structure) predict Predict Qualitative Solubility (Aqueous & Organic) start->predict exp_design Design Solubility Experiments (Shake-Flask Method) predict->exp_design aqueous Determine Aqueous Solubility (pH Dependence) exp_design->aqueous organic Determine Organic Solvent Solubility exp_design->organic data_analysis Analyze Quantitative Data aqueous->data_analysis organic->data_analysis optimization Solubility Enhancement Strategies (Co-solvents, pH adjustment) data_analysis->optimization application Application in R&D (Screening, Formulation) optimization->application

Caption: Logical workflow for solubility assessment.

Experimental Determination of Solubility

For rigorous scientific work, the empirical determination of solubility is crucial. The shake-flask method is a widely accepted technique for evaluating equilibrium solubility.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Detailed Protocol for Aqueous Solubility Determination
  • Preparation of Buffers : Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess the pH-dependent solubility.

  • Sample Preparation : Add an excess of this compound to separate vials containing a known volume of each buffer. "Excess" means that undissolved solid should be visible.

  • Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Withdrawal and Filtration : After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any solid particles.

  • Quantification : Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Reporting : Express the solubility in mg/mL or mol/L at the specified temperature and pH.

Detailed Protocol for Organic Solvent Solubility Determination

The protocol is similar to the aqueous solubility determination, with the primary difference being the solvent used.

  • Solvent Selection : Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane, ethyl acetate, and toluene).

  • Sample Preparation : Add an excess of this compound to vials containing a known volume of each organic solvent.

  • Equilibration : Seal the vials and agitate at a constant temperature until equilibrium is reached.

  • Filtration and Quantification : Follow the same procedure as for aqueous solubility determination to filter and quantify the dissolved compound.

The experimental workflow for determining solubility is depicted in the following diagram:

G cluster_workflow Shake-Flask Solubility Workflow start Add excess compound to solvent shake Agitate to Equilibrium (Constant Temperature) start->shake filter Filter Supernatant shake->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze end Report Solubility (mg/mL or mol/L) analyze->end

Caption: Shake-flask method for solubility determination.

Factors Influencing Solubility and Strategies for Enhancement

Several factors can influence the solubility of this compound. Understanding these allows for the strategic enhancement of solubility when required.

  • pH : As previously discussed, pH is a critical factor for the aqueous solubility of ionizable compounds. For a basic compound like a piperidine derivative, solubility will be higher in acidic conditions where the protonated form predominates.

  • Temperature : The effect of temperature on solubility is compound-specific. For most solids, solubility increases with temperature. This relationship should be determined experimentally if temperature is a critical process parameter.

  • Co-solvents : For applications requiring higher concentrations in aqueous media than achievable with water alone, the use of water-miscible organic co-solvents can be effective.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Complexation : Cyclodextrins, which are cyclic oligosaccharides, can encapsulate poorly soluble molecules to form inclusion complexes with enhanced aqueous solubility.[6] This is a valuable technique for formulation development.

Conclusion

While direct, quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a comprehensive understanding of its likely behavior can be derived from its chemical structure and the established principles of solubility for hydrochloride salts of fluorinated piperidines. This guide provides the theoretical framework and practical, detailed methodologies for researchers to accurately determine the solubility of this compound in various aqueous and organic solvent systems. By applying the described protocols, scientists and drug development professionals can generate the critical data needed to effectively utilize this compound in their research and development endeavors, ensuring reproducible and reliable results.

References

A Technical Guide to the Conformational Analysis of Fluorinated Piperidines: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Section 1: Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry, enabling the fine-tuning of critical physicochemical and pharmacokinetic properties.[1] Fluorinated piperidines are prevalent motifs in pharmaceuticals, largely because fluorine can modulate basicity (pKa), enhance metabolic stability, and crucially, enforce specific, often counter-intuitive, molecular conformations.[2][3][4] Understanding and controlling the conformational behavior of these heterocycles is paramount for designing ligands with high affinity and selectivity. This guide provides an in-depth examination of the principles governing the conformational preferences of fluorinated piperidines and details the integrated analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling—required for their rigorous characterization. We will delve into the underlying stereoelectronic forces, present field-proven experimental protocols, and illustrate how a multi-technique approach yields a comprehensive and validated understanding of these vital molecular scaffolds.

Section 2: The Prominence of Fluorinated Piperidines in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its three-dimensional structure and its basic nitrogen atom, which is often crucial for target engagement and solubility.[5][6] The introduction of fluorine, the most electronegative element, can dramatically alter the properties of the parent piperidine in several beneficial ways:

  • pKa Modulation: Fluorine's strong inductive effect significantly lowers the basicity of the piperidine nitrogen.[7][8] This is a critical tool for reducing off-target activity, such as hERG channel binding which is associated with cardiotoxicity, and for improving a compound's oral bioavailability by optimizing its charge state for membrane permeation.[2][9][10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it an effective "metabolic shield." Placing fluorine at sites susceptible to cytochrome P450 oxidation can block metabolic pathways, thereby increasing a drug's half-life.

  • Conformational Control: Most significantly, fluorine substitution exerts profound control over the ring's conformation through non-covalent stereoelectronic interactions.[3][11] This allows for the stabilization of well-defined, rigid conformers, which can pre-organize a molecule into its bioactive shape, enhancing binding affinity and reducing the entropic penalty upon binding to a biological target.[12]

It is this last point—conformational control—that presents both a challenge and an opportunity. A deep understanding of the forces driving these preferences is essential for rational drug design.

Section 3: Foundational Principles of Conformational Preference

While simple steric hindrance (A-value) would suggest a bulky fluorine atom prefers the less-crowded equatorial position on a piperidine chair, the opposite is frequently observed. The tendency for fluorine to adopt an axial orientation in many substituted piperidines is a direct consequence of powerful, underlying stereoelectronic effects.[1][13]

Key Stereoelectronic Forces at Play

The conformational equilibrium of a fluorinated piperidine is a delicate balance of several stabilizing and destabilizing interactions. The preference for an axial fluorine is often driven by a combination of the following forces.[1][5][11][14]

  • Charge-Dipole Interactions: In protonated piperidinium ions, a powerful electrostatic attraction arises between the positively charged nitrogen (N⁺-H) and the electron-rich fluorine atom of the C-F dipole. This interaction (C-F···H-N⁺) is maximized when the fluorine is in the axial position, bringing it into close proximity with the axial N-H bond, thereby strongly stabilizing this conformer.[1][5]

  • Hyperconjugation (Gauche Effect): The axial C-F bond possesses a low-lying antibonding orbital (σC-F). This orbital can accept electron density from adjacent, anti-periplanar C-H bonding orbitals (σC-H). This σC-H → σC-F hyperconjugative interaction is a key stabilizing force, often referred to as the fluorine gauche effect, which favors the axial orientation.[1][11][15]

  • The Anomeric Effect: In piperidines fluorinated at the 2-position (α to the nitrogen), a classic anomeric effect can occur. This involves the delocalization of the nitrogen lone pair (nN) into the anti-periplanar σ*C-F orbital, an interaction that is only possible when the fluorine atom is in the axial position.[16][17][18]

  • The Critical Role of Solvation: The conformational preference is not intrinsic but is heavily influenced by the solvent environment.[1][13] The axial conformer often possesses a larger dipole moment than the equatorial one. Consequently, increasing the solvent polarity can preferentially stabilize the axial conformer, sometimes even inverting the conformational preference observed in non-polar solvents or the gas phase.[1][11]

These competing forces are best visualized as a network of interactions governing the final conformational state.

cluster_Conformer Axial vs. Equatorial Equilibrium cluster_Forces Governing Stereoelectronic Forces Axial Axial F Conformer Equatorial Equatorial F Conformer Axial->Equatorial ΔG ChargeDipole Charge-Dipole (C-F···H-N⁺) ChargeDipole->Axial Stabilizes Hyperconj Hyperconjugation (σC-H → σ*C-F) Hyperconj->Axial Stabilizes Solvation Solvation Effects (Solvent Polarity) Solvation->Axial Often Stabilizes Sterics Steric Repulsion (A-value) Sterics->Equatorial Stabilizes

Caption: Key stereoelectronic forces influencing the conformational equilibrium of fluorinated piperidines.

Section 4: The Analytical Toolkit: A Multi-pronged Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR is the most powerful tool for studying the conformational dynamics of fluorinated piperidines in solution. The key lies in measuring the scalar coupling (J-coupling) between fluorine-19 and adjacent protons.

Core Principle: The Karplus Relationship for ³J(F,H) Coupling The magnitude of the three-bond coupling constant, ³J(F,H), is dependent on the dihedral angle between the fluorine and proton. This relationship allows for the direct differentiation between axial and equatorial fluorine orientations.

  • Axial Fluorine: An axial fluorine has an anti-periplanar (~180°) relationship with one adjacent axial proton and a gauche (~60°) relationship with the adjacent equatorial proton. This geometry results in one large and one small coupling constant.

  • Equatorial Fluorine: An equatorial fluorine has only gauche relationships (~60°) with both adjacent axial and equatorial protons, resulting in two small coupling constants.

The most telling coupling is often between an axial fluorine and an axial proton, which is significantly larger than any other ³J(F,H) coupling.

Table 1: Typical ³J(F,H) Coupling Constants for Conformational Assignment

Fluorine Position Interacting Proton Dihedral Angle (approx.) Typical ³J(F,H) (Hz)
Axial Axial (Hax) ~180° 30 - 45
Equatorial (Heq) ~60° 3 - 10
Equatorial Axial (Hax) ~60° 5 - 15
Equatorial (Heq) ~60° 5 - 15

Note: These values are typical and can vary based on substitution and ring puckering. The large Fₐₓ-Hₐₓ coupling is the most reliable indicator.[1][14]

Experimental Protocol: Determining Conformation via ¹H and ¹⁹F NMR

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical, as polarity can shift the conformational equilibrium.[1]

  • Acquire ¹H Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • Acquire ¹⁹F Spectrum: Obtain a proton-coupled ¹⁹F NMR spectrum. This will show the fluorine signal split by all nearby protons.

  • Acquire 2D Spectra (Optional but Recommended): A ¹H-¹⁹F HSQC or HMBC experiment can be invaluable for unambiguously assigning which protons are coupled to the fluorine atom.

  • Data Analysis:

    • Identify the proton signals coupled to the fluorine atom.

    • Measure the F-H coupling constants directly from the ¹H or ¹⁹F spectrum.

    • Compare the measured ³J(F,H) values to the typical ranges in Table 1. The presence of a large coupling constant (>30 Hz) is a strong indicator of an axial fluorine atom.[1]

    • If the molecule is in fast exchange between two conformers, the observed coupling constants will be a population-weighted average.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.

Role & Limitations:

  • Role: It serves as the "gold standard" for confirming the connectivity and stereochemistry of a synthesized compound. It provides a definitive picture of the conformation adopted in the crystal lattice.[6][19]

  • Causality: The observed conformation is the lowest energy state within the crystal, which includes intermolecular packing forces. Therefore, it may not perfectly represent the dominant conformation in solution, where solvation energies are paramount.

  • Self-Validation: The technique is self-validating through statistical indicators like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model.

Computational Chemistry: Rationalizing and Predicting Behavior

Density Functional Theory (DFT) calculations are essential for rationalizing experimental findings and predicting conformational preferences.[11][13]

Core Principle: Calculating Relative Free Energies Computational models can calculate the total electronic energy of different conformers (e.g., axial-F vs. equatorial-F). By including thermal corrections and solvation effects, one can determine the Gibbs free energy difference (ΔG) between conformers, which directly relates to their equilibrium population.

Table 2: Example - Experimental vs. Computational Data for 3-Fluoropiperidinium HCl

Method Conformer ΔG (kcal/mol) (Relative to Eq) Predicted Population
Experimental (NMR in H₂O) Axial Favored >95% Axial
DFT (M06-2X/PCM-H₂O) Axial -2.5 to -3.5 >98% Axial
Equatorial 0 (Reference) <2% Equatorial

Data synthesized from trends reported in the literature.[1][11][20]

Workflow Protocol: Integrated Conformational Analysis

A robust analysis integrates all three techniques in a self-validating loop.

cluster_workflow Integrated Conformational Analysis Workflow NMR 1. NMR Spectroscopy (Solution State) Compute 2. Computational Modeling (In Silico) NMR->Compute Provides experimental data to validate model Conclusion Validated Conformational Model NMR->Conclusion Compute->NMR Rationalizes forces (e.g., hyperconjugation) Compute->Conclusion Xray 3. X-ray Crystallography (Solid State) Xray->Conclusion Provides definitive benchmark structure

Caption: A workflow for integrated conformational analysis, combining experimental and computational methods.

Section 5: Conclusion and Future Perspectives

The conformational analysis of fluorinated piperidines is a cornerstone of modern, structure-based drug design. The preference for fluorine to adopt an axial position, driven by a subtle interplay of stereoelectronic forces like charge-dipole interactions and hyperconjugation, can be harnessed to create conformationally rigid and potent therapeutic agents.[1][11][13] A rigorous understanding, however, is only achievable through an integrated analytical approach. Solution-state NMR, particularly the measurement of ³J(F,H) coupling constants, provides the primary experimental evidence, while computational DFT calculations offer a powerful means to rationalize these findings and dissect the underlying energetic contributions.[1][11] Single-crystal X-ray analysis serves as an invaluable, albeit context-dependent, structural benchmark.[4]

As synthetic methods for accessing novel fluorinated piperidines continue to advance, the need for precise and reliable conformational analysis will only grow.[21][22] Future efforts will likely focus on refining computational models to better predict the influence of complex solvent environments and on developing new NMR techniques to probe even more subtle conformational dynamics. For the drug development professional, mastering this analytical toolkit is not merely an academic exercise; it is a critical skill for unlocking the full potential of fluorine in the design of next-generation medicines.

Section 6: References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. --INVALID-LINK--

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. --INVALID-LINK--

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. --INVALID-LINK--

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. --INVALID-LINK--

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. --INVALID-LINK--

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. --INVALID-LINK--

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. --INVALID-LINK--

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. --INVALID-LINK--

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. --INVALID-LINK--

  • Müller, K., & Carreira, E. M. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition. --INVALID-LINK--

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. --INVALID-LINK--

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... --INVALID-LINK--

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. --INVALID-LINK--

  • ResearchGate. (n.d.). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. --INVALID-LINK--

  • Santos, L. S., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron. --INVALID-LINK--

  • ResearchGate. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. --INVALID-LINK--

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. --INVALID-LINK--

  • The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. --INVALID-LINK--

  • Jørgensen, C. G., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. --INVALID-LINK--

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. --INVALID-LINK--

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. --INVALID-LINK--

  • Reguera, A. D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. --INVALID-LINK--

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d. --INVALID-LINK--

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... --INVALID-LINK--

  • Reguera, A. D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. --INVALID-LINK--

  • ResearchGate. (n.d.). X-ray structure of compound (±)-20. --INVALID-LINK--

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. --INVALID-LINK--

References

The Role of Fluorine in Piperidine Ring Conformation: A Guide to Stereoelectronic Control in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its conformational flexibility, however, presents a significant challenge in drug design, as precise three-dimensional orientation is critical for target engagement. The strategic introduction of fluorine has emerged as a powerful tool to modulate not only the physicochemical properties of piperidine-containing molecules but also to exert profound control over the ring's conformational preferences. This guide provides an in-depth analysis of the stereoelectronic forces that govern the conformation of fluorinated piperidines, offering researchers and drug development professionals a framework for the rational design of conformationally constrained scaffolds. We will explore the interplay of hyperconjugation, electrostatic interactions, and solvation effects, detailing the experimental and computational methodologies used to probe these phenomena and their ultimate impact on crucial drug-like properties such as basicity (pKa) and target affinity.

Introduction: The Piperidine Ring and the Fluorine Advantage

The piperidine ring's prevalence in drug discovery stems from its ability to serve as a versatile scaffold, providing a three-dimensional vector to position key pharmacophoric elements while often improving solubility and metabolic stability.[1] However, the low energy barrier for chair-to-chair interconversion means that, in solution, unsubstituted piperidines exist as a dynamic equilibrium of conformers. This flexibility can be detrimental, leading to a significant entropic penalty upon binding to a biological target.

The introduction of fluorine, an element with unique properties—small van der Waals radius, high electronegativity, and the ability to form the strongest single bond to carbon—offers a sophisticated solution.[2] Fluorination can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and membrane permeability.[3][4] Critically, it introduces powerful stereoelectronic effects that can lock the piperidine ring into a single, well-defined conformation, a principle that is increasingly exploited in rational drug design.[4][5][6][7]

The Decisive Forces: Stereoelectronic Control of Conformation

The conformational preference of a fluorine substituent on a piperidine ring—whether it adopts an axial or equatorial position—is dictated by a subtle interplay of competing forces. While classic steric considerations would favor the larger fluorine atom in the less-hindered equatorial position, in many cases, the axial conformer is surprisingly and significantly preferred.[8] This preference is driven by a combination of powerful, non-covalent interactions.[3][4][9]

Hyperconjugation: The Gauche Effect

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In fluorinated piperidines, a key interaction is the donation of electron density from an anti-periplanar C-H bond into the low-lying C-F antibonding orbital (σC-H → σC-F).[4][9] This interaction is maximized when the C-H and C-F bonds are in a gauche relationship, which stabilizes the axial orientation of the fluorine atom.[4] This phenomenon, often referred to as the fluorine gauche effect, is a primary driver for the axial preference in neutral and N-acylated piperidines.[4][9][10]

Electrostatic Interactions: The Charge-Dipole Effect

In protonated piperidinium salts, electrostatic forces become a dominant factor. A powerful attractive interaction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom (C-F···H-N⁺).[1][4][8] This charge-dipole interaction can provide substantial stabilization to the axial conformer, often overriding other effects.[4] For example, in 3-fluoropiperidinium hydrochloride, this effect is the main contributor to the strong preference for the axial fluorine conformation.[1][4]

The Role of the Anomeric Effect

When fluorine is positioned at the C-2 position (alpha to the nitrogen), the anomeric effect comes into play. This effect involves the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent C-F bond (nN → σ*C-F).[10][11][12][13] This interaction is stereoelectronically favored when the nitrogen lone pair is anti-periplanar to the C-F bond, a geometry that occurs when the fluorine is in the axial position and the N-H bond is equatorial.[11] This provides a strong energetic preference for the axial-fluoro conformer in 2-fluoropiperidines.[11]

The interplay of these key stabilizing forces is summarized in the diagram below.

G cluster_piperidine Fluorinated Piperidine Ring cluster_forces Stabilizing Forces for Axial Fluorine cluster_mechanisms Orbital/Charge Interactions P Key Stereoelectronic Interactions Hyper Hyperconjugation (Gauche Effect) Electro Electrostatic Interaction (Charge-Dipole) Anomeric Anomeric Effect (α-Fluorination) Hyper_Mech σ(C-H) → σ(C-F) Hyper->Hyper_Mech Mechanism Electro_Mech Cδ--Fδ- ··· Hδ+-Nδ+ Electro->Electro_Mech Mechanism Anomeric_Mech n(N) → σ(C-F) Anomeric->Anomeric_Mech Mechanism G start Synthesis of Fluorinated Piperidine nmr NMR Spectroscopy (¹H, ¹⁹F, 2D) start->nmr dft Computational Modeling (DFT) start->dft j_coupling Measure ³J(F,H) Coupling Constants nmr->j_coupling correlation Correlate Experimental and Computational Data j_coupling->correlation pcm Simulate Solvent (PCM) dft->pcm pcm->correlation conclusion Determine Dominant Conformer & Rationale correlation->conclusion

References

4-Fluoro-4-methylpiperidine Hydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into lead candidates has transcended novelty to become a cornerstone of rational molecular design. The unique physicochemical properties imparted by fluorine—such as heightened metabolic stability, modulated basicity (pKa), and altered lipophilicity—offer medicinal chemists a powerful toolkit to overcome pharmacokinetic and pharmacodynamic hurdles.[1][2] Among the privileged heterocyclic scaffolds in drug development, the piperidine ring is ubiquitous, featuring in a vast number of approved therapeutics. The strategic placement of a fluorine atom on this versatile scaffold, as exemplified by 4-fluoro-4-methylpiperidine hydrochloride, creates a building block with significant potential for crafting next-generation therapeutics, particularly in the challenging arena of Central Nervous System (CNS) disorders.[3][4][5]

This technical guide provides an in-depth exploration of this compound as a valuable building block for researchers and drug development professionals. We will delve into its unique properties, synthetic utility, and strategic applications, providing both the theoretical underpinnings and practical, field-proven protocols to empower your research endeavors.

Physicochemical and Conformational Landscape

The introduction of a fluorine atom at the C4 position of the piperidine ring, particularly in conjunction with a methyl group, creates a fascinating interplay of steric and electronic effects that profoundly influence the molecule's behavior.

Impact on Basicity and Lipophilicity

The electron-withdrawing nature of the fluorine atom significantly impacts the basicity of the piperidine nitrogen. This modulation of pKa is a critical tool for medicinal chemists, as it can influence a compound's ionization state at physiological pH, thereby affecting its solubility, cell permeability, and off-target activity.[1][2][6] The presence of the C4-methyl group provides steric bulk and can also subtly influence the electronic environment.

The effect of fluorination on lipophilicity (LogP) is more nuanced. While often increasing lipophilicity, the outcome can be highly dependent on the molecular context. The interplay between the fluorine and adjacent C-H bonds can alter the molecule's surface polarity in non-intuitive ways.[7][8]

Table 1: Key Physicochemical Properties

PropertyValue/ObservationSignificance in Drug Design
Molecular Formula C6H12FN · HClFoundational information for reaction stoichiometry.
Molecular Weight 153.63 g/mol Relevant for analytical characterization and assay calculations.
CAS Number 1023305-87-4Unique identifier for sourcing and regulatory purposes.
pKa (predicted) ~8.5 - 9.5Lower than piperidine (~11.2), allowing for fine-tuning of ionization at physiological pH. Crucial for optimizing solubility and permeability.
LogP (predicted) ~1.0 - 1.5Moderately lipophilic, providing a good starting point for balancing solubility and membrane penetration, a key challenge in CNS drug design.[3]
Conformation Strong preference for axial fluorineThe axial conformation can lead to more rigid structures, reducing the entropic penalty of binding to a target protein and offering opportunities for vectorially precise interactions.[1][2]
The Axial Fluorine Preference: A Conformational Lock

A compelling feature of many fluorinated piperidines is the pronounced preference for the fluorine atom to occupy an axial position.[1][2] This counterintuitive finding, contrary to what might be expected from simple steric considerations, is rationalized by a combination of stabilizing hyperconjugative and charge-dipole interactions. This conformational locking can be a significant advantage in drug design, as it imparts a greater degree of rigidity to the scaffold. A pre-organized, rigid molecule often pays a smaller entropic penalty upon binding to its biological target, which can translate to higher affinity and selectivity.

Synthesis of the Building Block

While various methods exist for the synthesis of fluorinated piperidines, a robust and scalable approach involves the catalytic hydrogenation of a corresponding fluorinated pyridine precursor.[9] This strategy benefits from the relative accessibility of substituted pyridines.

Proposed Synthetic Workflow

The synthesis of 4-fluoro-4-methylpiperidine can be envisioned starting from a suitable 4-methylpyridine derivative. The introduction of the fluorine atom at the 4-position, followed by reduction of the aromatic ring, constitutes the core transformation.

G cluster_0 Synthetic Pathway Start 4-Methylpyridine Step1 Oxidation to Pyridine N-oxide Start->Step1 m-CPBA Step2 Nitration Step1->Step2 HNO3/H2SO4 Step3 Fluorination (Halex) Step2->Step3 KF/TBAF Step4 Reduction of N-oxide Step3->Step4 PCl3 Step5 Catalytic Hydrogenation (e.g., Pd/C, H2) Step4->Step5 Pd/C, H2, Acid Final 4-Fluoro-4-methylpiperidine Step5->Final HCl_Salt HCl Salt Formation Final->HCl_Salt HCl in Ether Product 4-Fluoro-4-methylpiperidine HCl HCl_Salt->Product

Caption: Proposed synthetic workflow for 4-fluoro-4-methylpiperidine HCl.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative method for the reduction of a fluorinated pyridine to the corresponding piperidine.

Materials:

  • 4-Fluoro-4-methylpyridine (1.0 eq)

  • Palladium on carbon (10% w/w, 5 mol%)

  • Methanol (or Ethanol/Acetic Acid)

  • Hydrogen gas supply

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • To a hydrogenation vessel, add the 4-fluoro-4-methylpyridine and methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the vessel and purge thoroughly with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may require optimization) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-4-methylpiperidine free base.

  • Dissolve the crude product in diethyl ether and cool in an ice bath.

  • Add a solution of HCl in ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Key Transformations: N-Alkylation and N-Arylation

The true power of this compound as a building block is realized through the functionalization of its secondary amine. N-alkylation and N-arylation are two of the most fundamental and powerful reactions in this context.

N-Alkylation: Introducing Aliphatic Diversity

Direct N-alkylation with alkyl halides is a straightforward method to introduce a wide variety of substituents. The choice of base and solvent is critical to ensure efficient reaction and avoid the formation of quaternary ammonium salts.

G cluster_0 N-Alkylation Workflow Start 4-Fluoro-4-methyl- piperidine HCl Reaction Reaction Mixture Start->Reaction Base Base (e.g., K2CO3, DIPEA) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Stir at RT or Heat Purification Purification (Chromatography) Workup->Purification Product N-Alkyl-4-fluoro- 4-methylpiperidine Purification->Product

Caption: General workflow for the N-alkylation of 4-fluoro-4-methylpiperidine.

Experimental Protocol: N-Alkylation

  • To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as acetonitrile or DMF.

  • Add a base (2.5-3.0 eq), such as potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[10] The excess base is to both neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.

N-Arylation: The Buchwald-Hartwig Amination

For the construction of C(aryl)-N bonds, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard, offering broad substrate scope and functional group tolerance.[11][12] The judicious selection of the palladium precursor, phosphine ligand, and base is paramount for achieving high yields, especially with potentially challenging substrates.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx PdII_Amine [L2Pd(II)(Ar)(Amine)]+X- LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Amine RedElim->Product ArX Ar-X ArX->OxAdd Amine Amine Amine->LigandEx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).[12]

  • Add the this compound (1.2 eq) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 2.5-3.0 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the flask and heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to isolate the N-arylated product.

Case Study: Application in CNS Drug Discovery

The properties of 4-fluoro-4-methylpiperidine make it an attractive building block for CNS drug candidates, where fine-tuning of pKa and lipophilicity is essential for crossing the blood-brain barrier (BBB).[13][14]

Hypothetical Target: A novel D4 receptor antagonist for the treatment of schizophrenia. High D4 affinity often requires a specific N-arylpiperidine pharmacophore.

Synthetic Strategy:

  • Core Synthesis: Utilize the Buchwald-Hartwig N-arylation protocol to couple 4-fluoro-4-methylpiperidine with a functionalized aryl bromide, for example, 2-bromo-5-cyanopyridine. The cyano group serves as a key interaction point with the receptor.

  • Rationale for using 4-fluoro-4-methylpiperidine:

    • pKa Modulation: The fluorine atom lowers the pKa of the piperidine nitrogen into a more optimal range for CNS drugs, reducing the likelihood of extensive ionization in the periphery and potential for hERG liability.

    • Metabolic Stability: The C-F bond is exceptionally strong, and the C4-geminal substitution pattern can block potential sites of metabolism on the piperidine ring, increasing the compound's half-life.

    • Conformational Rigidity: The axial fluorine preference can lead to a more defined three-dimensional structure, potentially enhancing binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.

Conclusion

This compound is more than just another catalog chemical; it is a strategically designed building block that offers tangible solutions to persistent challenges in medicinal chemistry. Its unique combination of a fluorinated C4-position and a secondary amine provides a platform for introducing conformational rigidity, modulating physicochemical properties, and enhancing metabolic stability. The robust and versatile chemistry of its secondary amine, particularly through N-alkylation and N-arylation reactions, allows for its seamless integration into diverse synthetic campaigns. For researchers and scientists in drug development, particularly those focused on CNS targets, mastering the application of this building block can unlock new avenues for innovation and accelerate the journey toward novel, effective therapeutics.

References

A Technical Guide to the Medicinal Chemistry Applications of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals across diverse therapeutic areas.[1] Its success stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to interact with biological targets. However, optimizing the drug-like properties of piperidine-containing compounds—such as metabolic stability, central nervous system (CNS) penetration, and target selectivity—remains a significant challenge. The strategic incorporation of fluorine, an element with unique and powerful stereoelectronic properties, has emerged as a transformative strategy in drug design.[2][3][4] This guide provides an in-depth technical analysis of how fluorination of the piperidine scaffold is leveraged to overcome common drug development hurdles. We will explore the fundamental principles governing fluorine's influence on molecular conformation and basicity, examine its role in enhancing metabolic stability, and present case studies that illustrate its successful application in modern drug discovery.

The Foundational Impact of Fluorine on the Piperidine Scaffold

The introduction of fluorine onto a piperidine ring is far more than a simple bioisosteric replacement for hydrogen. It fundamentally alters the molecule's electronic and conformational landscape, providing medicinal chemists with powerful tools to fine-tune its properties.[5]

Conformational Control: Pre-organizing for Potency

A molecule's three-dimensional shape is critical for its ability to bind to a biological target. The piperidine ring typically exists in a dynamic equilibrium between two chair conformations. Fluorination can lock the ring into a specific, more rigid conformation, which can be highly advantageous for minimizing the entropic penalty upon binding to a target protein.[5][6]

This conformational restriction is primarily driven by stereoelectronic effects, including charge-dipole interactions and hyperconjugation.[5][6] For instance, in a protonated piperidinium ion, a strong stabilizing interaction can occur between the positive charge on the nitrogen and the negative dipole of a nearby axial fluorine atom (a charge-dipole interaction).[7] Furthermore, hyperconjugative effects, such as the interaction between a C-H bonding orbital and an adjacent anti-periplanar C-F antibonding orbital (σCH → σ*CF), can also favor an axial fluorine orientation.[7] This preference for the axial position is a powerful tool for designing conformationally defined building blocks for drug discovery.[5][8][9]

Caption: Fluorine's stereoelectronic effects often favor the axial position.

Basicity (pKa) Modulation: The Key to Unlocking Favorable ADME Properties

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Highly basic amines are often protonated at physiological pH, which can lead to poor membrane permeability and potential off-target effects, such as binding to the hERG potassium channel, a major cause of cardiac toxicity.[10][11][12]

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of a nearby piperidine nitrogen.[5][6][11] This reduction in basicity can be strategically employed to:

  • Improve Cell Permeability: By reducing the proportion of the charged species at physiological pH, the molecule can more readily cross lipid membranes.[3][6]

  • Reduce hERG Liability: Lowering basicity is a well-established strategy to mitigate the risk of cardiotoxicity associated with hERG channel affinity.[10][11][12]

  • Enhance Oral Bioavailability: Improved permeability and reduced first-pass metabolism can lead to greater systemic exposure after oral administration.[2][13]

The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.

CompoundStructureCalculated pKapKa Reduction (ΔpKa)
Piperidine(Image of Piperidine)~11.2N/A
3-Fluoropiperidine(Image of 3-Fluoropiperidine)~9.8-1.4
4-Fluoropiperidine(Image of 4-Fluoropiperidine)~10.5-0.7
3,3-Difluoropiperidine(Image of 3,3-Difluoropiperidine)~7.5-3.7

Data is illustrative and sourced from computational predictions and experimental findings in the literature.[11][14]

Strategic Applications in Drug Discovery

The theoretical benefits of fluorination translate directly into practical solutions for common challenges in drug development. The ability to simultaneously modulate conformation, basicity, and metabolic stability makes fluorinated piperidines highly valuable scaffolds.[8][15]

Enhancing Metabolic Stability: Blocking the "Soft Spots"

Metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver, is a primary cause of drug clearance and can limit a compound's duration of action.[16] C-H bonds on or near the piperidine ring are often susceptible to oxidative metabolism. Replacing a vulnerable hydrogen atom with a fluorine atom can effectively block this metabolic pathway. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, thereby increasing the metabolic stability and half-life of the drug.[3][5][6][16][17]

G Diagram 2: Metabolic Blocking by Fluorination cluster_0 Standard Metabolism Pathway cluster_1 Fluorine-Blocked Pathway A Parent Drug (Piperidine-H) B Metabolically Vulnerable 'Soft Spot' A->B Identified by MetID studies C CYP450 Oxidation B->C D Hydroxylated Metabolite (Rapid Clearance) C->D E Fluorinated Analogue (Piperidine-F) F Metabolic Site Blocked by Strong C-F Bond E->F Strategic Fluorination G No Oxidation Occurs F->G H Increased Half-Life & Systemic Exposure G->H

References

The Discovery of Novel 4-Arylpiperidine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics and clinical candidates.[1][2] Its prevalence stems from a unique combination of synthetic tractability and the ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with a multitude of biological targets. This guide provides an in-depth technical overview of the contemporary drug discovery process for novel 4-arylpiperidine derivatives. We will navigate the journey from initial synthetic design and execution through to rigorous pharmacological characterization, offering not just protocols but the strategic rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The 4-Arylpiperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, present in a wide array of drugs targeting diverse pathologies.[3][4] The addition of an aryl group at the 4-position introduces a critical element for molecular recognition, often serving as a key binding motif for receptors and enzymes. This structural class has yielded successful drugs for indications ranging from pain management (e.g., opioids) and psychosis to allergies and neurological disorders.[2][3]

The significance of the 4-arylpiperidine core lies in its conformational properties. The piperidine ring can adopt a chair conformation, which positions the 4-aryl group in either an axial or equatorial orientation, profoundly influencing its interaction with a biological target. Furthermore, the piperidine nitrogen serves as a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility, all of which are critical for optimizing a compound's pharmacokinetic profile.

Synthetic Strategies for Novel 4-Arylpiperidine Derivatives

The construction and derivatization of the 4-arylpiperidine scaffold are mature fields of organic synthesis, with a rich history of classical methods and a continuous influx of modern, more efficient techniques.

Core Scaffold Synthesis

The initial construction of the 4-arylpiperidine core can be approached in several ways, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Classical Approaches:

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or, in modified versions, a piperidine ring.[3][5] It is a powerful method for creating the core structure, especially when the aryl group is electron-rich.[3]

  • Hantzsch Dihydropyridine Synthesis followed by Reduction: This classical multi-component reaction can be adapted to produce substituted dihydropyridines, which can then be reduced to the corresponding piperidines.

Modern Methodologies:

  • Multi-Component Reactions (MCRs): MCRs have gained significant traction due to their efficiency and atom economy, allowing for the assembly of complex piperidine structures in a single step from three or more starting materials.[1][6][7] These reactions are often catalyzed by Lewis or Brønsted acids and can provide rapid access to diverse libraries of compounds.[1][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a particularly powerful tool for introducing the aryl group.[8][9] This can be achieved by coupling an arylboronic acid with a suitable piperidine-based electrophile, such as an enol triflate of an N-protected 4-piperidone.[4][8]

G cluster_0 Core Synthesis Strategies cluster_1 Derivatization Starting Materials Starting Materials Classical Methods Classical Methods Starting Materials->Classical Methods e.g., β-arylethylamines Modern Methods Modern Methods Starting Materials->Modern Methods e.g., Aldehydes, Amines, Ketoesters Core Scaffold Core Scaffold Derivatization Derivatization Core Scaffold->Derivatization Classical Methods->Core Scaffold Pictet-Spengler Modern Methods->Core Scaffold MCRs, Cross-Coupling N-Substitution N-Substitution Derivatization->N-Substitution Aryl Substitution Aryl Substitution Derivatization->Aryl Substitution C4-Substitution C4-Substitution Derivatization->C4-Substitution Final Compounds Final Compounds N-Substitution->Final Compounds Aryl Substitution->Final Compounds C4-Substitution->Final Compounds

Caption: General workflow for the synthesis and derivatization of 4-arylpiperidines.

Detailed Protocol: Multi-Component Synthesis of a Functionalized Piperidine

This protocol is a representative example of a one-pot synthesis of a highly substituted piperidine derivative, adapted from methodologies described in the literature.[1][6]

Objective: To synthesize a polysubstituted piperidine via a one-pot reaction of an aromatic aldehyde, an amine, and a β-ketoester.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde), 1.0 mmol

  • Amine (e.g., aniline), 1.0 mmol

  • β-ketoester (e.g., ethyl acetoacetate), 1.0 mmol

  • Catalyst (e.g., cerium ammonium nitrate (CAN) or ZrOCl₂·8H₂O), 10 mol%[1]

  • Solvent (e.g., ethanol or acetonitrile), 5 mL

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and the chosen catalyst (0.1 mmol).

  • Add the solvent (5 mL) and a magnetic stir bar.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the specific substrates and catalyst used. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired functionalized piperidine.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of a single diastereomer, if applicable, can be confirmed by single-crystal X-ray diffraction.

Navigating the Chemical Space: Structure-Activity Relationship (SAR) Studies

The iterative process of designing, synthesizing, and testing new analogues is the engine of lead optimization. SAR studies on 4-arylpiperidine derivatives aim to understand how modifications to the chemical structure impact biological activity, selectivity, and pharmacokinetic properties.

Key SAR Insights for Different Target Classes
  • Opioid Receptors: For opioid receptor antagonists, substitutions on the phenolic hydroxyl group of the aryl ring significantly impact binding affinity for µ, κ, and δ receptors.[1] For instance, methylation of the hydroxyl group can lead to a decrease in binding affinity across all three receptor subtypes.[1]

  • Sigma (σ) Receptors: The length of the carbon chain linking the piperidine nitrogen to another moiety can be critical. For some series of σ1 ligands, a one-carbon linker has been shown to be optimal for high affinity.[10] Halogen substitution on the aryl ring can also confer high affinity and selectivity for the σ1 receptor over the σ2 receptor.[10]

  • Serotonin (5-HT) Receptors: The nature of the piperidine ring itself can be a determining factor. For histamine H3 receptor agonists, piperidine derivatives showed moderate to high affinity, whereas the corresponding piperazine derivatives had low or no affinity, highlighting the importance of the scaffold's conformational restriction.[11]

  • Acetylcholinesterase (AChE) Inhibitors: For AChE inhibitors, the basicity of the piperidine nitrogen appears to play a crucial role in activity.[7] Furthermore, introducing bulky substituents at the para position of a benzamide moiety attached to the piperidine can substantially increase inhibitory activity.[7]

Data Presentation: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists

The following table summarizes the structure-activity relationships of various trans-3,4-dimethyl-4-arylpiperidine derivatives, with modifications focused on the substitution of the phenolic hydroxyl group on the aryl ring and its impact on binding affinity (Ki in nM) for the µ, κ, and δ opioid receptors.[1]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
13-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
63-OCONHCH₃0.92.148
73-OCON(CH₃)₂1.12.048

Data adapted from a comparative analysis of published studies.[1]

Bioisosteric Replacement as a Tool for Optimization

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physicochemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.[5][12][13] In the context of 4-arylpiperidine design, common bioisosteric replacements include:

  • Aryl Ring Mimics: Replacing a phenyl ring with a bioisosteric heterocycle like pyridine or thiophene can modulate electronic properties and introduce new hydrogen bonding opportunities.

  • Ester/Amide Replacements: An ester or amide linkage can be replaced with other groups like a reverse amide, a sulfonamide, or a tetrazole to alter metabolic stability and polarity.

  • Fluorine for Hydrogen: The substitution of hydrogen with fluorine can block metabolic oxidation at that position and alter the pKa of nearby functional groups.[12]

G Initial Hit Initial Hit Synthesize Analogs Synthesize Analogs Initial Hit->Synthesize Analogs Design Cycle 1 In Vitro Assay In Vitro Assay Synthesize Analogs->In Vitro Assay Analyze Data Analyze Data In Vitro Assay->Analyze Data Improved Potency? Improved Potency? Analyze Data->Improved Potency? Improved Potency?->Synthesize Analogs No, Redesign Improved Selectivity? Improved Selectivity? Improved Potency?->Improved Selectivity? Yes Improved Selectivity?->Synthesize Analogs No, Redesign Improved PK? Improved PK? Improved Selectivity?->Improved PK? Yes Improved PK?->Synthesize Analogs No, Redesign Lead Candidate Lead Candidate Improved PK?->Lead Candidate Yes

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Pharmacological Characterization: From Bench to Biological Insight

Once novel 4-arylpiperidine derivatives are synthesized, they must undergo rigorous pharmacological testing to determine their biological activity and potential as therapeutic agents.

In Vitro Assay Methodologies

4.1.1. Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15] They directly measure the interaction between a radiolabeled ligand and the receptor.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a novel 4-arylpiperidine derivative for a G-protein coupled receptor (GPCR).

Materials:

  • Membrane preparation from cells or tissue expressing the target receptor.[16]

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Test compound (novel 4-arylpiperidine derivative) at various concentrations.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[16]

  • 96-well plates, filter mats (e.g., GF/C presoaked in polyethyleneimine), and a cell harvester.[16]

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + test compound at various concentrations).

  • Incubation: To each well, add the membrane preparation, the appropriate compound solution (buffer, non-specific control, or test compound), and finally the radioligand.[16] The final volume is typically 200-250 µL.[16]

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter mat, add scintillation fluid and count the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[1]

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

4.1.2. Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

[³⁵S]GTPγS Binding Assay: This assay measures the first step in G-protein activation following agonist binding to a GPCR.[10][11][17] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[10][11] The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation, allowing for the characterization of ligand potency (EC₅₀) and efficacy (Emax).[11]

G Synthesized Compound Synthesized Compound Binding Assay Binding Assay Synthesized Compound->Binding Assay Functional Assay Functional Assay Synthesized Compound->Functional Assay Determine Affinity (Ki) Determine Affinity (Ki) Binding Assay->Determine Affinity (Ki) Determine Function Determine Function Functional Assay->Determine Function High Affinity? High Affinity? Determine Affinity (Ki)->High Affinity? Agonist/Antagonist/Inverse Agonist? Agonist/Antagonist/Inverse Agonist? Determine Function->Agonist/Antagonist/Inverse Agonist? High Affinity?->Determine Function Yes End High Affinity?->End No, Stop/Redesign ADME/Tox Screening ADME/Tox Screening Agonist/Antagonist/Inverse Agonist?->ADME/Tox Screening Desired Profile Agonist/Antagonist/Inverse Agonist?->End Undesired Profile Proceed to In Vivo Proceed to In Vivo ADME/Tox Screening->Proceed to In Vivo

Caption: Workflow for the in vitro pharmacological characterization of novel compounds.

Future Directions and Emerging Trends

The discovery of novel 4-arylpiperidine derivatives is continuously evolving. The integration of computational chemistry and artificial intelligence is accelerating the design-make-test-analyze cycle. New synthetic methodologies, such as biocatalytic C-H activation, are providing unprecedented access to novel chemical space.[18] Furthermore, the exploration of novel biological targets for this versatile scaffold continues to expand, promising new therapeutic opportunities for a wide range of diseases.

Conclusion

The 4-arylpiperidine scaffold remains a highly valuable and productive platform for the discovery of new medicines. A deep understanding of the interplay between synthetic chemistry, structure-activity relationships, and pharmacology is paramount to successfully harnessing its potential. This guide has provided a technical framework for this endeavor, from the strategic design and synthesis of novel derivatives to their rigorous biological evaluation. By integrating classical knowledge with modern techniques, researchers can continue to unlock the therapeutic promise of this remarkable chemical motif.

References

Methodological & Application

Synthetic Routes to 4-Substituted-4-Arylpiperidines: An Application Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-substituted-4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. This motif is central to the development of therapeutics targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants, as well as agents for treating non-CNS disorders. The precise substitution at the 4-position of the piperidine ring, in conjunction with the nature of the aryl group, allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for accessing this critical molecular framework. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights and detailed, actionable protocols for the synthesis of key intermediates and final products.

Strategic Approaches to the 4-Substituted-4-Arylpiperidine Core

The construction of the 4-substituted-4-arylpiperidine core can be broadly categorized into several key synthetic disconnections. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process. This guide will focus on the most versatile and widely adopted methods:

  • Nucleophilic Addition to 4-Piperidones: This classical and highly effective strategy involves the addition of aryl organometallic reagents to a protected 4-piperidone precursor.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions to forge the crucial aryl-piperidine bond.

  • Friedel-Crafts Type Reactions: Electrophilic aromatic substitution provides a direct means of arylating the piperidine ring at the 4-position.

  • The Pictet-Spengler Reaction and its Variants: This powerful cyclization reaction offers a unique approach to constructing the piperidine ring with concomitant introduction of the aryl substituent.

  • Asymmetric Syntheses: The increasing demand for enantiomerically pure pharmaceuticals has driven the development of innovative asymmetric strategies to control the stereochemistry at the C4-position.

Nucleophilic Addition to 4-Piperidones: The Grignard Reaction

The addition of Grignard reagents to N-protected 4-piperidones is arguably the most direct and widely used method for the synthesis of 4-aryl-4-hydroxypiperidines, which are versatile intermediates for further functionalization.

Causality Behind Experimental Choices

The success of the Grignard reaction hinges on several critical factors. The piperidine nitrogen must be protected to prevent its basic nature from quenching the highly reactive Grignard reagent. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its facile removal under acidic conditions. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone and reduction of the carbonyl group.[1] Anhydrous conditions are paramount, as even trace amounts of water will destroy the Grignard reagent.[2]

Experimental Protocol: Synthesis of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol details the synthesis of a common 4-aryl-4-hydroxypiperidine intermediate.

Materials:

  • Magnesium turnings

  • Iodine (catalytic)

  • 1-Bromo-4-chlorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[1]

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

Diagram of the Grignard Reaction Workflow

G A Aryl Halide + Mg in Anhydrous THF B Grignard Reagent (ArMgX) A->B Formation D Addition Reaction B->D C N-Boc-4-piperidone in Anhydrous THF (-78 °C) C->D E Alkoxide Intermediate D->E Nucleophilic Attack F Aqueous Workup (NH4Cl) E->F Quenching G 4-Aryl-4-hydroxypiperidine F->G Protonation

Caption: Workflow for the synthesis of 4-aryl-4-hydroxypiperidines via Grignard reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, providing powerful and versatile methods for constructing the 4-arylpiperidine framework. The most prominent among these are the Suzuki, Negishi, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 4-arylpiperidines, this typically involves the coupling of an arylboronic acid with a piperidine-derived electrophile, such as a 4-iodopiperidine or a 4-triflyloxytetrahydropyridine.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate under palladium or nickel catalysis. This method is known for its high functional group tolerance and reactivity.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While not directly forming the C4-aryl bond, it is a crucial method for the synthesis of N-arylpiperidines, which are an important subclass of the target compounds.

Comparative Overview of Cross-Coupling Reactions
ReactionNucleophileElectrophileCatalystKey Advantages
Suzuki-Miyaura Arylboronic acid/ester4-Halopiperidine, 4-TriflyloxytetrahydropyridinePalladiumCommercially available and stable boronic acids, mild reaction conditions.
Negishi Arylzinc halide4-Halopiperidine, 4-TriflyloxytetrahydropyridinePalladium or NickelHigh reactivity and functional group tolerance of organozinc reagents.[3]
Buchwald-Hartwig AmineAryl halide/triflatePalladiumExcellent for N-arylation, broad substrate scope.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 4-Aryl-1,2,3,6-tetrahydropyridine

This protocol describes the synthesis of a 4-aryltetrahydropyridine, which can be subsequently reduced to the corresponding 4-arylpiperidine.

Materials:

  • N-Boc-4-piperidone

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • Synthesis of the Vinyl Triflate:

    • To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF at -78 °C, add LHMDS (1.1 equivalents) dropwise.

    • After stirring for 30 minutes, add a solution of Tf₂NPh (1.1 equivalents) in THF.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the vinyl triflate.

  • Suzuki-Miyaura Coupling:

    • To a mixture of the vinyl triflate (1.0 equivalent), arylboronic acid (1.5 equivalents), and Pd(PPh₃)₄ (0.05 equivalents) in a round-bottom flask, add a degassed 2M aqueous solution of Na₂CO₃ (3.0 equivalents).

    • Add toluene and ethanol as solvents.

    • Heat the mixture to reflux under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the 4-aryl-1,2,3,6-tetrahydropyridine.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B R-Pd(II)-X L2 A->B C Transmetalation B->C D R-Pd(II)-Ar L2 C->D E Reductive Elimination D->E E->Pd0 RAr R-Ar E->RAr RX R-X RX->A ArBOH2 ArB(OH)2 + Base ArBOH2->C

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Type Reactions

Intramolecular Friedel-Crafts reactions provide a powerful method for the synthesis of fused ring systems and can be adapted for the synthesis of 4,4-disubstituted piperidines. This typically involves the cyclization of a suitably functionalized precursor, such as a 4-aryl-4-hydroxypiperidine, onto an adjacent aromatic ring under acidic conditions.

Causality Behind Experimental Choices

The choice of Lewis or Brønsted acid is critical in promoting the formation of the key carbocation intermediate that undergoes intramolecular electrophilic aromatic substitution. Strong acids such as sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like aluminum chloride (AlCl₃) are commonly employed.[5][6] The reaction temperature is also a key parameter to control, as higher temperatures can lead to undesired side reactions.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol outlines a general procedure for the acid-catalyzed cyclization of a 4-aryl-4-hydroxypiperidine derivative.

Materials:

  • N-Benzyl-4-phenyl-4-hydroxypiperidine

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add N-benzyl-4-phenyl-4-hydroxypiperidine (1.0 equivalent).

    • Cool the flask in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (excess) with vigorous stirring.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the cyclized product.

Diagram of the Intramolecular Friedel-Crafts Reaction

G A 4-Aryl-4-hydroxypiperidine B Protonation of -OH group A->B H+ C Carbocation Formation B->C - H2O D Intramolecular Electrophilic Attack C->D E Arenium Ion Intermediate D->E F Deprotonation E->F G Cyclized Product F->G - H+ G cluster_0 Chiral Environment Grignard ArMgX Complex [ArMgX-Ligand*] Grignard->Complex Ligand Chiral Ligand* Ligand->Complex TransitionState Diastereomeric Transition States Complex->TransitionState Piperidone N-Boc-4-piperidone Piperidone->TransitionState Product Enantioenriched 4-Aryl-4-hydroxypiperidine TransitionState->Product

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Fluoro-4-methylpiperidine in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and basic nitrogen atom allow it to effectively interact with biological targets. The strategic introduction of fluorine into this privileged structure, as seen in 4-Fluoro-4-methylpiperidine, offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of lead compounds.

Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the geminal fluoro-methyl substitution at the 4-position of the piperidine ring can lower the basicity (pKa) of the piperidine nitrogen. This reduction in basicity can improve oral bioavailability by increasing the proportion of the neutral species that can permeate cell membranes.[2] Furthermore, the C-F bond is exceptionally strong, which can block potential sites of metabolism, thereby enhancing the compound's pharmacokinetic profile.

This guide provides detailed application notes and field-proven protocols for the N-alkylation of 4-Fluoro-4-methylpiperidine hydrochloride, a key building block for accessing a diverse range of novel chemical entities. We will explore three primary synthetic strategies: direct N-alkylation with alkyl halides, N-alkylation via reductive amination, and palladium-catalyzed Buchwald-Hartwig amination for the formation of N-aryl derivatives. The causality behind experimental choices, troubleshooting, and data interpretation will be discussed in detail to empower researchers in their drug development endeavors.

PART 1: Foundational Principles of N-Alkylation

The nitrogen atom of 4-Fluoro-4-methylpiperidine is a secondary amine, making it a versatile nucleophile for the formation of new carbon-nitrogen bonds. The choice of N-alkylation strategy depends on the nature of the desired substituent (alkyl, aryl, etc.) and the overall chemical functionality of the coupling partners.

Initial Consideration: Free-Basing the Hydrochloride Salt

4-Fluoro-4-methylpiperidine is typically supplied as a hydrochloride salt for improved stability and handling.[3][4] Prior to its use in most N-alkylation reactions, the free secondary amine must be generated. This is typically achieved by treating the hydrochloride salt with a suitable base to neutralize the HCl.

Protocol for Free-Basing:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic solution with an aqueous solution of a mild base, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which is typically an oil or low-melting solid.

Causality: The use of a mild inorganic base is crucial to avoid side reactions. Stronger bases like NaOH could potentially lead to undesired elimination or other side reactions, depending on the other functional groups present in the molecule. The aqueous workup effectively removes the resulting salt and excess base.

PART 2: Experimental Protocols for N-Alkylation

Method 1: Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward approach for introducing primary and some secondary alkyl groups onto the piperidine nitrogen. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide.

General Reaction Scheme:

Caption: Direct N-alkylation of 4-fluoro-4-methylpiperidine.

Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of 4-Fluoro-4-methylpiperidine using benzyl bromide.

Materials:

  • 4-Fluoro-4-methylpiperidine (free base)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-4-methylpiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-4-fluoro-4-methylpiperidine.

Causality and Self-Validation:

  • Base: Potassium carbonate acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[5] Using a solid, inorganic base simplifies the workup.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of over-alkylation, although this is not possible for a secondary amine.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for S_N2 reactions.

  • Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of degradation products from prolonged heating.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃CH₃CN70685-95
2Ethyl iodideK₂CO₃DMF50880-90
3Propyl bromideDIPEACH₃CN801275-85

Note: Yields are typical for analogous reactions and may vary.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and often preferred method for N-alkylation, especially when dealing with aldehydes and ketones.[6][7] It proceeds in two steps: the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound, followed by in-situ reduction. This method avoids the use of potentially hazardous alkyl halides and is less prone to over-alkylation issues that can occur with primary amines.[8]

General Reaction Scheme:

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reaction with Benzaldehyde

This protocol details the reaction of 4-Fluoro-4-methylpiperidine with benzaldehyde using sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials:

  • 4-Fluoro-4-methylpiperidine (free base)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-Fluoro-4-methylpiperidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in an anhydrous solvent such as DCE or DCM. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Self-Validation:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards aldehydes and ketones compared to the iminium ion intermediate, which minimizes the formation of alcohol byproducts.

  • Solvent: Aprotic solvents like DCE or DCM are commonly used as they are compatible with STAB.

  • pH Control: The optional addition of acetic acid can accelerate the formation of the iminium ion. The final quench with a base neutralizes any remaining acid and decomposes the excess reducing agent.

Data Presentation: Reductive Amination with Various Carbonyls

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE480-90
24-MethoxybenzaldehydeNaBH(OAc)₃DCM585-95
3CyclohexanoneNaBH(OAc)₃DCE1270-80

Note: Yields are typical for analogous reactions and may vary.

Method 3: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a powerful and versatile method.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between amines and aryl halides or triflates, which are often challenging to achieve through classical nucleophilic aromatic substitution.

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Amine 4-Fluoro-4-methylpiperidine Product N-Aryl-4-fluoro-4-methylpiperidine Amine->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->Product Pd_catalyst Pd Catalyst Pd_catalyst->Product Catalyzes Ligand Ligand Ligand->Pd_catalyst Base Base Base->Product

Caption: Buchwald-Hartwig amination for N-arylation.

Detailed Experimental Protocol: Coupling with 4-Bromotoluene

This protocol describes a representative Buchwald-Hartwig amination.

Materials:

  • 4-Fluoro-4-methylpiperidine (free base)

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add 4-Bromotoluene (1.0 eq) and 4-Fluoro-4-methylpiperidine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality and Self-Validation:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like XPhos are often effective for coupling secondary amines.[11]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to facilitate the deprotonation of the amine and the catalytic cycle.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.

PART 3: Characterization and Data Analysis

The successful synthesis of N-alkylated 4-fluoro-4-methylpiperidine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl or aryl group, and a shift in the signals of the piperidine ring protons adjacent to the nitrogen, will confirm the N-alkylation.

    • ¹³C NMR: The appearance of new carbon signals from the N-substituent and shifts in the piperidine ring carbons, particularly C2 and C6, are indicative of successful substitution.[12]

    • ¹⁹F NMR: A single resonance will be observed for the fluorine atom, and its chemical shift may be slightly altered upon N-alkylation.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the N-alkylated product will confirm its formation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

PART 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Incomplete free-basing of the hydrochloride salt.2. Inactive alkylating agent.3. Insufficient reaction temperature or time.4. Catalyst deactivation (Buchwald-Hartwig).1. Ensure complete neutralization of the HCl salt before the reaction.2. Use a fresh or purified alkylating agent.3. Gradually increase the reaction temperature and/or time while monitoring.4. Ensure strict inert atmosphere conditions. Screen different ligands or palladium sources.
Formation of side products 1. Over-alkylation (less common for secondary amines).2. Elimination reaction of the alkyl halide.3. Decomposition of starting materials or product.1. Use a controlled stoichiometry of the alkylating agent.2. Use a milder base or lower reaction temperature.3. Reduce reaction time and/or temperature.
Difficult purification Co-elution of starting materials and product.Optimize the mobile phase for column chromatography. An acid/base extraction during workup can help remove unreacted amine.

References

Application Notes & Protocols: Strategic Coupling of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of 4-Fluoro-4-methylpiperidine hydrochloride in modern synthetic chemistry, focusing on palladium-catalyzed cross-coupling reactions.

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of this compound in C-N cross-coupling reactions. The incorporation of the 4-fluoro-4-methylpiperidine motif is a highly valuable strategy in drug discovery for modulating physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for protocol design, focusing on the industry-standard Buchwald-Hartwig amination. We present detailed, field-proven protocols, troubleshooting advice, and a mechanistic framework to empower scientists to successfully integrate this versatile building block into their synthetic programs.

The Strategic Importance of the 4-Fluoro-4-methylpiperidine Moiety

Saturated nitrogen heterocycles, particularly piperidines, are among the most prevalent structural motifs in FDA-approved pharmaceuticals.[1] Their three-dimensional architecture is critical for achieving high-affinity interactions with biological targets. The specific substitution pattern of 4-Fluoro-4-methylpiperidine offers distinct advantages in drug design:

  • Modulation of Basicity: The electron-withdrawing effect of the fluorine atom lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation is critical for optimizing drug properties such as solubility, cell permeability, and off-target activity (e.g., hERG inhibition). The effect of fluorine on basicity is well-documented and decreases with topological distance from the basic center.[2][3]

  • Metabolic Stability: The C4 position of the piperidine ring can be susceptible to oxidative metabolism. The presence of a fluorine atom and a methyl group at this position blocks this metabolic pathway, potentially increasing the half-life and bioavailability of the drug candidate.[4]

  • Conformational Control & Lipophilicity: The geminal fluoro- and methyl- substituents can influence the conformational preference of the piperidine ring and fine-tune the molecule's lipophilicity, which is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Given these benefits, robust and reliable methods for coupling this building block to aryl and heteroaryl scaffolds are of paramount importance.

Critical Prerequisite: Handling the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt for enhanced stability and ease of handling. However, the active nucleophile in C-N coupling reactions is the free secondary amine. Therefore, the protonated amine must be neutralized before it can participate in the catalytic cycle. This can be achieved in two primary ways:

  • Pre-reaction Neutralization and Extraction: The salt is dissolved in an aqueous medium, treated with a base (e.g., NaOH, K₂CO₃), and the liberated free amine is extracted into an organic solvent. This method provides the pure, neutral amine but adds an extra step to the workflow.

  • In Situ Neutralization: A sufficient excess of the base used in the coupling reaction is added to neutralize the hydrochloride salt and to serve as the catalytic base. For a reaction requiring 1.5 equivalents of base, one would add 2.5 equivalents to account for the salt. This is the more common and atom-economical approach.

Our primary protocol will utilize the in situ neutralization method for operational simplicity.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Primary Application

The Buchwald-Hartwig amination is the preeminent method for constructing C(sp²)–N bonds and is ideally suited for coupling secondary cyclic amines like 4-fluoro-4-methylpiperidine.[6][7] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[8]

Mechanistic Overview & The Causality of Component Selection

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)-X(Lₙ) pd0->oa_complex amine_complex [Ar-Pd(II)-N(H)R¹R²(Lₙ)]⁺X⁻ oa_complex->amine_complex Amine Coordination oa_complex->amine_complex amido_complex Ar-Pd(II)-NR¹R²(Lₙ) amine_complex->amido_complex Deprotonation amine_complex->amido_complex base_h [Base-H]⁺X⁻ amine_complex->base_h amido_complex->pd0 product Ar-NR¹R² amido_complex->product inv2 amido_complex->inv2 Reductive Elimination reactants Ar-X + HNR¹R² reactants->oa_complex inv1 reactants->inv1 Oxidative Addition base Base base->amido_complex base->base_h

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Using pre-formed precatalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results.

  • Ligand (The Critical Choice): For sterically hindered secondary amines like 4-fluoro-4-methylpiperidine, reductive elimination can be slow. Bulky, electron-rich phosphine ligands are required to accelerate this key step and prevent side reactions like β-hydride elimination.[9] Ligands from the Buchwald group, such as RuPhos and BrettPhos , are exceptionally effective for coupling secondary amines.[10][11][12] RuPhos, in particular, has shown superior performance for coupling secondary amines with aryl chlorides.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a common choice for its strength and solubility in organic solvents. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[13]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the organometallic intermediates.

Experimental Workflow: From Salt to Product

The overall process is a streamlined, one-pot procedure that is highly amenable to library synthesis and scale-up operations.

Experimental Workflow start 1. Reagent Assembly (Ar-X, Amine HCl Salt, Pd Precatalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate and backfill with N₂ or Ar) start->inert solvent 3. Solvent Addition (Anhydrous Toluene or Dioxane) inert->solvent reaction 4. Heating & Stirring (80-110 °C, monitor by TLC/LC-MS) solvent->reaction workup 5. Reaction Quench & Workup (Cool, filter, aqueous wash) reaction->workup purify 6. Purification (Silica Gel Chromatography) workup->purify product Final Product (Ar-N(Piperidine)) purify->product

Caption: A typical one-pot workflow for Buchwald-Hartwig amination.

Detailed Protocol: Coupling of an Aryl Bromide

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.4 mmol, 2.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and sodium tert-butoxide (2.4 mmol).

    • Scientist's Note: The NaOt-Bu is added in excess (1.0 equiv to neutralize the HCl salt, 1.2 equiv for the amine coupling partner, and a slight excess). It is a hygroscopic solid and should be handled quickly in a low-humidity environment or a glovebox.

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalytic species is sensitive to oxidation, which deactivates the catalyst. Maintaining an inert atmosphere is critical for reaction efficiency.[14]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete (consumption of starting material), remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-4-fluoro-4-methylpiperidine product.

Data Summary: Recommended Catalyst Systems

The choice of catalyst system is dependent on the nature of the aryl electrophile. The following table provides validated starting points for various substrates.

Aryl Halide (Ar-X)Palladium PrecatalystLigandBaseSolventTypical Temp (°C)Notes & Rationale
Aryl Bromide/IodidePd₂(dba)₃ or Pd(OAc)₂RuPhosNaOt-BuToluene80-100Excellent reactivity and broad functional group tolerance. RuPhos is a superior ligand for secondary amines.[11][12]
Aryl ChloridePd₂(dba)₃ or G3-PrecatalystBrettPhos or RuPhosNaOt-Bu or LHMDSDioxane or Toluene100-110Aryl chlorides are less reactive, requiring more electron-rich, bulky ligands to facilitate oxidative addition.[7][10]
Electron-Deficient Heteroaryl HalidePd(OAc)₂XPhosK₂CO₃ or K₃PO₄t-BuOH or Dioxane100-110Weaker bases can often be used with electron-poor systems, improving functional group compatibility.[15]
Aryl Triflate (Ar-OTf)Pd(OAc)₂XantphosCs₂CO₃Dioxane90-110Bidentate ligands can be effective for coupling aryl triflates.[14]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality solvent/reagents.1. Ensure proper inerting technique; use a glovebox if available. Use a fresh bottle of Pd precursor/ligand.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu).3. Use freshly opened anhydrous solvent and high-purity reagents.
Formation of Hydrodehalogenated Arene The rate of reductive elimination is slow compared to side reactions (e.g., β-hydride elimination from the amido complex).1. Increase catalyst loading.2. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos) to accelerate reductive elimination.[9]
Incomplete reaction Steric hindrance from ortho-substituents on the aryl halide.1. Increase reaction temperature and/or time.2. Screen alternative ligands (e.g., BrettPhos, which is highly effective for ortho-substituted systems).[10]

References

Application Notes and Protocols for the Deprotection of Boc-4-fluoro-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-4-methylpiperidine in Modern Drug Discovery

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic introduction of fluorine atoms into drug candidates has become a powerful tool to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and pKa.[1] The 4-fluoro-4-methylpiperidine scaffold, in particular, offers a unique combination of a polar C-F bond and a non-polar methyl group at a geminal position, providing a valuable building block for fine-tuning the properties of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group is a common choice for masking the piperidine nitrogen during multi-step syntheses due to its stability and facile, acid-labile removal.[2] This document provides detailed protocols for the efficient deprotection of Boc-4-fluoro-4-methylpiperidine, a critical step in the synthesis of novel therapeutics.

Understanding the Deprotection Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate oxygen, followed by the collapse of the resulting intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.

G

The choice of the acidic reagent and solvent system is critical for achieving a clean and efficient deprotection. The following sections detail two robust and widely applicable protocols for the deprotection of Boc-4-fluoro-4-methylpiperidine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong, volatile acid that is highly effective for Boc deprotection.[2] The use of dichloromethane as a solvent ensures good solubility of the starting material and the resulting salt.

Materials:
  • Boc-4-fluoro-4-methylpiperidine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-4-fluoro-4-methylpiperidine (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate).

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and generates gas (CO₂ and isobutylene); ensure adequate ventilation and do not seal the reaction vessel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (to isolate the free amine): a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free 4-fluoro-4-methylpiperidine.

  • Work-up (to isolate the TFA salt): a. Concentrate the reaction mixture directly under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help to remove residual TFA. b. The resulting residue is the 4-fluoro-4-methylpiperidine trifluoroacetate salt.

Rationale and Key Considerations:
  • The geminal fluoro and methyl groups are electron-withdrawing and may slightly influence the basicity of the piperidine nitrogen, but are not expected to significantly alter the lability of the Boc group.

  • The C-F bond is generally stable under these acidic conditions. Studies on related fluorinated piperidines have shown their stability in the presence of TFA and HCl.[4]

  • The use of excess TFA ensures a complete and rapid reaction.

  • Reaction monitoring is crucial to avoid prolonged exposure to strong acid, which could potentially lead to side reactions, although the stability of the fluorinated piperidine ring is expected to be high.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

Anhydrous solutions of hydrogen chloride in an organic solvent, such as 1,4-dioxane, provide an alternative and effective method for Boc deprotection, often yielding the hydrochloride salt directly.[3]

Materials:
  • Boc-4-fluoro-4-methylpiperidine

  • 4 M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether, anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve Boc-4-fluoro-4-methylpiperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of HCl/Dioxane: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-6 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Isolation of the Hydrochloride Salt: a. If a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to further precipitate the product. b. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 4-fluoro-4-methylpiperidine hydrochloride. c. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The residue can be triturated with diethyl ether to induce solidification and then filtered as described above.

Rationale and Key Considerations:
  • This method is particularly useful when the desired product is the hydrochloride salt, as it often precipitates directly from the reaction mixture, simplifying purification.

  • The reaction is typically clean and high-yielding.

  • As with the TFA protocol, the fluorinated piperidine ring is expected to be stable under these conditions.

Reaction Monitoring and Troubleshooting

G

Problem Possible Cause Solution
Incomplete Deprotection Insufficient acid, short reaction time, or low temperature.Add more acid, extend the reaction time, or gently warm the reaction mixture (e.g., to 40 °C).
Broad NMR Peaks Presence of residual acid or aggregation of the ammonium salt.For the free amine, ensure the basic work-up is complete. For the salt, try acquiring the NMR in a different solvent (e.g., D₂O or CD₃OD).[5]
Low Yield Incomplete reaction or loss of product during work-up.Ensure the reaction goes to completion. During basic work-up, ensure complete extraction of the free amine. For volatile amines, avoid excessive concentration.
Side Product Formation Prolonged reaction time or presence of other acid-sensitive functional groups.Carefully monitor the reaction and stop it as soon as the starting material is consumed. If other acid-labile groups are present, consider milder deprotection conditions.

Characterization of the Deprotected Product

The successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, typically observed around 1.4-1.5 ppm. The appearance of a broad signal for the N-H proton of the free amine or the N-H₂⁺ protons of the ammonium salt is also indicative of successful deprotection.[6]

  • ¹³C NMR Spectroscopy: The disappearance of the signals corresponding to the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm) of the Boc group confirms its removal.

  • Mass Spectrometry (MS): The mass spectrum of the product will show the molecular ion corresponding to the deprotected 4-fluoro-4-methylpiperidine.

  • Thin-Layer Chromatography (TLC): The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine as a colored spot.

Conclusion

The deprotection of Boc-4-fluoro-4-methylpiperidine is a straightforward yet critical transformation in the synthesis of novel fluorinated piperidine-containing molecules. The protocols detailed in this application note, utilizing either trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane, provide reliable and efficient methods for achieving this deprotection. Careful reaction monitoring and appropriate work-up procedures are essential for obtaining the desired product in high yield and purity. These guidelines are intended to empower researchers in their efforts to synthesize and explore the therapeutic potential of this important class of compounds.

References

Application Note & Protocol: A Guide to the Synthesis of 4-Aryl-4-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aryl-4-Fluoropiperidine Scaffold

The piperidine ring is the most ubiquitous nitrogen-containing heterocycle found in pharmaceuticals.[1] Its substitution with fluorine, particularly at a quaternary center, offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates. The introduction of a fluorine atom at the 4-position of a 4-arylpiperidine can profoundly influence basicity (pKa), lipophilicity, metabolic stability, and conformational preference, which in turn can enhance binding affinity, cell permeability, and overall efficacy.[2] For instance, modulating the piperidine pKa by introducing fluorine has been a successful strategy to reduce P-glycoprotein (P-gp) efflux and improve drug efficacy, as seen in the development of kinesin spindle protein (KSP) inhibitors.[2]

Despite their value, the synthesis of 4-aryl-4-fluoropiperidines presents unique challenges, primarily centered on the stereoselective and efficient construction of the C(sp³)-F bond at a sterically hindered tertiary carbon. This guide provides a detailed overview of the prevalent synthetic strategies, focusing on the underlying chemical principles, reaction conditions, and step-by-step protocols to empower researchers in this critical area of medicinal chemistry.

Retrosynthetic Analysis and Primary Synthetic Pathways

A logical retrosynthetic analysis of the target scaffold points to two primary strategies: the formation of the C-F bond on a pre-formed piperidine ring or the construction of the piperidine ring from a fluorinated precursor. The most direct and commonly employed approach involves the late-stage fluorination of a readily accessible intermediate, the 4-aryl-4-hydroxypiperidine.

This guide will focus on the most practical and field-proven method: Nucleophilic Deoxyfluorination of tertiary alcohols. An alternative, Electrophilic Fluorination , will also be discussed for cases where specific unsaturated precursors are available.

G Target 4-Aryl-4-Fluoropiperidine Precursor1 4-Aryl-4-Hydroxypiperidine Target->Precursor1 C-F Disconnection (Nucleophilic Deoxyfluorination) Precursor2 Piperidinyl Olefin / Enamine Target->Precursor2 C-F Disconnection (Electrophilic Fluorination) Piperidone N-Protected-4-Piperidone Precursor1->Piperidone Grignard / Organolithium Addition

Caption: Key retrosynthetic pathways for 4-aryl-4-fluoropiperidines.

The Workhorse Method: Nucleophilic Deoxyfluorination

The conversion of a tertiary alcohol to a fluoride is the most common and versatile strategy for synthesizing 4-aryl-4-fluoropiperidines. The reaction proceeds by activating the hydroxyl group to form a good leaving group, which is subsequently displaced by a fluoride anion.

Principle and Mechanism

Deoxyfluorination reagents react with the tertiary alcohol of the 4-aryl-4-hydroxypiperidine precursor. The reaction can proceed through an SN1-like mechanism, involving the formation of a tertiary carbocation intermediate, which is then trapped by fluoride. Alternatively, an SN2-like mechanism with a tight ion pair can occur. The choice of reagent and the electronic nature of the aryl group can influence the predominant pathway and the potential for side reactions, such as elimination to form an alkene.

Choosing Your Fluorinating Reagent: A Comparative Overview

The selection of a deoxyfluorination reagent is critical and involves a trade-off between reactivity, safety, cost, and substrate scope. While traditional reagents like DAST are effective, newer reagents offer improved safety profiles and handling characteristics.[3][4]

ReagentFormulaKey AdvantagesKey Considerations
DAST Et₂NSF₃High reactivity, widely used.Thermally unstable (can detonate above 90 °C); moisture sensitive; corrosive HF byproduct.
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃Higher thermal stability than DAST.Still moisture sensitive; generates HF.
PyFluor C₅H₄NSO₂FBench-stable solid; low cost; good safety profile.[3]May require higher temperatures or longer reaction times than DAST for hindered alcohols.[4]
XtalFluor-E® Et₂NSF₂BF₄Crystalline, stable solid; easy to handle.Can be less reactive than DAST.
Detailed Experimental Protocol: Deoxyfluorination using PyFluor

This protocol describes a general procedure for the fluorination of a protected 4-aryl-4-hydroxypiperidine using PyFluor, a modern reagent with a favorable safety profile.[3][4]

Materials:

  • N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equiv)

  • PyFluor (1.5 equiv)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

    • Causality: Starting at a low temperature helps to control the initial exotherm and minimize potential side reactions. Anhydrous conditions are crucial as fluorinating reagents react with water.

  • Reagent Addition: Add PyFluor (1.5 equiv) to the solution, followed by the slow, dropwise addition of DBU (1.5 equiv) over 5-10 minutes.

    • Causality: DBU acts as a non-nucleophilic base to activate the PyFluor reagent and neutralize the pyridinium byproduct, driving the reaction forward.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

    • Causality: The basic quench neutralizes any acidic species, including HF that may form from trace moisture, making the mixture safe to handle.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-4-(4-chlorophenyl)-4-fluoropiperidine.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Dissolve Precursor in Anhydrous DCM (0 °C) Add 2. Add PyFluor & DBU Setup->Add React 3. Stir & Warm to RT (12-24h) Add->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Quench 5. Quench with aq. NaHCO₃ Monitor->Quench Reaction Complete Extract 6. Extract with DCM Quench->Extract Purify 7. Purify via Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for nucleophilic deoxyfluorination.

Alternative Route: Electrophilic Fluorination with Selectfluor®

An alternative strategy involves the use of an electrophilic fluorine source, with Selectfluor® (F-TEDA-BF₄) being the most prominent reagent.[5][6] This method is applicable when a suitable nucleophilic precursor, such as a piperidinyl olefin or enamine, is more readily available than the corresponding tertiary alcohol.

Principle and Application

Selectfluor acts as a source of "F⁺", reacting with electron-rich centers. For example, the reaction of Selectfluor with a 4-aryl-1,2,3,6-tetrahydropyridine can proceed via an intermediate halonium-ion equivalent, which is then opened by a nucleophile. If performed in the presence of water, a fluorohydroxylation can occur.[7]

Protocol Example: Fluorination of a Piperidinyl Olefin

This protocol is adapted from methodologies involving the electrophilic fluorination of olefins.[7][8]

Materials:

  • N-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the piperidinyl olefin (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.1 equiv) portion-wise at room temperature.

    • Causality: Acetonitrile is a common polar aprotic solvent for Selectfluor® reactions. The reaction is often run at room temperature but may require cooling for highly reactive substrates.

  • Reaction Monitoring: Stir the mixture for 2-6 hours, monitoring for the consumption of starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Dilute the residue with diethyl ether and filter to remove any insoluble byproducts. The filtrate is then concentrated and purified by flash column chromatography to isolate the desired fluorinated product(s). Note that this reaction may yield allylic fluorination or other rearranged products depending on the exact substrate and conditions.[7]

References

Application Notes & Protocols: Strategic Deployment of 4-Fluoro-4-methylpiperidine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved therapeutics. The strategic incorporation of fluorine into this privileged structure offers a powerful tool to modulate key drug-like properties, including metabolic stability, basicity (pKa), and binding affinity.[1][2][3] This document provides a detailed guide for the effective use of 4-Fluoro-4-methylpiperidine hydrochloride (CAS: 1023305-87-4), a versatile building block, in parallel synthesis workflows.[4] We present detailed, field-tested protocols for high-throughput N-acylation, N-alkylation, and Buchwald-Hartwig amination, enabling the rapid generation of diverse chemical libraries for hit-to-lead campaigns. The rationale behind each protocol is discussed, with a focus on overcoming challenges associated with the electronic nature of fluorinated amines.

Introduction: The Strategic Advantage of Fluorinated Piperidines

In the quest for novel therapeutics, medicinal chemists continually seek to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. The piperidine ring is a highly successful scaffold due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement.[5]

The introduction of a fluorine atom, particularly in a geminal arrangement with a methyl group at the 4-position, imparts several strategic advantages:

  • Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism. Placing the fluorine at a potential site of metabolism can dramatically increase a compound's half-life.[2]

  • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the pKa of the piperidine nitrogen.[3] This reduction in basicity can be crucial for improving oral bioavailability, reducing hERG liability, and fine-tuning interactions with biological targets.[3]

  • Conformational Control: The presence of fluorine can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more bioactive conformation.[6][7]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing potency.[8]

This compound is supplied as a stable, crystalline solid, making it highly amenable to automated liquid handling and weighing in high-throughput synthesis platforms.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for designing robust synthetic protocols.

PropertyValueSource
CAS Number 1023305-87-4[4]
Molecular Formula C₆H₁₃ClFN[4][9]
Molecular Weight 153.63 g/mol [9][10]
Appearance Solid[10]
SMILES CC1(F)CCNCC1.Cl[10]
Purity Typically ≥95%[4]

Core Parallel Synthesis Workflows

The following protocols are designed for execution in 96-well plates but can be readily adapted to other formats. They serve as robust starting points, and optimization may be required for particularly challenging substrates. The hydrochloride salt must be neutralized in situ or pre-neutralized before use in most coupling reactions. In situ neutralization is generally preferred in parallel synthesis to minimize handling steps.

Workflow Overview

G cluster_prep Plate Preparation cluster_reactions Parallel Reactions cluster_acyl A. N-Acylation cluster_alkyl B. N-Alkylation cluster_buchwald C. Buchwald-Hartwig cluster_workup Workup & Purification prep1 Dispense 4-Fluoro-4- methylpiperidine HCl (solid or solution) acyl_reagents Add Base (e.g., DIPEA) & Coupling Agent (e.g., HATU) in Solvent (e.g., DMF) prep1->acyl_reagents alkyl_reagents Add Base (e.g., K₂CO₃) in Solvent (e.g., ACN) prep1->alkyl_reagents buchwald_reagents Add Pd Catalyst, Ligand, & Base (e.g., NaOtBu) in Solvent (e.g., Toluene) prep1->buchwald_reagents prep2 Dispense Reagent 2 (e.g., Acyl Chloride, Alkyl Halide, Aryl Halide) prep2->acyl_reagents prep2->alkyl_reagents prep2->buchwald_reagents acyl_reaction Incubate (RT to 60 °C) acyl_reagents->acyl_reaction workup Parallel Quench & Liquid-Liquid Extraction or Scavenger Resin acyl_reaction->workup alkyl_reaction Incubate (60 to 100 °C) alkyl_reagents->alkyl_reaction alkyl_reaction->workup buchwald_reaction Incubate under N₂ (80 to 110 °C) buchwald_reagents->buchwald_reaction buchwald_reaction->workup purify High-Throughput Purification (Prep-HPLC/SFC) workup->purify analyze QC Analysis (LC-MS, NMR) purify->analyze plate Final Library Plate analyze->plate

Caption: General workflow for parallel synthesis using 4-Fluoro-4-methylpiperidine HCl.
Protocol 1: High-Throughput N-Acylation (Amide Formation)

This protocol is suitable for coupling with a library of carboxylic acids to generate a diverse amide library. The use of HATU is recommended as it is highly effective for coupling to secondary amines, even those with reduced nucleophilicity due to electronic effects.[11]

Rationale: The fluorine atom at the C4 position reduces the basicity and nucleophilicity of the piperidine nitrogen. Therefore, a potent coupling agent like HATU is employed to pre-activate the carboxylic acid, forming a highly reactive acyl-uronium species that readily couples with the amine. A non-nucleophilic organic base, DIPEA, is used to neutralize the hydrochloride salt and facilitate the reaction without competing in the acylation.[11]

Materials:

  • This compound

  • Library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

Procedure (per well):

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of the carboxylic acid library in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Assembly:

    • To each well of the 96-well plate, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.

    • Add 100 µL (20 µmol, 1.0 eq) of the corresponding carboxylic acid stock solution to each well.

    • Add 100 µL (24 µmol, 1.2 eq) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution. The excess base ensures complete neutralization of the HCl salt and the HOBt byproduct from HATU.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 12-16 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction with sterically hindered acids.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate or another suitable organic solvent.

    • Alternatively, for a streamlined workflow, use scavenger resins. Add a polymer-supported isocyanate resin to scavenge excess amine and a polymer-supported tris(2-aminoethyl)amine (PS-Trisamine) to scavenge excess activated acid and HATU byproducts.

  • Purification and Analysis:

    • Concentrate the organic extracts or the filtered solution from the scavenger resins.

    • Purify the library using parallel reverse-phase HPLC (Prep-HPLC) with mass-directed fractionation.[10][12]

    • Confirm the identity and purity of the final compounds by LC-MS analysis.

Protocol 2: High-Throughput N-Alkylation

This protocol is designed for the reaction of 4-Fluoro-4-methylpiperidine with a library of alkyl halides (e.g., bromides or iodides).

Rationale: Direct N-alkylation of secondary amines can be challenging and often requires elevated temperatures. A moderately strong inorganic base like potassium carbonate is sufficient to neutralize the starting material and the HX generated during the reaction. Acetonitrile (ACN) or DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction. The reduced nucleophilicity of the fluorinated piperidine may necessitate slightly harsher conditions (higher temperature or longer reaction time) compared to its non-fluorinated analog.[8][13]

Materials:

  • This compound

  • Library of alkyl halides (R-X, where X = Br, I)

  • Potassium Carbonate (K₂CO₃), finely milled

  • Potassium Iodide (KI, catalytic, for use with alkyl chlorides or bromides)

  • Anhydrous Acetonitrile (ACN) or DMF

  • 96-well reaction block with sealing mat

Procedure (per well):

  • Reagent Dispensing:

    • Add 3.1 mg (20 µmol, 1.0 eq) of this compound to each well.

    • Add 8.3 mg (60 µmol, 3.0 eq) of finely milled K₂CO₃.

    • (Optional) Add ~0.3 mg (2 µmol, 0.1 eq) of KI.

    • Add 200 µL of anhydrous ACN.

  • Reaction Assembly:

    • Add a solution of the alkyl halide (22 µmol, 1.1 eq) in 50 µL of ACN to each well.

    • Seal the reaction block securely.

  • Reaction and Workup:

    • Heat the reaction block to 80 °C with vigorous shaking for 16-24 hours.

    • Cool the block to room temperature.

    • Add 400 µL of water and 400 µL of ethyl acetate to each well.

    • Shake to partition, then centrifuge to separate the layers.

    • Transfer the organic layer to a new plate for analysis and purification.

  • Purification and Analysis:

    • Purify the library using parallel Prep-HPLC or Supercritical Fluid Chromatography (SFC), which is often advantageous for basic amines.[10]

    • Confirm identity and purity by LC-MS.

G cluster_logic Decision Tree for N-Alkylation cluster_reductive Reductive Amination cluster_sn2 Sₙ2 Alkylation start Select Alkylating Agent ketone Ketone / Aldehyde Library start->ketone Carbonyl available? halide Alkyl Halide Library start->halide Halide available? reductive_cond Add Reducing Agent (e.g., NaBH(OAc)₃) ketone->reductive_cond reductive_prod N-Alkyl Product reductive_cond->reductive_prod sn2_cond Add Base (e.g., K₂CO₃) halide->sn2_cond sn2_prod N-Alkyl Product sn2_cond->sn2_prod

Caption: Choosing the appropriate N-alkylation strategy.
Protocol 3: High-Throughput Buchwald-Hartwig Amination

This protocol enables the coupling of 4-Fluoro-4-methylpiperidine with a library of aryl or heteroaryl halides, a key transformation in modern medicinal chemistry.[14][15]

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand and base is critical.[4][16] For an electron-deficient amine like our fluorinated piperidine, a strong, non-nucleophilic base such as sodium tert-butoxide is required to facilitate the deprotonation of the amine or the intermediate palladium-amine complex.[16] A modern, sterically hindered biarylphosphine ligand (e.g., RuPhos) is chosen to promote the reductive elimination step, which is often the rate-limiting step for hindered or electron-poor coupling partners.[1] All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Materials:

  • This compound

  • Library of aryl/heteroaryl halides (R'-X, where X = Cl, Br)

  • RuPhos Pd G3 (or similar advanced pre-catalyst)

  • RuPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene or Dioxane

  • Inert atmosphere glovebox or Schlenk line setup

  • 96-well reaction block with sealing mat suitable for heating

Procedure (per well, performed under inert atmosphere):

  • Plate Preparation (in a glovebox):

    • To each well, add the aryl halide (20 µmol, 1.0 eq).

    • Add 3.7 mg (24 µmol, 1.2 eq) of this compound.

    • Add 5.8 mg (60 µmol, 3.0 eq) of sodium tert-butoxide.

    • Add the pre-catalyst and ligand. For example, add RuPhos Pd G3 (0.4 µmol, 2 mol%) and additional RuPhos (0.4 µmol, 2 mol%).

  • Reaction Assembly:

    • Add 300 µL of anhydrous, degassed toluene to each well.

    • Securely seal the reaction block.

  • Reaction and Workup:

    • Remove the plate from the glovebox and heat at 100-110 °C with shaking for 12-18 hours.

    • Cool the plate to room temperature.

    • Unseal and quench each well with 200 µL of saturated aqueous ammonium chloride solution.

    • Extract with 400 µL of ethyl acetate. Transfer the organic layer to a new plate.

  • Purification and Analysis:

    • The crude product can be filtered through a small plug of silica gel to remove baseline impurities and palladium residues.

    • Purify the library using parallel Prep-HPLC/SFC.

    • Confirm identity and purity by LC-MS.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[17] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents: Many reagents used in these protocols (e.g., HATU, alkyl halides, palladium catalysts, strong bases) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.[12]

  • Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to air and moisture. Ensure all glassware is dry and reactions are performed under a nitrogen or argon atmosphere.

Conclusion

This compound is a valuable building block for generating diverse libraries of drug-like molecules. Its unique electronic properties, stemming from the fluorine substituent, necessitate thoughtful protocol design. By employing potent coupling agents for acylations, appropriate bases and temperatures for alkylations, and advanced catalyst systems for cross-couplings, researchers can successfully integrate this scaffold into high-throughput synthesis campaigns. The robust protocols detailed herein provide a solid foundation for leveraging the strategic advantages of fluorine in the pursuit of novel therapeutics.

References

Application Note & Protocol Guide: Scale-Up Synthesis of Fluorinated Piperidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Fluorination can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity.[2][3][4] However, transitioning from bench-scale synthesis to large-scale production of these valuable analogues presents significant challenges, including hazardous reagents, exothermic reactions, and complex purification profiles.[5][6][7] This guide provides a detailed technical overview of robust and scalable synthetic strategies, focusing on field-proven protocols, the rationale behind experimental choices, and critical safety considerations for researchers and process chemists.

Strategic Overview: Pathways to Fluorinated Piperidines

The synthesis of fluorinated piperidines on a large scale primarily follows two divergent strategies: the hydrogenation of readily available fluorinated pyridines or the direct fluorination of a pre-formed piperidine ring. Each approach has distinct advantages and challenges related to starting material cost, stereocontrol, and operational safety.

A third, enabling strategy involves the adoption of modern manufacturing technologies like continuous flow chemistry, which can mitigate many of the hazards and control issues inherent in traditional batch fluorination.[7][8]

G cluster_start Starting Materials cluster_strategy Core Synthetic Strategies cluster_tech Enabling Technology cluster_product Product SM1 Fluoropyridines (Abundant, Inexpensive) S1 Strategy 1: Heterogeneous Hydrogenation SM1->S1 Reduction of Aromatic Ring SM2 Piperidine Precursors (Substituted Rings) S2 Strategy 2: Direct Fluorination (Electrophilic / Nucleophilic) SM2->S2 C-H or C-O Functionalization P Fluorinated Piperidine Analogues S1->P T1 Continuous Flow Chemistry S2->T1 Mitigates Hazards & Improves Control S2->P T1->P Scalable & Safe Production

Caption: High-level overview of primary scale-up strategies.

Strategy 1: Heterogeneous Hydrogenation of Fluoropyridines

This is arguably the most robust and scalable method for accessing a wide range of fluorinated piperidines.[9][10][11] The strategy leverages the commercial availability of diverse fluoropyridine precursors. The primary challenge during scale-up is preventing hydrodefluorination (loss of the fluorine atom), which yields the undesired non-fluorinated piperidine.[12]

Causality Behind Experimental Choices:

  • Catalyst Selection: Heterogeneous palladium catalysts, particularly Pearlman's catalyst (Pd(OH)₂/C) or Palladium on Carbon (Pd/C), are preferred for scale-up.[12] They are easily removed by filtration, minimizing metal contamination in the final product, a critical requirement for active pharmaceutical ingredients (APIs). While rhodium catalysts have also been used effectively for dearomatization-hydrogenation processes, palladium often offers a more cost-effective and versatile profile for simple hydrogenations.[13][14]

  • Acidic Medium: The key to suppressing hydrodefluorination is to perform the hydrogenation in an acidic medium (e.g., with aqueous HCl).[12] Protonation of the pyridine nitrogen deactivates the aromatic ring, making it less susceptible to C-F bond cleavage while facilitating the desired ring reduction.

  • In Situ Protection: Volatile, unprotected fluorinated piperidines can be challenging to handle and purify. A common industrial practice is to perform an in situ protection of the piperidine nitrogen immediately following the reaction, for instance, by adding benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O). This yields a stable, solid product that is easier to isolate and purify.[9][12]

Workflow for Batch Hydrogenation```dot

G start Start reactor_prep Reactor Preparation (Inert Atmosphere Purge) start->reactor_prep charge Charge Reactor - Fluoropyridine - Solvent (MeOH) - Catalyst (Pd(OH)₂/C) - Aq. HCl reactor_prep->charge reaction Pressurize & Heat - H₂ (e.g., 50 bar) - Heat (e.g., 60 °C) charge->reaction monitor Monitor Reaction (GC-MS / HPLC) reaction->monitor monitor->reaction Incomplete depressurize Cool & Depressurize monitor->depressurize Complete filter Catalyst Filtration (e.g., through Celite) depressurize->filter protect In Situ Protection - Adjust pH - Add Protecting Agent (e.g., Cbz-Cl) filter->protect isolate Product Isolation - Extraction - Crystallization protect->isolate finish Final Product (Dry & Analyze) isolate->finish

References

Application Note & Protocol: High-Purity Recovery of 4-Fluoro-4-methylpiperidine Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Fluoro-4-methylpiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures to eliminate impurities.[1][2] This guide details the underlying principles, a step-by-step laboratory protocol, and troubleshooting strategies tailored for this specific fluorinated piperidine salt. The methodologies described herein are designed to ensure high recovery of the target compound with enhanced purity, suitable for demanding applications in drug development and research.

Introduction and Scientific Principles

This compound (C₆H₁₂FN·HCl) is a heterocyclic building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[3][4] Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised biological activity in the final product.

Recrystallization is the gold-standard purification method for crystalline solids.[1] The core principle is based on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system.[5][6] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[1][7] As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Most impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[5][6]

The success of this technique hinges on a methodical approach to solvent selection and controlled cooling rates. Slow cooling is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules (impurities).[6][8]

Physicochemical Properties of 4-Fluoro-4-methylpiperidine HCl
PropertyValueSource(s)
Molecular Formula C₆H₁₂FN · HCl[3]
Molecular Weight 153.63 g/mol [3]
Appearance Solid[3]
Purity (Typical) ≥95% (before recrystallization)[9]
Solubility Profile As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents.[8][10]General Chemical Principles

Strategic Solvent System Selection

The choice of solvent is the most critical parameter in designing a recrystallization protocol.[5] For hydrochloride salts of amines like 4-Fluoro-4-methylpiperidine, polar protic solvents are the primary candidates.[8][11]

Primary Solvent System: Isopropanol (IPA)

  • Rationale: IPA provides a good balance of polarity. It can dissolve the hydrochloride salt at elevated temperatures while showing significantly lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[5][8] Alcohols are generally effective for recrystallizing amine salts.[8]

Secondary (Two-Solvent) System: Isopropanol (IPA) / Toluene

  • Rationale: This system is employed when a single solvent does not provide optimal results. IPA acts as the "good" solvent, dissolving the compound, while Toluene acts as the "anti-solvent" or "poor" solvent. After dissolving the compound in a minimal amount of hot IPA, Toluene is added dropwise until the solution becomes slightly cloudy (the saturation point). Upon cooling, the dramatic decrease in solubility facilitates crystal formation. This method is particularly useful for separating polar compounds from non-polar impurities.

Visualizing the Recrystallization Workflow

The following diagram outlines the key decision points and steps in the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_iso Isolation & Drying A Start: Crude 4-Fluoro-4-methylpiperidine HCl B Select Solvent System (e.g., Isopropanol) A->B C Add minimal amount of hot solvent to dissolve B->C D Hot Filtration (if insoluble impurities exist) C->D E Slow Cooling to RT, then Ice Bath D->E Clear Filtrate F Crystal Formation (Nucleation & Growth) E->F G Vacuum Filtration to collect crystals F->G H Wash crystals with small volume of COLD solvent G->H I Dry crystals under vacuum H->I J End: Pure Crystalline Product I->J G x_axis Temperature (°C) y_axis origin 0 origin->x_axis origin->y_axis p1 p2 p1->p2  Desired Compound i1 i2 i1->i2  Impurity lab_y Solubility lab_x Temperature title Ideal Solubility Curves for Recrystallization

References

Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-FMH-202601

Version: 1.0

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 4-Fluoro-4-methylpiperidine hydrochloride (FMH), a key building block in contemporary drug discovery and development. Recognizing the limited publicly available analytical data for this compound, this guide synthesizes first-principle analytical approaches with established methods for structurally analogous compounds. Detailed protocols for chromatographic, spectroscopic, and thermal analysis are presented to ensure robust and reliable characterization of FMH, addressing identity, purity, and stability.

Introduction: The Analytical Imperative for Novel Building Blocks

This compound is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. As such, rigorous analytical characterization of this building block is paramount to ensure the quality and integrity of downstream research and development activities.

The hydrochloride salt form enhances solubility and stability, but also introduces specific analytical challenges. Furthermore, the molecule lacks a strong UV chromophore, rendering conventional HPLC-UV analysis problematic. This guide addresses these challenges by providing detailed protocols and the scientific rationale behind the selection of specific analytical techniques and parameters.

Physicochemical Properties and Analytical Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueSourceAnalytical Implication
Molecular Formula C₆H₁₂FN · HCl[1]Confirms elemental composition for mass spectrometry.
Molecular Weight 153.63 g/mol [1][2]Essential for quantitative analysis and MS identification.
Appearance SolidRelevant for sample preparation and thermal analysis.
UV Chromophore NoneInferred from structureRequires alternative detection methods for HPLC, such as Charged Aerosol Detection (CAD) or derivatization.[3]
Polarity High (as hydrochloride salt)Inferred from structureInfluences choice of chromatographic columns and mobile phases. Can lead to poor peak shape in GC without derivatization.[4]

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for determining the purity of this compound and for quantifying its concentration (assay).

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Rationale: Due to the absence of a UV chromophore, a universal detector is required. Charged Aerosol Detection (CAD) is an excellent choice as it provides a response proportional to the mass of the analyte, is compatible with gradient elution, and offers high sensitivity for non-volatile compounds.[5][6][7] A mixed-mode column can provide sufficient retention for this polar compound without derivatization.[5]

Protocol 1: HPLC-CAD for Purity and Assay

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Materials:

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

ParameterConditionRationale
Column Mixed-Mode (e.g., Acclaim Trinity P1, 3 µm, 2.1 x 100 mm)Provides both reversed-phase and ion-exchange retention mechanisms for enhanced retention of polar analytes.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B over 1 minute; equilibrate for 2 minutes.To elute potential impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 5 µLCan be adjusted based on sample concentration and detector sensitivity.
CAD Settings Nitrogen gas pressure: 35 psi; Evaporation temp.: 35 °CTypical starting conditions; may require optimization.[8]

Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 acetonitrile:water.

  • Prepare sample solutions at approximately 1.0 mg/mL in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total peak area.

  • Assay: Quantify the sample against a calibration curve prepared from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. However, as a polar hydrochloride salt, direct analysis of FMH is challenging due to low volatility and potential for thermal degradation.[4] Derivatization is necessary to convert the amine to a more volatile and thermally stable derivative. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[9]

Protocol 2: GC-MS with Silylation Derivatization

Objective: To identify potential volatile impurities and confirm the identity of 4-Fluoro-4-methylpiperidine.

Instrumentation:

  • GC system with a split/splitless inlet and a mass selective detector (MSD).

Materials:

  • This compound sample.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

  • Anhydrous pyridine or acetonitrile.

  • Reaction vials with PTFE-lined caps.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a reaction vial.

  • Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[10]

  • Tightly cap the vial and heat at 70 °C for 30 minutes.[10]

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterConditionRationale
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)A general-purpose column suitable for a wide range of derivatized compounds.
Inlet Temp. 250 °CEnsures volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)To avoid overloading the column and detector.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas.
Oven Program Start at 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min.General-purpose temperature program to separate analytes.
MS Transfer Line 280 °CPrevents condensation of analytes.
MS Ion Source 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns.
Scan Range m/z 40-400To cover the expected mass range of the derivatized compound and its fragments.

Data Analysis:

  • Compare the resulting mass spectrum with the predicted fragmentation pattern for the silylated derivative of 4-Fluoro-4-methylpiperidine.

  • Search the NIST library for identification of any impurity peaks.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Weigh Sample Dissolve 2. Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize 3. Add BSTFA, Heat at 70°C Dissolve->Derivatize Inject 4. Inject into GC Derivatize->Inject Separate 5. Separate on HP-5MS Column Inject->Separate Detect 6. Detect by MS (EI) Separate->Detect Spectrum 7. Obtain Mass Spectrum Detect->Spectrum Compare 8. Compare with Predicted Fragmentation Spectrum->Compare Identify 9. Identify Impurities Compare->Identify

Caption: Workflow for GC-MS analysis of FMH via silylation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's framework. For ¹³C NMR, decoupling of both ¹H and ¹⁹F is crucial to simplify the spectrum and enhance signal-to-noise.[11][12]

Predicted NMR Spectral Features: (in a suitable solvent like D₂O or DMSO-d₆)

  • ¹H NMR:

    • A singlet for the methyl (CH₃) protons.

    • Multiple multiplets for the piperidine ring methylene (CH₂) protons, likely showing complex splitting due to H-H and H-F couplings.

    • A broad signal for the amine (NH) proton, which may exchange with D₂O.

  • ¹³C NMR (with ¹H and ¹⁹F decoupling):

    • A signal for the methyl carbon.

    • Four distinct signals for the piperidine ring carbons. The carbon bearing the fluorine (C-F) will appear at a characteristic downfield shift.

  • ¹⁹F NMR:

    • A single resonance, likely a multiplet due to coupling with adjacent protons.

Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern, which is characteristic of the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for the hydrochloride salt, which should primarily show the protonated molecule of the free base.[13][14]

Predicted Mass Spectral Features (ESI+):

  • Precursor Ion [M+H]⁺: The primary ion observed will be for the free base (C₆H₁₂FN), with an expected m/z of 118.10.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the m/z 118.10 precursor would likely involve:

    • α-cleavage: Loss of a methyl radical (•CH₃) to form an iminium ion.

    • Ring fission pathways characteristic of piperidine derivatives.[13][15]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. As a hydrochloride salt, the spectrum will show characteristic absorptions for the ammonium group (N⁺-H).[16][17][18]

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Assignment
~2700-2400N⁺-H stretching (broad, characteristic of amine salts)
~1600-1500N-H bending
~1100-1000C-F stretching
2950-2850C-H stretching (aliphatic)

Thermal Analysis

Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.[19][20]

Protocol 3: Thermal Analysis by DSC/TGA

Objective: To determine the melting point and thermal decomposition profile.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

  • Thermogravimetric Analyzer (TGA).

DSC Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[20]

  • Record the heat flow to identify the melting endotherm.

TGA Procedure:

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[21]

  • Record the mass loss as a function of temperature to determine the onset of decomposition.

Expected Results:

  • DSC: A sharp endothermic peak corresponding to the melting of the crystalline hydrochloride salt.[19]

  • TGA: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed.

Analytical_Strategy cluster_ID Identity & Structure cluster_Purity Purity & Assay cluster_Properties Physical Properties FMH 4-Fluoro-4-methylpiperidine Hydrochloride (FMH) NMR NMR (¹H, ¹³C, ¹⁹F) FMH->NMR Confirms MS Mass Spectrometry (ESI-MS/MS) FMH->MS Confirms IR Infrared Spectroscopy FMH->IR Confirms HPLC HPLC-CAD FMH->HPLC Measures GCMS GC-MS (after derivatization) FMH->GCMS Measures Thermal Thermal Analysis (DSC/TGA) FMH->Thermal Characterizes

Caption: Integrated analytical strategy for FMH characterization.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of advanced chromatographic, spectroscopic, and thermal techniques, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and stability of this important chemical building block. The rationale and detailed protocols provided herein are designed to be readily implemented, ensuring the generation of high-quality, reliable analytical data critical for advancing pharmaceutical research.

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 4-Fluoro-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 4-Fluoro-4-methylpiperidine. Due to the compound's existence as a hydrochloride salt, this guide provides a comprehensive workflow, including the crucial initial conversion to its free base form, followed by an optional derivatization step to enhance chromatographic performance. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this and structurally similar fluorinated piperidine compounds.

Introduction

4-Fluoro-4-methylpiperidine is a substituted piperidine derivative of increasing interest in pharmaceutical and medicinal chemistry. Its structural motif is found in various biologically active molecules, making its accurate detection and quantification critical for research and development, quality control, and metabolic studies. As it is commonly supplied as a hydrochloride salt (4-Fluoro-4-methylpiperidine hydrochloride, C₆H₁₂FN·HCl, MW: 153.63 g/mol ), direct analysis by GC-MS is not feasible due to the non-volatile nature of the salt.[1] This protocol first addresses the necessary sample preparation to convert the hydrochloride salt to its volatile free base, a critical prerequisite for successful GC analysis.

Furthermore, polar amines such as piperidine derivatives can exhibit poor peak shape and tailing on standard non-polar GC columns due to interactions with active sites. To mitigate these effects and improve thermal stability, a derivatization step is often employed.[2] This guide will detail both a direct analysis method for the free base and a more robust method involving derivatization.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂FN · HCl--INVALID-LINK--
Molecular Weight153.63 g/mol --INVALID-LINK--
FormSolid--INVALID-LINK--

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Weighing of 4-Fluoro-4-methylpiperidine HCl s2 Dissolution in Aqueous Solvent s1->s2 s3 Basification (Free-Basing) (e.g., with NaOH) s2->s3 s4 Liquid-Liquid Extraction (LLE) with Organic Solvent s3->s4 s5 Drying of Organic Extract (e.g., with Na₂SO₄) s4->s5 a1 Direct Injection (Underivatized) s5->a1 For Direct Analysis a2 Derivatization (Optional, Recommended) s5->a2 For Derivatized Analysis a3 GC-MS Analysis a1->a3 a2->a3 a4 Data Processing and Interpretation a3->a4

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Conversion of Hydrochloride Salt to Free Base

The initial and most critical step is the conversion of the non-volatile hydrochloride salt to its volatile free base form. This is achieved by basification followed by liquid-liquid extraction.

Materials:

  • This compound standard

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (high purity, GC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.

  • Dilution: Prepare working standards by diluting the stock solution with deionized water to the desired concentration range (e.g., 1-100 µg/mL).

  • Basification: In a 15 mL glass centrifuge tube, place 1 mL of the aqueous standard solution. Add 1 M NaOH dropwise while vortexing until the pH of the solution is >10. This ensures the complete conversion of the hydrochloride salt to the free base.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of dichloromethane (or ethyl acetate) to the basified solution. Cap the tube and vortex vigorously for 2 minutes to facilitate the extraction of the free base into the organic layer.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate) to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Final Sample: The dried organic extract is now ready for direct GC-MS analysis or for the subsequent derivatization step.

Derivatization (Recommended Protocol)

Derivatization is recommended to improve peak shape and thermal stability, leading to better sensitivity and reproducibility. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for secondary amines.[3]

Materials:

  • Dried organic extract from section 4.1

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Solvent Evaporation: Transfer the dried organic extract to a clean reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.

  • Cooling and Reconstitution: Allow the vial to cool to room temperature. The sample is now derivatized and ready for injection into the GC-MS. If necessary, the sample can be reconstituted in a suitable solvent like ethyl acetate to a final desired concentration.

GC-MS Methodology

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

GC Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentHigh-performance system for reliable results.
Injector Split/SplitlessSplitless injection for trace analysis, split for higher concentrations.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for a 0.25 mm ID column.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA workhorse, intermediate polarity column suitable for a wide range of compounds, including derivatized amines.[4]
Oven Program Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A general-purpose temperature program that should provide good separation.
MS Parameters
ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp. 230 °CStandard source temperature for EI.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Scan Range m/z 40-300To cover the expected mass range of the analyte and its fragments.
Scan Mode Full Scan (for qualitative), SIM (for quantitative)Full scan for identification, Selected Ion Monitoring for higher sensitivity and specificity.

Expected Mass Spectrum and Data Interpretation

Predicted Fragmentation:

  • Molecular Ion (M⁺): The molecular ion of the free base (C₆H₁₂FN) is expected at m/z 117.

  • Key Fragments:

    • Loss of a methyl group (-CH₃): m/z 102

    • Alpha-cleavage adjacent to the nitrogen, leading to the loss of an ethyl group: m/z 88

    • Ring-opening fragmentation pathways.

For the TFAA derivative, the molecular ion will be significantly higher (m/z 213), and the fragmentation will be directed by the trifluoroacetyl group.

Trustworthiness and Self-Validation

To ensure the trustworthiness of this protocol, the following self-validating steps should be incorporated:

  • Blank Analysis: Inject a solvent blank and a procedural blank (a sample carried through the entire preparation process without the analyte) to check for contamination.

  • Calibration Curve: Prepare a series of standards of known concentrations and run them to establish a calibration curve for quantitative analysis. The linearity (R² > 0.99) will validate the method's accuracy over the desired concentration range.

  • Spike and Recovery: For matrix samples, spike a known amount of the analyte into a blank matrix and perform the entire procedure to calculate the recovery rate. This will validate the efficiency of the extraction process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By addressing the critical steps of free-basing and offering an optional derivatization method, this guide enables researchers to achieve reliable and sensitive detection and quantification of this important compound. The provided parameters serve as a robust starting point for method development and can be adapted for similar fluorinated piperidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-4-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common challenges and achieve a successful synthesis with high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Problem 1: Low or No Yield of N-Boc-4-methyl-4-hydroxypiperidine (Intermediate 1)

Symptoms:

  • After the Grignard reaction with N-Boc-4-piperidone and methylmagnesium bromide, TLC or crude NMR analysis shows a significant amount of unreacted starting material or a complex mixture of byproducts.

Potential Causes & Solutions:

  • Inactive Grignard Reagent: Methylmagnesium bromide is highly sensitive to moisture and air.

    • Causality: Traces of water will quench the Grignard reagent, reducing its effective concentration and leading to incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., anhydrous ether or THF). It is recommended to titrate the Grignard reagent before use to determine its exact molarity.

  • Low Reaction Temperature: The addition of the Grignard reagent is exothermic. If the temperature is not adequately controlled, side reactions can occur.

    • Causality: Higher temperatures can promote enolization of the piperidone starting material, leading to byproducts.

    • Solution: Perform the addition of methylmagnesium bromide at a low temperature, typically between -10°C and 0°C.[1] Maintain this temperature throughout the addition and for a short period afterward before allowing the reaction to slowly warm to room temperature.[1]

  • Inadequate Quenching: Improper quenching can lead to the formation of magnesium salts that complicate workup and product isolation.

    • Causality: A slow or incomplete quench can result in the precipitation of magnesium hydroxides, which can emulsify the reaction mixture.

    • Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will protonate the alkoxide and form soluble magnesium salts, facilitating a cleaner extraction.

Problem 2: Low Yield and/or Impurity Formation During Fluorination with DAST

Symptoms:

  • The conversion of N-Boc-4-methyl-4-hydroxypiperidine to N-Boc-4-fluoro-4-methylpiperidine is incomplete.

  • TLC or GC-MS analysis reveals the presence of elimination byproducts (alkenes) or other unexpected impurities.

Potential Causes & Solutions:

  • Decomposition of DAST: Diethylaminosulfur trifluoride (DAST) is thermally unstable and moisture-sensitive.[2]

    • Causality: DAST can decompose upon exposure to heat or moisture, reducing its fluorinating capability.[3]

    • Solution: Use freshly opened or properly stored DAST. The reaction should be performed under an inert atmosphere (nitrogen or argon). It is crucial to add DAST dropwise at a low temperature (typically -78°C) to a solution of the alcohol in an anhydrous solvent like dichloromethane (DCM).[2]

  • Side Reactions (Elimination): Tertiary alcohols are prone to elimination reactions under acidic conditions or at elevated temperatures.[4][5]

    • Causality: The intermediate formed during the reaction with DAST can undergo elimination of H-F to form an alkene, particularly if the reaction temperature is too high.[4][6]

    • Solution: Maintain a low reaction temperature (-78°C) during the addition of DAST and allow the reaction to warm slowly to room temperature.[2] Avoid heating the reaction mixture. Some sources suggest that newer, more thermally stable fluorinating reagents like Deoxo-Fluor or PyFluor could be considered as alternatives to minimize elimination.[3][7]

  • Carbocation Rearrangements: Although less common with DAST compared to other fluorinating agents, rearrangement of the intermediate carbocation can occur.[4]

    • Causality: The mechanism of fluorination with DAST can proceed through an SN1-like pathway, which involves a carbocation intermediate that can potentially rearrange.[4]

    • Solution: Strict adherence to low-temperature protocols can favor an SN2-like mechanism, minimizing the formation of a discrete carbocation and subsequent rearrangements.

Problem 3: Incomplete Boc Deprotection

Symptoms:

  • After treatment with HCl, NMR analysis of the crude product shows the presence of both the desired product and the Boc-protected intermediate.

Potential Causes & Solutions:

  • Insufficient Acid: The tert-butoxycarbonyl (Boc) group requires a strong acid for cleavage.

    • Causality: Inadequate stoichiometry of the acid will result in an incomplete reaction. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation.[8]

    • Solution: Use a sufficient excess of a strong acid. A common and effective method is using a solution of HCl in an organic solvent like dioxane or methanol (e.g., 4M HCl in dioxane).[9] The reaction can be monitored by TLC until the starting material is fully consumed.

  • Reaction Time and Temperature: The deprotection reaction may be slow at room temperature.

    • Causality: The rate of cleavage is dependent on both the acid concentration and the temperature.

    • Solution: Allow the reaction to stir at room temperature for an adequate amount of time (typically 2-16 hours).[9] If the reaction is still sluggish, gentle warming (e.g., to 40-50°C) can be employed, but this should be done cautiously to avoid potential side reactions. A solvent-free approach using ex situ generated HCl gas has also been reported for efficient and clean deprotection.[10]

Problem 4: Difficulty in Product Isolation and Purification

Symptoms:

  • The final hydrochloride salt is difficult to crystallize or precipitate.

  • The isolated product is an oil or a sticky solid with low purity.

Potential Causes & Solutions:

  • Residual Solvent: The presence of residual solvents can inhibit crystallization.

    • Causality: Solvents can interfere with the formation of a crystalline lattice.

    • Solution: After the deprotection step, ensure all volatile solvents are thoroughly removed under reduced pressure. It may be beneficial to co-evaporate the crude product with a solvent like toluene to azeotropically remove traces of other solvents.

  • Impurities from Previous Steps: Non-polar impurities from the fluorination step can carry through to the final product.

    • Causality: Impurities can act as crystallization inhibitors.

    • Solution: It is crucial to ensure the purity of the N-Boc-4-fluoro-4-methylpiperidine intermediate. Purification by column chromatography before the deprotection step is highly recommended.

  • Hygroscopic Nature of the Product: The hydrochloride salt can be hygroscopic, absorbing moisture from the air.

    • Causality: Absorbed water can prevent the formation of a dry, crystalline solid.

    • Solution: Handle the final product in a dry environment (e.g., in a glove box or under a stream of dry nitrogen). After isolation, dry the product thoroughly under high vacuum. Trituration with a non-polar solvent like diethyl ether or hexanes can help to induce crystallization and remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route is a three-step process:

  • Grignard Reaction: Reaction of N-Boc-4-piperidone with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, N-Boc-4-methyl-4-hydroxypiperidine.[1]

  • Deoxyfluorination: Replacement of the hydroxyl group with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[2][4]

  • Deprotection: Removal of the Boc protecting group with a strong acid, typically hydrochloric acid, to yield the final hydrochloride salt.[8][9]

Q2: Are there alternative fluorinating agents to DAST?

A2: Yes, while DAST is commonly used, there are several alternatives with improved safety profiles and potentially higher selectivity. These include Deoxo-Fluor, which is thermally more stable than DAST, and newer reagents like PyFluor and XtalFluor-E, which have been reported to reduce elimination byproducts.[3][7] For some substrates, electrophilic fluorinating agents like Selectfluor can be used on a suitable precursor, although this often requires a different synthetic approach.[11][12]

Q3: How can I confirm the successful synthesis and purity of the final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. ¹H and ¹³C NMR will confirm the carbon skeleton and the number of protons. ¹⁹F NMR is crucial for confirming the presence of the fluorine atom and can also provide information about its chemical environment.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the hydroxyl group from the intermediate and the presence of the C-F bond in the product.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Grignard Reagents: Are highly reactive with water and air. All reactions should be conducted under an inert atmosphere with anhydrous solvents.

  • DAST: Is toxic, corrosive, and can decompose violently upon heating.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reactions with DAST should always be conducted at low temperatures.

  • Hydrochloric Acid: Is corrosive. Handle concentrated HCl solutions with care in a fume hood.

Q5: Why is the Boc protecting group used?

A5: The tert-butoxycarbonyl (Boc) group is used to protect the nitrogen of the piperidine ring.

  • Causality: The unprotected secondary amine is basic and would react with the Grignard reagent and the acidic DAST reagent. The Boc group is stable under the basic conditions of the Grignard reaction and the fluorination conditions. It can then be easily removed under acidic conditions that do not affect the rest of the molecule.[8][10]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methyl-4-hydroxypiperidine
ReagentM.W.AmountMoles
N-Boc-4-piperidone199.2510.0 g50.2 mmol
Methylmagnesium bromide (3.0 M in ether)-25.1 mL75.3 mmol
Anhydrous Diethyl Ether-100 mL-
Saturated aq. NH₄Cl-50 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous diethyl ether (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (3.0 M solution in ether, 25.1 mL, 75.3 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a colorless oil or white solid, which can often be used in the next step without further purification.[1]

Protocol 2: Synthesis of N-Boc-4-fluoro-4-methylpiperidine
ReagentM.W.AmountMoles
N-Boc-4-methyl-4-hydroxypiperidine215.2910.8 g50.2 mmol
Diethylaminosulfur trifluoride (DAST)161.198.9 g (6.8 mL)55.2 mmol
Anhydrous Dichloromethane (DCM)-150 mL-
Saturated aq. NaHCO₃-100 mL-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-methyl-4-hydroxypiperidine (10.8 g, 50.2 mmol) and anhydrous DCM (150 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (6.8 mL, 55.2 mmol) dropwise over 30 minutes.

  • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ (100 mL) at 0°C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure fluorinated intermediate.

Protocol 3: Synthesis of this compound
ReagentM.W.AmountMoles
N-Boc-4-fluoro-4-methylpiperidine217.29--
4M HCl in Dioxane-5-10 equiv.-
Diethyl Ether---

Procedure:

  • Dissolve the purified N-Boc-4-fluoro-4-methylpiperidine in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

  • Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-16 hours).[9]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and stir or sonicate to induce precipitation/crystallization of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to obtain the final product, this compound.[13][14]

Visualizations

Synthetic Pathway

Synthetic_Pathway A N-Boc-4-piperidone B N-Boc-4-methyl-4-hydroxypiperidine A->B 1. MeMgBr 2. NH4Cl quench C N-Boc-4-fluoro-4-methylpiperidine B->C DAST, DCM, -78°C D 4-Fluoro-4-methylpiperidine HCl C->D 4M HCl / Dioxane

Caption: Overall synthetic scheme for 4-Fluoro-4-methylpiperidine HCl.

Troubleshooting Workflow: Low Fluorination Yield

Troubleshooting_Fluorination Start Low Yield in Fluorination Step Check_DAST Check DAST Quality (Fresh? Properly Stored?) Start->Check_DAST Check_Temp Verify Reaction Temperature (Maintained at -78°C?) Check_DAST->Check_Temp Yes New_DAST Use Fresh DAST Check_DAST->New_DAST No Check_Moisture Check for Moisture (Anhydrous Conditions?) Check_Temp->Check_Moisture Yes Control_Temp Improve Temperature Control Check_Temp->Control_Temp No Dry_System Rigorously Dry Glassware/Solvents Check_Moisture->Dry_System No Consider_Alternatives Consider Alternative Reagents (e.g., Deoxo-Fluor) Check_Moisture->Consider_Alternatives Yes

Caption: Decision tree for troubleshooting low fluorination yield.

References

Technical Support Center: Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low-yield issues encountered during these critical synthetic transformations. Fluorinated piperidines are invaluable scaffolds in medicinal chemistry, and mastering their synthesis is key to unlocking novel therapeutic agents.[1][2][3][4] This guide provides in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific problems you may encounter during the synthesis of fluorinated piperidines, presented in a question-and-answer format.

Question 1: My hydrogenation of a fluoropyridine precursor is resulting in a low yield of the desired fluorinated piperidine and a significant amount of the non-fluorinated piperidine. What is happening and how can I fix it?

Answer:

This is a classic case of hydrodefluorination , a common and challenging side reaction in the hydrogenation of fluoropyridines.[1][2][5][6] The catalyst, typically palladium or rhodium-based, can facilitate the cleavage of the C-F bond, replacing it with a C-H bond.

Causality and Solutions:

  • Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) can be aggressive and promote hydrodefluorination.

    • Troubleshooting: Consider using a less reactive catalyst or a modified catalytic system. For instance, Palladium(II) hydroxide on carbon (Pd(OH)₂/C), often referred to as the Pearlman's catalyst, in the presence of a Brønsted acid like HCl, has been shown to suppress hydrodefluorination and improve the yield of the desired fluorinated piperidine.[5]

  • Reaction Conditions: The reaction environment plays a crucial role.

    • Troubleshooting: The addition of a strong Brønsted acid can protonate the pyridine nitrogen, deactivating it towards the catalyst and potentially altering the adsorption geometry on the catalyst surface, thus disfavoring C-F bond cleavage.[5]

  • Catalyst Deactivation: The basic nitrogen of the piperidine product can poison the catalyst, leading to incomplete conversion and a mixture of starting material and byproducts.[2][6]

    • Troubleshooting: The use of an in-situ protecting group for the piperidine nitrogen can mitigate this issue. For example, adding a reagent like benzyl chloroformate (Cbz-Cl) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to the reaction mixture can trap the newly formed piperidine, preventing it from interfering with the catalyst.[1][5]

Question 2: I am attempting a nucleophilic fluorination on a piperidine ring with a suitable leaving group, but the yield is poor, and I observe significant elimination byproducts. What are the likely causes?

Answer:

Nucleophilic fluorination is often a delicate balance between substitution and elimination. The fluoride ion, especially in anhydrous conditions, is a strong base, which can promote the elimination of a leaving group to form an unsaturated byproduct.

Causality and Solutions:

  • Fluoride Source and Basicity: The choice of fluoride source is critical. Anhydrous tetra-n-butylammonium fluoride (TBAF) is a very strong base.

    • Troubleshooting: Consider using a less basic fluoride source, such as potassium fluoride (KF) in combination with a phase-transfer catalyst (e.g., 18-crown-6) or cesium fluoride (CsF).[7] Alternatively, using a hydrated form of TBAF can temper its basicity, though this may also reduce its nucleophilicity.[7]

  • Solvent Effects: The solvent can influence the nucleophilicity and basicity of the fluoride ion.

    • Troubleshooting: Aprotic polar solvents like DMSO or DMF are commonly used to enhance the nucleophilicity of fluoride.[7] However, for sensitive substrates, a less polar solvent might be beneficial to reduce the rate of elimination.

  • Substrate Structure: The stereochemical arrangement of the leaving group and adjacent protons can predispose the molecule to elimination. An anti-periplanar arrangement is ideal for E2 elimination.

    • Troubleshooting: If possible, redesign the substrate to avoid this conformational arrangement.

Question 3: My electrophilic fluorination of an N-protected piperidine is giving a complex mixture of products with low conversion to the desired fluorinated compound. What are the potential issues?

Answer:

Electrophilic fluorination on piperidine rings can be challenging due to the electron-rich nature of the ring and the potential for side reactions.

Causality and Solutions:

  • Reagent Reactivity: Common electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are highly reactive.[8][9]

    • Troubleshooting: The choice of reagent should be tailored to the substrate. For highly activated substrates, a milder reagent may be necessary. Careful control of stoichiometry is also crucial to avoid over-fluorination.

  • Oxidative Side Reactions: The piperidine ring, particularly at the positions alpha to the nitrogen, can be susceptible to oxidation by the electrophilic fluorinating reagent, leading to the formation of iminium ions and other degradation products.[10]

    • Troubleshooting: Ensure your starting material is of high purity. The presence of any residual starting amine from the N-protection step can lead to a host of side reactions. Running the reaction at lower temperatures can also help to minimize oxidative degradation.

  • Solvent and Additives: The reaction medium can significantly impact the outcome.

    • Troubleshooting: Acetonitrile is a common solvent for electrophilic fluorinations. The addition of a radical scavenger may be beneficial if single-electron transfer (SET) pathways are suspected.

Frequently Asked Questions (FAQs)

Q1: What is the "DAH" process and when should I consider using it?

A1: The Dearomatization-Hydrogenation (DAH) process is a powerful one-pot method for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors.[2][6] It involves an initial dearomatization of the pyridine ring using a borane reagent, which also serves to protect the Lewis-basic nitrogen. This is followed by hydrogenation of the resulting diene intermediates.[2] You should consider this method when you need to synthesize highly substituted piperidines with a specific cis-stereochemistry, as it often provides excellent diastereoselectivity.[6]

Q2: How does the position of the fluorine atom affect the properties of the piperidine?

A2: The position of the fluorine atom has a profound impact on the physicochemical properties of the piperidine ring, most notably its basicity (pKa).[2][4][11][12] Fluorine's strong electron-withdrawing nature generally lowers the pKa of the piperidine nitrogen, making it less basic.[11][12] This can be advantageous in drug design to reduce off-target effects, such as hERG channel affinity, which is often associated with cardiac toxicity.[11] The conformational preference of the C-F bond (axial vs. equatorial) also plays a significant role in modulating basicity and molecular conformation.[2][13][14]

Q3: I am struggling with the purification of my final fluorinated piperidine due to its volatility. What are some strategies to overcome this?

A3: The volatility of unprotected fluorinated piperidines is a common challenge.[1][5] A highly effective strategy is to perform an in situ protection of the piperidine nitrogen immediately following the synthesis.[1][5] This not only aids in purification by increasing the molecular weight and reducing volatility but can also be a necessary step for subsequent synthetic transformations. Common protecting groups include benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).[5]

Experimental Protocols & Data

Protocol 1: Optimized Hydrogenation of 3-Fluoropyridine with Hydrodefluorination Suppression

This protocol is adapted from a method demonstrated to be effective in minimizing hydrodefluorination.[5]

Materials:

  • 3-Fluoropyridine

  • Palladium(II) hydroxide on carbon (20 wt%)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a high-pressure reaction vessel, add 3-fluoropyridine (1.0 eq).

  • Add methanol to achieve a concentration of approximately 0.1 M.

  • Carefully add concentrated HCl (1.1 eq).

  • Add Pd(OH)₂/C (5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a solution of sodium bicarbonate to neutralize the HCl.

  • Add benzyl chloroformate (1.1 eq) dropwise and allow the mixture to warm to room temperature and stir for 4 hours.

  • Perform an aqueous workup and purify the Cbz-protected 3-fluoropiperidine by column chromatography.

Table 1: Comparison of Catalytic Systems for 3-Fluoropyridine Hydrogenation
Catalyst SystemAcid AdditiveYield of 3-Fluoropiperidine (%)Yield of Piperidine (Hydrodefluorination) (%)Reference
10% Pd/CNone1783[5]
20% Pd(OH)₂/Caq. HCl88<5[5]
5% Rh/Caq. HCl53Significant[5]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Troubleshooting Low Yield in Fluoropyridine Hydrogenation

G start Low Yield in Fluoropyridine Hydrogenation check_byproducts Analyze Byproducts by GC-MS/LC-MS start->check_byproducts defluorination Major byproduct is non-fluorinated piperidine? check_byproducts->defluorination incomplete_rxn Major byproduct is starting material? check_byproducts->incomplete_rxn defluorination->incomplete_rxn No hydrodefluorination_cause Likely Cause: Hydrodefluorination defluorination->hydrodefluorination_cause Yes incomplete_rxn->start No, other issues incomplete_rxn_cause Likely Cause: Catalyst Deactivation incomplete_rxn->incomplete_rxn_cause Yes solution1 Switch to Pd(OH)2/C catalyst hydrodefluorination_cause->solution1 solution2 Add Brønsted acid (e.g., HCl) hydrodefluorination_cause->solution2 solution3 Use in-situ protection (e.g., Cbz-Cl) incomplete_rxn_cause->solution3 solution4 Increase catalyst loading incomplete_rxn_cause->solution4

Caption: Troubleshooting flowchart for low yields.

Diagram 2: Key Synthetic Strategies for Fluorinated Piperidines

G cluster_0 Starting Material cluster_1 Synthetic Approach fluoropyridine Fluoropyridine hydrogenation Hydrogenation fluoropyridine->hydrogenation dah DAH Process fluoropyridine->dah piperidine Piperidine Derivative nucleophilic Nucleophilic Fluorination piperidine->nucleophilic electrophilic Electrophilic Fluorination piperidine->electrophilic product Fluorinated Piperidine hydrogenation->product dah->product nucleophilic->product electrophilic->product

Caption: Overview of synthetic routes.

References

Technical Support Center: Synthesis of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-4-methylpiperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. The introduction of a fluorine atom onto a tertiary carbon within a piperidine ring presents unique challenges, primarily the competition between the desired nucleophilic substitution (SN1/SN2) and undesired elimination (E1/E2) pathways. This guide provides in-depth, question-and-answer-based troubleshooting to help you optimize your reaction outcomes, enhance yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low, and I'm isolating a significant amount of an unsaturated byproduct. What is happening and how can I prevent it?

A1: This is the most common issue encountered during this synthesis. The byproduct you are observing is almost certainly a mixture of isomers of N-protected-4-methyl-1,2,3,6-tetrahydropyridine . This occurs via an elimination (E1/E2) side reaction that competes directly with the desired nucleophilic substitution (deoxyfluorination).

The Underlying Mechanism: The synthesis typically starts from N-protected-4-hydroxy-4-methylpiperidine, a tertiary alcohol. The first step involves activating the hydroxyl group with a deoxyfluorination reagent (like DAST or PyFluor) to turn it into a good leaving group. This generates a carbocation intermediate (E1/SN1 pathway) or a transition state susceptible to elimination (E2 pathway). Instead of being attacked by a fluoride ion to form the desired product, this intermediate can lose a proton from an adjacent carbon atom, resulting in the formation of a double bond within the piperidine ring.

Key Factors Influencing Elimination:

  • Reagent Choice: Traditional deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are notorious for causing significant elimination, especially with tertiary alcohols.[1][2]

  • Temperature: Higher reaction temperatures provide the activation energy needed for the elimination pathway, often favoring it over substitution.

  • Basicity: The presence of a strong, non-nucleophilic base or the basicity of the reagent itself can promote proton abstraction, leading to elimination.[3]

Troubleshooting & Optimization Strategies:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and allow the reaction to warm slowly, monitoring by TLC or LC-MS.

  • Select a Modern Deoxyfluorination Reagent: Newer reagents have been specifically designed to suppress elimination by avoiding strongly basic conditions or by promoting a more concerted SN2-like mechanism.[3][4]

Table 1: Comparison of Common Deoxyfluorination Reagents for Tertiary Alcohols

ReagentTypical ConditionsAdvantagesDisadvantages & Side Reactions
DAST / Deoxo-Fluor CH₂Cl₂, -78 °C to RTReadily available, effective for primary/secondary alcohols.Thermally unstable (DAST); significant elimination with tertiary alcohols; can react violently with water.[1][2]
PyFluor CH₂Cl₂ or MeCN, RTThermally stable, crystalline solid; significantly reduces elimination byproducts; cost-effective.[2]May require an exogenous fluoride source for some substrates.
PhenoFluor™ Toluene or Dioxane, RT to 80 °CHigh functional group tolerance; excellent for late-stage fluorination; low elimination.[1]Can be more expensive; may require optimization for specific substrates.
SulfoxFluor Toluene, RTRapid reactions at room temperature; good for primary and secondary alcohols.[5]Less data available for suppression of elimination in tertiary systems compared to PyFluor.

Recommendation: For the synthesis of 4-Fluoro-4-methylpiperidine, switching from DAST to PyFluor is a highly recommended first step to minimize the elimination side product.

Q2: I have chosen my fluorinating agent, but the conversion of the starting alcohol is incomplete. What are the likely causes?

A2: Incomplete conversion, even with extended reaction times, typically points to issues with reagent activity, reaction setup, or substrate inhibition.

Potential Causes & Solutions:

  • Reagent Purity and Handling: Deoxyfluorination reagents are highly sensitive to moisture.

    • Action: Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored reagents. DAST, in particular, can degrade upon storage.

  • Insufficient Reagent Equivalents: The stoichiometry is critical.

    • Action: Use at least 1.2-1.5 equivalents of the fluorinating agent. If you suspect moisture contamination or if the substrate contains other Lewis basic sites, a slight excess may be necessary.

  • Catalyst Inhibition (for catalyzed reactions): Some advanced methods use a Lewis acid catalyst to facilitate the reaction.[3][4]

    • Action: The nitrogen atom of the piperidine ring, even when protected (e.g., with a Boc group), can act as a Lewis base and coordinate to the catalyst, inhibiting its turnover. If you suspect this is an issue, using stoichiometric amounts of the promoter may be required.[3]

  • Low Reaction Temperature: While low temperatures suppress elimination, they also slow the desired substitution reaction.

    • Action: If conversion is stalled at a low temperature, allow the reaction to warm slowly to room temperature and monitor its progress carefully. A balance must be struck between reaction rate and side product formation.

Q3: What is the best N-protecting group for this synthesis, and how should I handle the final deprotection and salt formation?

A3: The choice of the N-protecting group is crucial for both the success of the fluorination reaction and the ease of the final workup.

  • Recommended Protecting Group: Boc (tert-butyloxycarbonyl)

    • Advantages: It is robust enough to withstand the conditions of most modern deoxyfluorination reactions. The Boc group effectively reduces the nucleophilicity of the piperidine nitrogen, preventing it from reacting with the fluorinating agent. Its removal is straightforward.

    • Deprotection and Salt Formation: The Boc group is efficiently cleaved under acidic conditions. This step can be combined with the final salt formation in a "one-pot" procedure. After the fluorination reaction and workup, the purified N-Boc-4-fluoro-4-methylpiperidine can be dissolved in a suitable solvent (e.g., diethyl ether, methanol, or ethyl acetate) and treated with a solution of HCl in ether or isopropanol. The acidic conditions will cleave the Boc group, and the resulting free amine will immediately precipitate as the desired hydrochloride salt.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-fluoro-4-methylpiperidine (1.0 eq) in anhydrous diethyl ether (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.5-2.0 eq) dropwise with stirring.

  • A white precipitate of this compound should form immediately.

  • Continue stirring at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under high vacuum to yield the final hydrochloride salt.

Visualizing the Reaction Pathways

To better understand the competition between the desired substitution and the problematic elimination, the following diagram illustrates the key pathways starting from the activated alcohol intermediate.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Desired Product cluster_side_product Side Product Start N-Boc-4-hydroxy- 4-methylpiperidine Intermediate Activated Alcohol / Carbocation Intermediate Start->Intermediate  Activation with  Fluorinating Agent Product N-Boc-4-fluoro- 4-methylpiperidine Intermediate->Product Nucleophilic Attack by Fluoride (SN1/SN2) SideProduct N-Boc-4-methyl- 1,2,3,6-tetrahydropyridine Intermediate->SideProduct Proton Elimination (E1/E2) (Favored by heat, strong base)

Caption: Reaction pathways in the deoxyfluorination of a tertiary alcohol.

References

Technical Support Center: Purification of 4-Fluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Fluoro-4-methylpiperidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who require this valuable building block in a high state of purity for their experiments. The presence of impurities, even in small amounts, can significantly impact reaction outcomes, biological activity, and analytical results.

Fluorinated piperidines are highly sought-after motifs in pharmaceutical and agrochemical research due to their ability to modulate physicochemical properties like metabolic stability and binding affinity[1][2]. However, synthetic routes can introduce a variety of impurities. This guide provides a structured approach to identifying and removing these contaminants, ensuring the integrity of your research.

Section 1: Understanding Potential Impurities

Q: What are the most common impurities I might encounter in a commercial or crude sample of this compound?

A: The impurity profile of this compound is largely dependent on its synthetic route. Commercially available batches often have a purity of 95-97%, with the remaining percentage consisting of several possible contaminants[3].

Common Impurity Classes:

  • Starting Materials: Incomplete reaction can leave residual starting materials. For example, if the synthesis involves the reduction of a fluorinated pyridine, unreacted fluoropyridine could be present[1].

  • Reaction Byproducts: These can include isomers, partially-reacted intermediates, or products from side reactions. In syntheses involving fluorination of a piperidone precursor, elimination byproducts (e.g., an unsaturated ring) can form[4].

  • Reagents and Solvents: Residual solvents from the reaction or initial purification (e.g., dichloromethane, methanol, ethyl acetate) are common. Reagents used in the final salt formation step, such as excess HCl, may also be present.

  • Degradation Products: Although generally stable, improper storage or handling (exposure to high heat or strong bases) could lead to degradation.

Section 2: FAQs on Purification Strategies

Q: What are the primary methods for purifying this compound?

A: The three most effective and commonly used techniques for purifying this compound are:

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid compound to achieve high purity[5].

  • Acid-Base Extraction: A powerful liquid-liquid extraction technique ideal for separating basic compounds like piperidines from acidic or neutral impurities[6].

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase, typically performed on the free-base form of the molecule[7][8].

Q: How do I choose the best purification method for my situation?

A: The choice depends on the initial purity of your sample, the quantity of material you need to purify, and the nature of the impurities. The following decision workflow can guide your choice.

Purification_Decision_Workflow start Start: Crude 4-Fluoro-4-methylpiperidine HCl purity_check Assess Purity (e.g., NMR, LC-MS) start->purity_check is_solid Is the crude material a solid? purity_check->is_solid Purity < 98% recrystallization Recrystallization (High Purity, Good for Solids) is_solid->recrystallization Yes extraction Acid-Base Extraction (Removes Acidic/Neutral Impurities) is_solid->extraction No (or if recrystallization fails) recrystallization->extraction Purity Goal NOT Met final_product Pure Product recrystallization->final_product Purity Goal Met chromatography Column Chromatography (on Free Base) (Separates Similar Compounds) extraction->chromatography Impurities are also basic extraction->final_product Purity Goal Met chromatography->final_product Purity Goal Met

Caption: Decision workflow for selecting a purification method.

Q: How does the hydrochloride salt form affect my purification strategy?

A: The hydrochloride salt form is critical to consider. As a salt, the compound is protonated, making it highly polar and generally soluble in polar solvents like water or alcohols, and insoluble in non-polar organic solvents like hexanes or diethyl ether.

  • For Recrystallization: You will need to find a polar solvent or solvent system in which the salt has low solubility at room temperature but high solubility when heated[9].

  • For Extraction/Chromatography: To perform these techniques effectively, you must first convert the hydrochloride salt to its neutral (free base) form by treating it with a base. The free base is less polar and will be soluble in organic solvents like dichloromethane or ethyl acetate, allowing it to be extracted from an aqueous solution or loaded onto a silica gel column[6].

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Compound won't dissolve, even in hot solvent. 1. Incorrect solvent choice (compound is insoluble). 2. Insufficient solvent volume.1. Test solubility in other polar solvents (e.g., isopropanol, ethanol, methanol, or mixtures with water). 2. Add more hot solvent in small increments until dissolution is achieved. Be mindful that using too much solvent will reduce your final yield[10].
Compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. The solution is supersaturated with impurities.1. Switch to a lower-boiling point solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try adding a seed crystal to initiate crystallization. If it still oils out, the sample may be too impure for recrystallization and requires a preliminary purification by extraction or chromatography[5].
Very low or no crystal recovery. 1. Too much solvent was used, keeping the compound dissolved even at low temperatures. 2. The compound is highly soluble in the chosen solvent even at cold temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to crystallize again[10]. 2. Try a different solvent system where the compound has lower solubility, or use an anti-solvent precipitation method (dissolve in a good solvent and add a poor solvent until cloudy).
Acid-Base Extraction Issues
Problem Probable Cause(s) Solution(s)
An emulsion layer forms between the aqueous and organic layers. The polarity of the two phases is too similar, or vigorous shaking has created a stable mixture.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and polarity of the aqueous layer. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. If an emulsion persists, filter the entire mixture through a pad of Celite.
After basifying the aqueous layer, the free base does not extract into the organic solvent. 1. The aqueous layer was not made sufficiently basic (pH >10) to deprotonate the piperidine nitrogen. 2. The chosen organic solvent is not suitable.1. Check the pH of the aqueous layer with pH paper or a meter. Add more base (e.g., 2M NaOH) until the pH is confirmed to be >10. 2. Ensure you are using an appropriate solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery[6].

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic 4-Fluoro-4-methylpiperidine from neutral or acidic impurities.

Acid_Base_Extraction_Workflow cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction & Washing cluster_2 Step 3: Isolation start Start: Impure 4-Fluoro-4-methylpiperidine HCl dissolve Dissolve in Water start->dissolve basify Add Base (e.g., 2M NaOH) to pH > 10 dissolve->basify free_base Forms Free Base (Organic Soluble) basify->free_base extract Extract with Organic Solvent (e.g., DCM) 3x free_base->extract combine_org Combine Organic Layers extract->combine_org wash_brine Wash with Brine combine_org->wash_brine dry Dry over Na2SO4, Filter wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate pure_free_base Pure Free Base (Oil/Solid) concentrate->pure_free_base resalt Optional: Re-form HCl salt (HCl in Ether/Dioxane) pure_free_base->resalt final_product Pure HCl Salt resalt->final_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with swirling until the pH of the aqueous layer is greater than 10. This neutralizes the hydrochloride salt to its free base form[6].

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution). The deprotonated free base will move into the organic layer, while any polar, salt-like impurities remain in the aqueous phase.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified free base, which may be an oil or a solid.

  • (Optional) Salt Formation: To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the resulting solid by vacuum filtration and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is best for material that is already >90-95% pure.

Methodology:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. For a polar salt like this compound, good starting points are isopropanol, ethanol, or methanol. You are looking for a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[5][9].

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure good recovery upon cooling[10].

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Section 5: Purity Assessment

After purification, you must verify the purity of your material. A combination of analytical techniques is recommended for a comprehensive assessment[7][11].

Q: How can I confirm the purity and identity of my final product?

A: Use the following methods to analyze your purified this compound.

Analytical Method Purpose & What to Look For
¹H NMR Structural Confirmation & Purity: Confirms the proton environment of the molecule. Integrate the peaks corresponding to your product against any impurity peaks. The absence of signals from starting materials or byproducts is a strong indicator of purity[7].
¹⁹F NMR Fluorine-Specific Analysis: This is a very clean technique as it only detects fluorine-containing compounds. A single peak corresponding to your product confirms the absence of other fluorinated impurities.
LC-MS Purity & Mass Confirmation: Provides a purity assessment based on the peak area in the chromatogram (e.g., HPLC) and confirms the molecular weight of the compound via the mass spectrometer (MS)[12]. This is highly sensitive for detecting trace impurities.

By following these guidelines, troubleshooting steps, and detailed protocols, you can effectively remove impurities from this compound, ensuring the quality and reliability of your subsequent experiments.

References

Technical Support Center: Optimizing Reaction Yield of 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, and achieving high reaction yields is crucial for efficient drug discovery and development pipelines.[1] This guide provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 4-arylpiperidines?

A1: The most prevalent and versatile methods involve the construction of the C-C bond between the piperidine ring and the aryl group. Key strategies include:

  • Palladium-catalyzed cross-coupling reactions: This is a widely used approach, with Suzuki-Miyaura and Negishi couplings being particularly common.[1][2] These reactions typically start from a protected 4-piperidone, which is converted to a suitable coupling partner (e.g., a vinyl triflate or boronate ester) to react with an aryl halide or arylboronic acid.[1][3]

  • Shapiro reaction followed by cross-coupling: This method involves the conversion of a 4-piperidone to a vinyllithium species via a tosylhydrazone intermediate, which is then trapped with a silyl chloride. The resulting alkenylsilane can then undergo palladium-catalyzed cross-coupling with aryl halides.[4][5][6]

  • Mannich condensation: This classical approach can be used to construct the piperidine ring itself from an aromatic aldehyde, an amine, and a ketone.[7]

  • Ring-opening/ring-closing of pyridinium salts (Zincke chemistry): This strategy provides access to N-(hetero)arylpiperidines by reacting pyridines with anilines to form pyridinium salts, which are then subjected to hydrogenation or nucleophilic addition.[8][9][10][11]

Q2: I am observing significant amounts of side products in my reaction. What are the likely culprits?

A2: Side product formation is a common issue. The nature of the side products depends on the specific reaction, but common culprits include:

  • Homocoupling: In cross-coupling reactions, the aryl or piperidine coupling partners can react with themselves to form biaryl or bipiperidinyl species.

  • Protodeboronation (in Suzuki reactions): The boronic acid starting material can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an arene byproduct.[12]

  • β-Hydride elimination: In reactions involving alkyl or vinyl palladium intermediates, elimination of a β-hydrogen can lead to the formation of olefinic byproducts.

  • Incomplete reaction: Unreacted starting materials will contaminate the product.

  • Dehalogenation: The aryl halide starting material can lose its halogen atom, particularly under harsh reaction conditions.

Q3: How can I effectively purify my 4-arylpiperidine product?

A3: Purification strategies depend on the physical properties of your product and the nature of the impurities. Common techniques include:

  • Column chromatography: Silica gel chromatography is a standard method for purifying organic compounds. The choice of eluent is critical and should be optimized to achieve good separation.[1]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.[7] The choice of solvent is key to successful crystallization.

  • Acid-base extraction: The basic nature of the piperidine nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, which will then move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

  • Distillation: For liquid products, distillation can be an effective purification method.[13]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Issue: You are attempting to synthesize a 4-arylpiperidine via a Suzuki-Miyaura coupling of a piperidine-derived boronic acid/ester with an aryl halide, but the reaction yield is consistently low.

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:

cluster_reagents Potential Causes & Solutions (Reagents) cluster_catalyst Potential Causes & Solutions (Catalyst) cluster_base Potential Causes & Solutions (Base/Solvent) start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK boronic_acid Boronic Acid Decomposition (Protodeboronation) Solution: - Use fresh, high-purity boronic acid. - Use anhydrous solvents. - Consider using potassium trifluoroborates. check_reagents->boronic_acid aryl_halide Aryl Halide Reactivity (Cl < Br < I) Solution: - Switch to a more reactive halide (e.g., iodide). - Use a more active catalyst system for unreactive chlorides. check_reagents->aryl_halide check_base 3. Optimize Base & Solvent check_catalyst->check_base Catalyst System OK ligand Ineffective Ligand Solution: - For electron-rich aryl halides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Screen different ligands. check_catalyst->ligand catalyst_deactivation Catalyst Deactivation Solution: - Ensure anaerobic conditions (degas solvent, use inert atmosphere). - Use a pre-catalyst to avoid unreliable in-situ formation of Pd(0). check_catalyst->catalyst_deactivation check_conditions 4. Adjust Reaction Conditions (Temperature & Time) check_base->check_conditions Base & Solvent OK base_strength Inappropriate Base Strength Solution: - Stronger bases (e.g., K3PO4, Cs2CO3) are often needed for difficult couplings. - Weaker bases may require higher temperatures. check_base->base_strength solubility Poor Solubility Solution: - Choose a solvent that dissolves all reactants (e.g., dioxane, toluene, THF). - A small amount of water can sometimes be beneficial, but excess can promote protodeboronation. check_base->solubility optimized Optimized Yield check_conditions->optimized Conditions Optimized cluster_troubleshooting Key Troubleshooting Points pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X (Aryl Halide) aryl_halide_reactivity Aryl Halide Reactivity: I > Br > Cl. Electron-withdrawing groups on the aryl halide generally accelerate the reaction. pd0->aryl_halide_reactivity solvent_purity Solvent Purity: Must be anhydrous and deoxygenated to prevent catalyst deactivation. pd0->solvent_purity amine_complex Amine Complex oa_complex->amine_complex Piperidine (Amine) ligand_choice Ligand Choice: Crucial for both oxidative addition and reductive elimination. Bulky, electron-rich ligands are often required, especially for less reactive Ar-Cl. oa_complex->ligand_choice amido_complex Amido Complex amine_complex->amido_complex - HX (Base) base_selection Base Selection: Must be strong enough to deprotonate the amine, but not so strong as to cause side reactions. Common bases: NaOtBu, LHMDS, Cs2CO3. amine_complex->base_selection amido_complex->pd0 Reductive Elimination (Product Formation)

References

"stability of 4-Fluoro-4-methylpiperidine hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-4-methylpiperidine Hydrochloride

A Guide to Ensuring Solution Stability in Research & Development

Prepared by the Senior Application Scientist Team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of this compound in your experimental workflows, addressing common questions and troubleshooting potential issues proactively.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of this compound in solution.

Q1: How should I properly store this compound in its solid form and as a prepared solution?

A:

  • Solid Form: The solid hydrochloride salt is generally stable under standard conditions.[1] For optimal longevity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[2][3]

  • Solutions: For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, store solutions at 2-8°C and protect them from light. For critical applications, it is advisable to qualify the stability of your specific solution over your intended period of use.

Q2: What are the recommended solvents for dissolving this compound?

A: As a hydrochloride salt, this compound is a polar molecule. It is expected to have good solubility in polar solvents such as:

  • Water

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dimethyl sulfoxide (DMSO)

It is crucial to recognize that solvent polarity can play a significant role in the conformational behavior of fluorinated piperidines.[4][5] While this may not affect all applications, in fields like structural biology or medicinal chemistry where specific conformers are desired, the choice of solvent is a critical experimental parameter.[6][7]

Q3: How does the pH of the solution affect the stability of this compound?

A: The pH is a critical factor. As a hydrochloride salt of a secondary amine, dissolving the compound in a neutral solvent like water will result in a slightly acidic solution.

  • Acidic to Neutral pH: In this range, the piperidine nitrogen exists predominantly in its protonated, charged (piperidinium) form. This form is generally less reactive nucleophilically.

  • Basic pH: Adding a base will deprotonate the piperidinium ion to yield the neutral free base. This free base is more nucleophilic and may have different reactivity, solubility, and stability profiles. Importantly, safety data sheets for related compounds recommend avoiding strong bases and acids.[1][2] Uncontrolled pH shifts can lead to incompatibilities or degradation.

Q4: Are there any known chemical incompatibilities I should be aware of?

A: Yes. Based on the general reactivity of piperidines and information from safety data sheets of similar compounds, you should avoid mixing solutions of this compound with:

  • Strong Oxidizing Agents: These can lead to degradation of the amine moiety.

  • Strong Bases: As mentioned, this will convert the salt to the free base, altering its properties.

  • Acid Anhydrides and Acid Chlorides: The piperidine nitrogen, especially in its free base form, can react with these functional groups.[1]

Always conduct small-scale compatibility tests if you are unsure about a specific combination of reagents.

Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a structured approach to resolving specific issues that may arise during your experiments.

Problem 1: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after preparing or storing a solution.

This is a common indicator of compound degradation or contamination. The appearance of new peaks suggests that the parent molecule is converting into other chemical entities.

  • Primary Causality: The C-F bond in fluorinated compounds is very strong, suggesting it is less likely to be the point of initial degradation.[7] More probable pathways include oxidation of the amine or reactions involving impurities in the solvent. The thermal degradation of piperidine derivatives can also occur under elevated temperatures.[8]

  • Troubleshooting Workflow: To systematically identify the source of the impurity, a forced degradation study is the industry-standard approach.[9][10] This involves intentionally stressing the compound under various conditions to understand its degradation pathways.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Dissolve this compound in your primary experimental solvent (e.g., Water:Acetonitrile 50:50) to a known concentration (e.g., 1 mg/mL).

  • Aliquot and Stress: Expose aliquots of the stock solution to the conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C in the dark.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to approximately pH 7 before analysis.

  • Analysis: Analyze all samples (control and stressed) by a stability-indicating method, typically RP-HPLC with UV and MS detection.[11][12] Compare the chromatograms to identify and quantify any degradants formed under each condition.

Data Presentation: Recommended Forced Degradation Conditions
Stress ConditionStress Agent & ConcentrationTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo test susceptibility to acid-catalyzed degradation.[13]
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTo test susceptibility to base-catalyzed degradation.[13]
Oxidation 3% H₂O₂24 hours at Room TemperatureTo identify potential oxidative degradation products.[12]
Thermal None (Solution)72 hours at 80°CTo assess intrinsic thermal stability in solution.[9]
Photolytic None (Solution)Expose to 1.2 million lux hoursTo evaluate sensitivity to light-induced degradation.[11]

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Control Control (2-8°C, Dark) Prep->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidation (3% H2O2, RT) Prep->Oxidative Thermal Thermal (80°C) Prep->Thermal Analyze Analyze All Samples (HPLC-UV/MS) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Neutralize->Analyze Compare Compare & Identify Degradants Analyze->Compare

Caption: Workflow for a forced degradation study.

Problem 2: My reaction yield is consistently low or variable when using a pre-made solution of this compound.

Low or inconsistent yield can often be traced back to the stability and purity of the starting material solution.

  • Primary Causality:

    • Degradation: The active concentration of your reagent may be lower than calculated due to degradation during storage.

    • pH Incompatibility: The inherent acidity of the hydrochloride salt solution may be inhibiting a pH-sensitive reaction step or catalyst.

    • Formation of Inhibitors: A minor degradant could be acting as a potent inhibitor of your reaction.

  • Troubleshooting Workflow: Follow this decision-making process to isolate the cause.

Mandatory Visualization: Low Yield Troubleshooting Flowchart

Low_Yield_Troubleshooting decision decision Start Start: Low/Variable Yield Observed PrepFresh Run reaction with a FRESHLY PREPARED solution from solid starting material. Start->PrepFresh YieldImproved Yield Improved? PrepFresh->YieldImproved Yes_Degradation Conclusion: Original solution likely degraded. Action: Use fresh solutions. YieldImproved->Yes_Degradation Yes No_CheckpH Measure pH of reaction mixture before initiation. YieldImproved->No_CheckpH No pHOptimal Is pH within optimal range for the reaction? No_CheckpH->pHOptimal No_Buffer Action: Buffer the reaction or add base to adjust pH. Re-run experiment. pHOptimal->No_Buffer No Yes_Incompatibility Conclusion: Potential incompatibility or other mechanistic issue. Action: Investigate reagent compatibility. pHOptimal->Yes_Incompatibility Yes

Caption: Decision flowchart for troubleshooting low reaction yields.

By implementing these structured troubleshooting guides and adhering to the best practices outlined in the FAQs, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.

References

Technical Support Center: Degradation Pathways of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated piperidine compounds. This guide is designed to provide in-depth, experience-driven insights into the metabolic and chemical degradation pathways of these molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to anticipate challenges, interpret complex data, and design more stable and effective molecules.

Part 1: Understanding the Stability of Fluorinated Piperidines

The introduction of fluorine into piperidine rings is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic attack compared to a carbon-hydrogen (C-H) bond.[3][4] This principle is often used to "block" sites of metabolism that are labile in non-fluorinated parent molecules.[3][5]

However, the stability of fluorinated piperidines is not absolute. The strong electron-withdrawing nature of fluorine can alter the chemical properties of adjacent functional groups and, under certain physiological or chemical conditions, the C-F bond itself can be cleaved.[1][5][6] Understanding these degradation pathways is critical for predicting drug metabolism, identifying potentially reactive or toxic metabolites, and ensuring the overall stability and efficacy of a drug candidate.[2][5]

Part 2: Metabolic Degradation Pathways & Troubleshooting

Metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is the most common route of biotransformation for piperidine-containing drugs.[7][8] While fluorination can block certain metabolic "soft spots," it can also redirect metabolism to other parts of the molecule or, in some cases, lead to unexpected degradation pathways.[1][3]

Frequently Asked Questions (Metabolism)

Q1: My primary goal was to block N-dealkylation by fluorinating the N-alkyl group, but I'm still seeing high clearance. What's happening?

A1: This is a classic case of "metabolic switching." While you may have successfully blocked oxidation at the intended site, the CYP enzymes will seek out other vulnerable positions on the molecule. Common alternative pathways for piperidines include:

  • Piperidine Ring Oxidation: Hydroxylation can occur at the C-3 or C-4 positions of the piperidine ring, leading to subsequent oxidation to a ketone or ring opening.

  • Aromatic Hydroxylation: If your molecule contains other aromatic rings (e.g., a phenyl or pyridyl group attached to the piperidine), these can become the primary sites of metabolism.

  • Oxidative Defluorination: Although the C-F bond is strong, CYP-mediated oxidation at a fluorinated carbon can still occur, particularly on difluoro- or trifluoromethyl groups, leading to the release of fluoride and the formation of aldehydes or other reactive species.[5][6][9]

Troubleshooting Steps:

  • Comprehensive Metabolite ID: Use high-resolution LC-MS/MS to search for metabolites corresponding to hydroxylation (+16 Da), dehydrogenation (-2 Da), or N-oxidation (+16 Da) on all parts of the molecule, not just the piperidine ring.

  • Incubate with Specific CYP Isoforms: Use recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) to identify which enzymes are responsible for the clearance.[7][10] This can provide clues about the types of reactions occurring.

  • Consider Deuterium Substitution: As a research tool, selectively replacing hydrogens at suspected alternative metabolic sites with deuterium can help confirm if those sites are now the primary "soft spots."

Q2: I'm observing a metabolite with a mass corresponding to the loss of HF (-20 Da). Is this C-F bond cleavage?

A2: Yes, the neutral loss of 20 Da (HF) is a strong indicator of C-F bond cleavage. This does not mean the C-F bond was the initial site of attack. A more common mechanism involves the metabolic activation of a nearby functional group, which then facilitates the elimination of fluoride.[5] For example, CYP-mediated oxidation of a carbon adjacent to a fluoroalkyl group can generate an unstable intermediate that readily eliminates HF to form a more stable product, such as a Michael acceptor.[5]

Troubleshooting Steps:

  • Tandem MS (MS/MS) Analysis: Fragment the parent ion and the suspected metabolite. Look for fragmentation patterns that can help pinpoint the location of the structural change.

  • Forced Degradation Comparison: Compare the metabolic profile to a chemical forced degradation study (see Part 3). If the same HF loss is observed under acidic or basic conditions, it may point to an inherent chemical instability that is exacerbated by the metabolic environment.

  • NMR Spectroscopy: For definitive structural elucidation of a significant metabolite, isolation followed by 1D and 2D NMR is the gold standard.

Q3: Does the position of fluorine on the piperidine ring matter for metabolic stability?

A3: Absolutely. The position is critical.

  • Fluorine at C-4: This position is often targeted for hydroxylation. Placing one or two fluorine atoms here can effectively block this pathway.

  • Fluorine at C-2 or C-6 (adjacent to Nitrogen): Fluorination here can sterically hinder the approach of the nitrogen to the CYP active site, potentially reducing N-dealkylation. However, it can also significantly lower the basicity (pKa) of the piperidine nitrogen, which can affect its binding to the target receptor and its overall pharmacokinetic properties.[1]

  • Fluorine at C-3: This position is less commonly hydroxylated but fluorination here can have complex electronic effects on the reactivity of the entire ring.

Diagram: Common Metabolic Pathways of Fluorinated Piperidines

The following diagram illustrates the primary metabolic transformations discussed. Fluorination at one site can block that pathway, often promoting others.

MetabolicPathways cluster_parent Fluorinated Piperidine Parent Drug cluster_metabolites Primary Metabolites Parent Parent Drug (R-N-Piperidine-F) N_Dealkyl N-Dealkylation (If R is not F-blocked) Parent->N_Dealkyl CYP3A4, 2D6 Ring_Ox Piperidine Ring Oxidation (Hydroxylation) Parent->Ring_Ox CYP-mediated Defluorination Oxidative Defluorination (Leads to C-F Cleavage) Parent->Defluorination CYP-mediated Other_Ox Oxidation on Other Moieties Parent->Other_Ox Metabolic Switching Ring_Opening Potential Ring Opening or Reactive Metabolite Defluorination->Ring_Opening Forms reactive intermediates

Caption: Key metabolic routes for fluorinated piperidine drugs.

Part 3: Chemical Degradation & Forced Degradation Studies

Beyond metabolism, the chemical stability of your compound under various conditions (pH, oxidative stress, light) is crucial for formulation, storage, and predicting potential degradation in the GI tract. Forced degradation studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[11][12][13]

Troubleshooting Guide (Chemical Stability)

Issue: My compound degrades rapidly in my acidic mobile phase during LC-MS analysis.

  • Plausible Cause: Acid-catalyzed hydrolysis. The piperidine nitrogen, even with reduced basicity from fluorine, can be protonated. This can make other parts of the molecule, such as amides or ethers, more susceptible to hydrolysis. In some cases, acid can facilitate the elimination of a fluorine atom if a stable carbocation can be formed nearby.

  • Troubleshooting Steps:

    • Raise Mobile Phase pH: Try a mobile phase with a higher pH (e.g., using ammonium formate or ammonium bicarbonate buffers) to see if stability improves.

    • Reduce Sample Residence Time: Use a shorter analytical column or a faster gradient to minimize the time the compound is exposed to the acidic conditions.

    • Cool the Autosampler: Keep the sample vials in the autosampler cooled (e.g., 4-8 °C) to slow down degradation before injection.[11]

Issue: I see multiple degradation peaks after exposing my compound to AIBN or H₂O₂ (oxidative stress).

  • Plausible Cause: Oxidative degradation. The piperidine nitrogen is susceptible to oxidation, forming an N-oxide. The piperidine ring itself can also be oxidized. While C-F bonds are generally resistant to oxidation, the presence of fluorine can influence the oxidative potential of the rest of the molecule.[3]

  • Troubleshooting Steps:

    • Mass Analysis: Check the mass of the degradants. A +16 Da shift is a hallmark of N-oxide formation or hydroxylation.

    • Antioxidant Spiking: As a diagnostic, run a control experiment where an antioxidant (e.g., ascorbic acid) is added. If the degradation is prevented, it confirms an oxidative pathway.

    • Structural Analysis: Use LC-MS/MS to fragment the degradants to hypothesize the site of oxidation.

Issue: My compound seems to degrade when left on the benchtop, even in solution.

  • Plausible Cause: Photodegradation. Many heterocyclic and aromatic compounds are susceptible to degradation upon exposure to UV light.[11][14] The energy from light can promote reactions not seen under thermal conditions.

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil.[11]

    • Conduct a Photostability Study: Formally expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control to confirm light sensitivity.[13]

    • Analyze Degradants: Photolytic degradation can be complex. Use high-resolution mass spectrometry to identify photoproducts, which may involve rearrangements or dimerization.

Experimental Protocol: Standard Forced Degradation Study

This protocol provides a framework for systematically testing the stability of a fluorinated piperidine. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without destroying the entire sample.[13]

1. Preparation:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (Run in parallel with a control sample protected from stress):

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the stock solution (or solid compound) at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions). Wrap a control sample in foil.

3. Sampling & Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile the degradation products.

Table 1: Summary of Forced Degradation Conditions & Common Observations

Stress ConditionTypical Reagents & ConditionsCommon Degradation Pathways for Fluorinated Piperidines
Acid Hydrolysis 0.1 M - 1 M HCl, RT to 60°CHydrolysis of amide/ester groups; potential for HF elimination.[13]
Base Hydrolysis 0.1 M - 1 M NaOH, RT to 60°CHydrolysis of amide/ester groups; potential for ring opening.[13]
Oxidation 3-30% H₂O₂, RTN-oxidation, ring hydroxylation.[15]
Thermal 60-80°C (in solution or solid state)Accelerates other degradation pathways; potential for decarboxylation.
Photolysis ICH Q1B light sourceComplex rearrangements, dimerization, potential C-F bond cleavage.[14]

Part 4: Analytical Strategy Workflow

A robust analytical strategy is the backbone of any degradation study. The workflow below outlines a best-practice approach for identifying and characterizing degradants.

AnalyticalWorkflow cluster_exp Experimental Phase cluster_analysis Analytical & Data Processing Phase Exp Forced Degradation or Metabolism Assay (e.g., Microsomes) LCMS 1. HPLC / UPLC-MS Analysis (High-Res Accurate Mass) Exp->LCMS Profile 2. Profile Degradants/Metabolites (Compare stressed vs. control) LCMS->Profile MSMS 3. Tandem MS (MS/MS) (For structural fragments) Profile->MSMS Elucidate 4. Propose Structures (Based on Mass & Fragments) MSMS->Elucidate Isolate 5. Isolate & Purify (If degradant >1%) Elucidate->Isolate If necessary NMR 6. NMR Spectroscopy (For definitive structure) Isolate->NMR

Caption: A systematic workflow for degradation product identification.

This guide provides a foundational understanding of the complex degradation pathways of fluorinated piperidines. By combining a mechanistic understanding with systematic troubleshooting and robust analytical methods, researchers can better anticipate stability liabilities and design the next generation of safe and effective medicines.

References

Technical Support Center: Preventing Byproduct Formation in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in fluorination reactions. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to achieve higher yields and purities of your target fluorinated compounds.

This resource is structured in a question-and-answer format, addressing specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the knowledge to not just follow a protocol, but to understand and adapt it to your specific needs.

Section 1: General Troubleshooting & Foundational Knowledge

This section addresses broad questions that apply to many types of fluorination reactions. Mastering these fundamentals is the first step to clean and efficient fluorination.

Q1: My fluorination reaction has a low yield and multiple unidentified spots on the TLC plate. What are the first things I should check?

A1: Low yield and multiple byproducts often point to fundamental issues with reaction setup or reagent quality. Before troubleshooting specific side reactions, always verify the following:

  • Anhydrous Conditions: Absolutely critical. Many fluorinating reagents, especially nucleophilic ones like DAST and Deoxo-Fluor®, react vigorously with water.[1] This not only consumes your reagent but can also generate hydrofluoric acid (HF), which can catalyze other side reactions. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Quality: Fluorinating agents can degrade over time, especially if not stored properly under anhydrous conditions.[2] Using a fresh bottle or a newly opened reagent can often resolve issues of low reactivity.[2]

  • Stoichiometry: Insufficient fluorinating reagent is a common cause of incomplete conversion.[3] Sterically hindered substrates may require a larger excess of the reagent.[2] A good starting point is typically 1.1 to 1.5 equivalents of the fluorinating agent.[1][3]

Q2: How does the choice of solvent impact byproduct formation?

A2: Solvent choice is a critical parameter that influences reaction pathways by modulating reagent reactivity and stabilizing intermediates.

  • Polar Aprotic Solvents (e.g., MeCN, DMF): These solvents can increase the nucleophilicity of fluoride salts (like KF or CsF) in nucleophilic substitutions, but can also increase the basicity of the fluoride ion, promoting E2 elimination byproducts.[4] For electrophilic reagents like Selectfluor®, some polar aprotic solvents like DMF can react exothermically and are incompatible.[2]

  • Nonpolar Solvents (e.g., Toluene, DCM): Dichloromethane (DCM) is a very common and generally good starting point for many fluorination reactions, including those with DAST or Deoxo-Fluor®.[1] For substrates particularly prone to elimination, switching to a less polar solvent can sometimes favor the desired SN2 pathway.[1]

  • Fluorinated Solvents (e.g., HFIP): Highly polar but poorly nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent at stabilizing cationic intermediates while not participating in the reaction.[5] This can prevent solvent-related byproducts and, in some cases, activate reaction pathways that are otherwise inaccessible.[5]

Section 2: Troubleshooting Deoxyfluorination of Alcohols (e.g., with DAST, Deoxo-Fluor®)

Deoxyfluorination is a powerful tool for converting alcohols to alkyl fluorides, but it is often plagued by elimination and rearrangement byproducts.

Q3: I'm seeing a significant amount of alkene byproduct from my secondary alcohol deoxyfluorination with DAST. How can I suppress this elimination?

A3: This is a classic challenge. Elimination (E2/E1) competes directly with the desired nucleophilic substitution (SN2).[4] Secondary substrates are more sterically hindered, making them more prone to elimination.[4] Here are several strategies, starting with the most common:

  • Lower the Reaction Temperature: This is the most effective initial step. Elimination pathways often have a higher activation energy than substitution. Starting the reaction at -78 °C and allowing it to warm slowly can dramatically favor the SN2 pathway.[1]

  • Choose a Milder Reagent: DAST and Deoxo-Fluor® are known to promote elimination.[4] Newer generation reagents like PyFluor and AlkylFluor have been specifically designed to be more selective for substitution, yielding significantly fewer elimination byproducts.[4][6]

  • Solvent Choice: As mentioned in Q2, less polar solvents can disfavor elimination.[1] Protic solvents like tertiary alcohols can also solvate the fluoride ion, reducing its basicity and favoring substitution.[4]

  • Base Additives: The addition of a non-nucleophilic base like Hünig's base can sometimes shorten reaction times, while adding KF can help reduce elimination byproducts in certain systems, such as with PhenoFluor™.[7]

Table 1: Comparison of Common Deoxyfluorinating Agents and Strategies to Minimize Elimination

ReagentCommon ByproductsKey Strategies to Minimize Elimination
DAST Alkene (elimination), Rearrangement productsLower temperature (-78 °C), Use less polar solvent[1][4]
Deoxo-Fluor® Alkene (elimination)More thermally stable than DAST[8][9], but similar strategies apply: lower temperature.[1]
PyFluor Minimal eliminationDesigned for high SN2 selectivity.[4][6]
PhenoFluor™ Minimal elimination, compatible with sensitive groupsCan be run at room temperature or even elevated temperatures where it can paradoxically reduce elimination for some substrates.[7][10]
Q4: My reaction with DAST is producing a rearranged fluorinated product. What is causing this and how can I stop it?

A4: Rearrangement reactions strongly suggest the formation of a carbocationic intermediate. While deoxyfluorination ideally proceeds via an SN2 mechanism, a competing SN1-like pathway can occur, especially with substrates that can form stable carbocations (e.g., secondary benzylic or tertiary alcohols). The carbocation can then undergo Wagner-Meerwein or other rearrangements before being trapped by fluoride.

Mitigation Strategies:

  • Use a Less Ionizing Solvent: Move away from polar solvents that can stabilize carbocations.

  • Switch Reagents: Deoxo-Fluor® is often considered less prone to inducing rearrangements compared to DAST.[3] Reagents like PhenoFluor™ are also excellent choices for complex substrates where rearrangements are a concern.[7][10]

Experimental Protocol 1: Minimizing Elimination in Deoxyfluorination of a Secondary Alcohol

This protocol provides a starting point for optimizing a reaction prone to elimination.

  • Preparation: Under an inert atmosphere (Argon or N₂), add the secondary alcohol (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully, add the reaction mixture to a vigorously stirred, chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Caution: This quench is exothermic and releases gas.[11]

  • Work-up: Separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H and ¹⁹F NMR to determine the ratio of substitution to elimination product.

Section 3: Troubleshooting Electrophilic Fluorination (e.g., with Selectfluor®)

Electrophilic fluorination uses an "F⁺" source to fluorinate nucleophilic carbons, such as enolates or electron-rich aromatic rings.[2] Byproducts often arise from over-fluorination or side reactions with the substrate or solvent.

Q5: I am trying to monofluorinate a 1,3-dicarbonyl compound with Selectfluor®, but I am getting a significant amount of the difluorinated byproduct. How can I improve selectivity?

A5: Over-fluorination is common when the monofluorinated product is still sufficiently nucleophilic to react again.[3] The key is to control the stoichiometry and reaction conditions carefully.

  • Reduce Equivalents of Selectfluor®: Use precisely 1.0 to 1.1 equivalents of the fluorinating agent. Ensure accurate measurement of both substrate and reagent.

  • Lower the Temperature: Running the reaction at 0 °C or even lower can slow the second fluorination step more significantly than the first.

  • Monitor the Reaction Closely: Use TLC, GC, or LC-MS to track the consumption of starting material and the appearance of the mono- and di-fluorinated products. Quench the reaction as soon as the starting material is consumed.

  • Control Enolate Formation: If using a base to form an enolate, the stoichiometry and addition rate of the base are critical. Using a weaker base or slightly sub-stoichiometric amounts can sometimes help. For some substrates, fluorination can proceed without a base, which may improve selectivity.

Q6: My electrophilic fluorination of an electron-rich aromatic compound is giving a complex mixture of tar-like byproducts. What's happening?

A6: Electron-rich aromatic systems can be sensitive to the strong oxidizing power of some electrophilic fluorinating agents. Selectfluor®, for example, can also act as a one-electron oxidant, which can lead to polymerization or decomposition of sensitive substrates.[12] The mechanism of electrophilic fluorination can be complex and is sometimes proposed to proceed through a single-electron transfer (SET) pathway.[13]

Troubleshooting Strategies:

  • Solvent Choice: Acetonitrile is a common solvent for Selectfluor® reactions.[14] For sensitive substrates, ensure the solvent is degassed and anhydrous.

  • Protecting Groups: Consider temporarily protecting other sensitive functional groups on your molecule that might be susceptible to oxidation.

  • Catalyst Choice: For some substrates, catalytic methods using a Lewis acid or a transition metal catalyst can offer milder conditions and improved selectivity compared to stoichiometric Selectfluor®.[14]

Diagram 1: General Troubleshooting Workflow for Byproduct Formation

This diagram outlines a logical process for identifying and solving issues with byproduct formation in fluorination reactions.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Solution Implementation cluster_3 Phase 4: Verification start Byproduct Observed (TLC, LCMS, NMR) char Characterize Byproduct (MS, NMR) start->char hypo Hypothesize Cause char->hypo elim Elimination? hypo->elim rearr Rearrangement? hypo->rearr hydro Hydrolysis? hypo->hydro over Over-fluorination? hypo->over sol Implement Solution elim->sol rearr->sol hydro->sol over->sol temp Adjust Temperature sol->temp reag Change Reagent/ Stoichiometry sol->reag solv Change Solvent sol->solv cond Ensure Anhydrous Conditions sol->cond verify Analyze New Reaction Mixture sol->verify success Problem Solved verify->success fail Problem Persists verify->fail fail->hypo Re-evaluate

Caption: A logical workflow for troubleshooting byproduct formation.

Section 4: Safety & Handling
Q7: What are the essential safety precautions when working with fluorinating agents?

A7: Safety is paramount. Fluorinating agents are hazardous, and many can release highly corrosive and toxic HF upon contact with moisture or during work-up.[2][15]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult the manufacturer's compatibility chart; double-gloving is recommended).[11][16]

  • Ventilation: All work must be performed in a properly functioning chemical fume hood.[11][17] For particularly hazardous or moisture-sensitive reagents, a glove box is recommended.[11]

  • Emergency Preparedness: Know the location of the safety shower and eyewash station. Have an appropriate spill kit and quenching agents ready. For any work involving HF or reagents that can generate it, a tube of 2.5% calcium gluconate gel must be immediately accessible for treating skin contact.[15]

  • Quenching & Disposal: Quenching procedures are often exothermic and can release gas.[11] Always cool the reaction mixture before slowly adding it to the quenching solution with vigorous stirring.[11] Dispose of all chemical waste according to your institution's guidelines.[16][17]

References

Technical Support Center: Managing Hydrodefluorination Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing hydrodefluorination (HDF) side reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-F bond activation and hydrodefluorination in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. The information herein is grounded in established literature to ensure scientific integrity and provide a reliable resource for your experimental work.

Section 1: Frequently Asked Questions (FAQs) - First Principles of HDF Side Reactions

This section addresses common initial questions regarding the origins and general management of side reactions in hydrodefluorination.

Q1: What are the most common types of side reactions observed during hydrodefluorination?

A1: Side reactions in HDF are primarily dictated by the substrate, catalyst system, and reaction conditions. The most prevalent issues include:

  • Over-reduction/Multiple HDF: This is the successive replacement of multiple fluorine atoms when only mono-hydrodefluorination is desired. For instance, converting an Ar-CF₃ group to Ar-CH₃ instead of the intended Ar-CHF₂.[1] This occurs because the C-F bonds in the partially hydrodefluorinated intermediates can be weaker and more susceptible to cleavage than the C-F bonds in the starting material.

  • Poor Regioselectivity: In polyfluoroarenes, the desired C-F bond may not be the only one activated, leading to a mixture of positional isomers. The regioselectivity is influenced by the electronic environment of the C-F bond and the steric and electronic properties of the catalyst.[2][3]

  • Hydrodehalogenation of Other Halogens: If the substrate contains other halogens (Cl, Br, I), the catalyst may also cleave these C-X bonds, leading to undesired byproducts.

  • Catalyst Deactivation/Decomposition: The catalyst can be deactivated by fluoride ions generated in situ, or it may decompose under the reaction conditions, leading to incomplete conversion.

  • Solvent-Mediated Side Reactions: In some cases, the solvent can participate in the reaction, particularly in polar solvents where ionic pathways may be favored, leading to a loss of selectivity.[4][5][6]

  • Formation of Isomeric Byproducts: Especially in reactions involving fluoroalkenes, side reactions can lead to the formation of geometric (E/Z) isomers.[4]

Q2: My hydrodefluorination of a polyfluorinated aromatic compound is not selective, yielding a mixture of products. What is the primary cause?

A2: The lack of regioselectivity in the HDF of polyfluoroarenes is a common challenge and often stems from a combination of factors. The underlying cause is that multiple C-F bonds in the molecule have similar activation barriers. The selectivity is a delicate balance between the inherent reactivity of the C-F bond (influenced by electronic effects) and the mechanism of the catalyst system.

For instance, with some ruthenium-based catalysts, two competing mechanisms can be at play: a concerted process and a stepwise pathway.[2] These two pathways can have different regioselectivities. The concerted pathway tends to favor C-F bonds with two ortho-fluorine substituents, while the stepwise pathway favors sites with only one ortho-fluorine.[2] The dominant pathway, and thus the product distribution, will depend on the specific ligand environment of the metal and the substrate's electronic properties.

Furthermore, computational studies have shown that C-F bond dissociation energies (BDEs) are highly sensitive to the number of ortho-fluorine substituents.[2][3] This variation in BDE across the molecule provides an electronic basis for the observed mixture of products.

Q3: I am attempting a mono-hydrodefluorination of a -CF₃ group, but I am getting significant amounts of the -CHF₂ and -CH₂F products. Why does this over-reduction occur?

A3: This is a classic example of a common challenge in HDF chemistry. The subsequent C-F bonds in the partially fluorinated methyl groups (-CHF₂ and -CH₂F) are often weaker and more readily cleaved than the C-F bonds in the initial -CF₃ group.[1] This means that once the first HDF step occurs, the product is more reactive than the starting material under the same conditions, leading to a cascade of reactions.

The thermodynamics of the reaction also play a crucial role. The overall HDF process is often highly exothermic, which can provide the driving force for multiple defluorination events.[2] To achieve selective mono-hydrodefluorination, it is critical to carefully control the reaction kinetics to favor the first HDF step while minimizing subsequent reactions. This can be achieved by adjusting reaction time, temperature, and the stoichiometry of the hydride source.

Section 2: Troubleshooting Guides - Practical Solutions for Common Problems

This section provides structured troubleshooting guides for specific experimental issues, complete with step-by-step protocols and the scientific rationale behind them.

Troubleshooting Issue 1: Poor Selectivity in the HDF of Fluoroalkenes

Observed Problem: The catalytic hydrodefluorination of a perfluoroalkene in a polar solvent like THF is unselective, yielding a complex mixture of vinylic and allylic HDF products, as well as geometric isomers.

Underlying Cause & Mechanistic Insight: In polar solvents, a competitive reaction pathway known as nucleophilic vinylic substitution (SNV) can become significant.[4][5][6] This pathway proceeds through ionic intermediates, which can lead to facile and unselective fluoride elimination, resulting in a loss of selectivity.[4][5][6] This is in contrast to more controlled mechanisms like hydrometallation/elimination or σ-bond metathesis.[4]

dot

cluster_polar Polar Solvent (e.g., THF) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) Polar_Start Perfluoroalkene + Catalyst Hydrometallation Hydrometallation/ Elimination Polar_Start->Hydrometallation SNV SNV Pathway (Ionic Intermediates) Polar_Start->SNV Competitive Unselective_Products Mixture of Products (Low Selectivity) Hydrometallation->Unselective_Products SNV->Unselective_Products Facile F- Elimination NonPolar_Start Perfluoroalkene + Catalyst Controlled_Hydrometallation Hydrometallation/ Elimination NonPolar_Start->Controlled_Hydrometallation Suppressed_SNV SNV Pathway Suppressed NonPolar_Start->Suppressed_SNV Selective_Product Selective Product (High Selectivity) Controlled_Hydrometallation->Selective_Product

Caption: Solvent effect on HDF selectivity of fluoroalkenes.

Troubleshooting Protocol:

  • Solvent Screening: The most critical parameter to adjust is the solvent polarity. Switch from polar solvents like THF to non-polar solvents such as toluene, benzene, or hexane.[4][5] This change will disfavor the formation of ionic intermediates required for the SNV pathway, thereby promoting more selective mechanisms.[4][5][6]

    • Experimental Step: Set up parallel reactions in your original polar solvent (as a control) and in a non-polar solvent (e.g., toluene). Ensure all other parameters (catalyst loading, temperature, substrate concentration, hydride source) are identical.

    • Analysis: Monitor the product distribution by GC-MS or ¹⁹F NMR. A significant increase in the desired product and a decrease in byproducts in the non-polar solvent will validate this approach.

  • Temperature Optimization: Lowering the reaction temperature can also help improve selectivity by favoring the pathway with the lower activation energy, which is often the more selective one.

    • Experimental Step: Once a suitable non-polar solvent is identified, perform a temperature screen (e.g., 0 °C, room temperature, 40 °C).

    • Analysis: Analyze the product ratios at each temperature to find the optimal balance between reaction rate and selectivity.

  • Catalyst and Ligand Modification: If solvent and temperature optimization are insufficient, consider modifying the catalyst system. The electronic and steric properties of the ligands on the metal center can significantly influence the preferred reaction pathway. For instance, bulkier ligands can sterically hinder certain approaches of the substrate, leading to improved regioselectivity.

Data Summary Table:

Parameter ChangeRationaleExpected Outcome
Solvent Switch from polar (THF) to non-polar (Toluene)Suppresses unselective SNV pathway[4][5][6]
Temperature Decrease from 60 °C to 25 °CFavors the reaction pathway with the lower activation energy
Ligand Increase steric bulk of phosphine ligandMay enhance regioselectivity through steric hindrance
Troubleshooting Issue 2: Over-reduction of Ar-CF₃ to Ar-CH₃

Observed Problem: The goal is the selective synthesis of Ar-CHF₂, but the reaction proceeds to form significant amounts of Ar-CH₂F and Ar-CH₃.

Underlying Cause & Mechanistic Insight: As previously mentioned, the C-F bonds in the partially hydrodefluorinated intermediates (Ar-CHF₂ and Ar-CH₂F) can be more reactive than those in the starting Ar-CF₃ group.[1] The key to selectivity is kinetic control.

dot

Start Ar-CF3 Step1 HDF Step 1 (Slower) Start->Step1 Desired Ar-CHF2 (Desired Product) Step1->Desired Step2 HDF Step 2 (Faster) Desired->Step2 Side1 Ar-CH2F (Side Product) Step2->Side1 Step3 HDF Step 3 (Fastest) Side1->Step3 Side2 Ar-CH3 (Side Product) Step3->Side2

Caption: Reaction cascade leading to over-reduction.

Troubleshooting Protocol:

  • Control the Hydride Source Stoichiometry: This is the most direct way to limit the extent of the reaction.

    • Experimental Step: Carefully calculate the stoichiometry of your hydride source (e.g., a silane). Start with a slightly substoichiometric amount (e.g., 0.9 equivalents) relative to the desired single HDF. Gradually increase the stoichiometry in subsequent experiments (e.g., 1.0, 1.1 equivalents) while monitoring the reaction progress.

    • Analysis: Use GC or NMR to track the disappearance of the starting material and the appearance of the desired product and over-reduced byproducts. Plot the concentration of each species over time to identify the point of maximum Ar-CHF₂ concentration.

  • Reduce Reaction Time and Temperature: Since the subsequent HDF steps are often faster, shortening the reaction time can allow for the isolation of the mono-HDF product before it is consumed.

    • Experimental Step: Set up a time-course study at a moderate temperature (e.g., room temperature). Quench aliquots of the reaction at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.).

    • Analysis: Analyze each aliquot to determine the optimal reaction time that maximizes the yield of Ar-CHF₂.

  • Consider a Milder Hydride Source: Different hydride sources have different reactivities. If you are using a very reactive silane, consider switching to a less reactive one. The choice will depend on your specific catalytic system.

  • Catalyst Loading: In some cases, a lower catalyst loading can slow down the overall reaction rate, providing a larger window to stop the reaction at the desired intermediate.

Data Summary Table:

ParameterInitial Condition (Example)Optimized Condition (Example)Rationale
Hydride Source (Equivalents) 2.01.1Limits the extent of reaction to favor mono-HDF.
Reaction Time 12 hours2 hoursIsolates the kinetic product before over-reduction occurs.
Temperature 80 °C25 °CReduces the rate of subsequent, faster HDF steps.
Catalyst Loading 5 mol%1-2 mol%Slows the overall reaction to improve control.

Section 3: In-Depth Mechanistic Considerations

A deeper understanding of the reaction mechanism is paramount for rational troubleshooting. Hydrodefluorination can proceed through several pathways, including:

  • Oxidative Addition/Reductive Elimination: Common with many transition metal catalysts, this involves the insertion of the metal center into the C-F bond.[7][8][9]

  • σ-Bond Metathesis: A concerted process where the M-H and C-F bonds are exchanged through a four-centered transition state.[4]

  • Single Electron Transfer (SET): Often seen in photoredox catalysis, an electron is transferred to the fluorinated substrate, generating a radical anion that fragments to release a fluoride ion.[1][7]

  • Frustrated Lewis Pair (FLP) Activation: Involves the use of a bulky Lewis acid and Lewis base that cannot form a classical adduct but can cooperatively activate the C-F bond.

  • Nucleophilic Attack: A hydride from a metal-hydride complex can act as a nucleophile, attacking the carbon of the C-F bond.[2][10]

The dominant mechanism is highly dependent on the choice of catalyst (metal, ligands), hydride source, substrate, and solvent. Understanding the likely operative mechanism for your system is key to making informed decisions about how to modify the reaction conditions to suppress unwanted side reactions.

References

Technical Support Center: Overcoming Catalyst Poisoning in Fluoropyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of catalyst poisoning during the hydrogenation of fluoropyridines. The content is structured to help you diagnose, prevent, and resolve issues to ensure the success of your synthetic campaigns.

Section 1: Understanding the Challenge: The Mechanisms of Poisoning (FAQs)

This section addresses the fundamental "what" and "why" of catalyst deactivation in the context of fluoropyridine hydrogenation.

Q1: What are the primary sources of catalyst poisoning in fluoropyridine hydrogenation?

A1: Catalyst poisoning in this context is a multifaceted problem arising from several sources. The primary culprits are:

  • Self-Poisoning by Nitrogen Heterocycles: The lone pair of electrons on the nitrogen atom of the pyridine ring (in the substrate, intermediates, or product) can strongly adsorb onto the active metal sites (e.g., Palladium, Platinum, Rhodium) of the catalyst. This blocks the sites and prevents the desired catalytic turnover.[1][2] This phenomenon is a well-documented issue in the hydrogenation of N-heterocycles.[3][4]

  • Poisoning by Halides (Fluoride): The carbon-fluorine (C-F) bond, while strong, can undergo hydrogenolysis under certain harsh hydrogenation conditions. This releases fluoride ions (F⁻) or hydrogen fluoride (HF), which are potent poisons for many noble metal catalysts.[5]

  • Process-Related Impurities: Contaminants present in the feedstock, solvents, or hydrogen gas can act as powerful poisons. Common examples include sulfur compounds (thiols, thioethers), residual heavy metals, and carbon monoxide (CO).[6][7][8] Sulfur, in particular, is notorious for its strong and often irreversible poisoning effect.[9]

Q2: How does the pyridine nitrogen specifically poison the catalyst?

A2: The nitrogen atom's lone pair of electrons has a high affinity for the electron-deficient active metal centers on the catalyst surface. This interaction forms a stable dative bond (chemisorption), which effectively "caps" the active site.[1][2] This prevents reactant molecules from adsorbing and reacting, thereby inhibiting the hydrogenation process. The strength of this adsorption can vary, with some metals being more susceptible than others; the general sensitivity to nitrogen poisoning for common precious metals is Pd > Ru >> Rh.[1][10]

Q3: Is C-F bond cleavage and subsequent fluoride poisoning a common problem?

A3: While C-F bonds are the strongest single bonds to carbon, their cleavage (hydrodefluorination) is a significant risk, especially with highly active catalysts (like Palladium), elevated temperatures, or prolonged reaction times. Once released, fluoride ions can react with the catalyst's metal surface or the support material, altering its electronic properties and blocking active sites. This is an irreversible form of deactivation. Choosing a catalyst with higher chemoselectivity, such as Rhodium or Ruthenium under specific conditions, or modifying reaction parameters can mitigate this issue.

Q4: My starting material is pure. Why am I still seeing poisoning?

A4: Even with high-purity starting materials, poisoning can occur due to "self-poisoning," where the product of the reaction is a stronger poison than the reactant. In the hydrogenation of a fluoropyridine to a fluoropiperidine, the resulting saturated amine (the product) is often a more potent inhibitor than the starting aromatic pyridine.[3] The product competes for the active sites, leading to a progressive slowdown and potentially incomplete conversion as the reaction proceeds.

Section 2: Proactive Strategies & Troubleshooting

This section provides actionable guidance for preventing, diagnosing, and resolving catalyst poisoning.

Troubleshooting Workflow: From Low Conversion to Solution

The following diagram outlines a logical workflow for troubleshooting common issues in fluoropyridine hydrogenation, with a focus on identifying catalyst deactivation.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Condition Details cluster_3 Reagent Details cluster_4 Catalyst Deactivation Diagnosis cluster_5 Solutions & Mitigation start Low or No Conversion Observed cond Check Reaction Conditions start->cond reagents Check Reagents & Setup start->reagents deactivation Suspect Catalyst Deactivation start->deactivation If conditions/reagents are OK pressure Inadequate H₂ Pressure? (e.g., balloon vs. autoclave) cond->pressure temp Incorrect Temperature? (Too low for activation?) cond->temp mixing Poor Agitation? (Three-phase mixing is critical) cond->mixing solvent Solvent Purity? (Trace S, H₂O, or other inhibitors?) reagents->solvent sm Substrate Purity? (Trace poisons in starting material?) reagents->sm poisoning Poisoning (Chemical deactivation) deactivation->poisoning sintering Sintering (Thermal degradation) deactivation->sintering sol_poison Solution: 1. Add Acidic Additive (e.g., AcOH, HCl) 2. Use Guard Bed/Scavenger 3. Purify Feedstock 4. Regenerate/Replace Catalyst poisoning->sol_poison sol_sinter Solution: 1. Lower Reaction Temperature 2. Sintering is irreversible; use fresh catalyst. sintering->sol_sinter

Caption: Troubleshooting workflow for fluoropyridine hydrogenation.

Q5: My reaction starts well but then stops completely. What's the likely cause?

A5: This is a classic symptom of catalyst poisoning. The initial rate is normal because the catalyst surface is fresh. As the reaction proceeds, poisons begin to accumulate on the active sites. These poisons can be impurities in the substrate, the reaction product itself (product inhibition), or byproducts like HF from C-F cleavage.[2] Once a critical number of active sites are blocked, the overall reaction rate plummets and may cease altogether.[7]

Q6: How can I prevent the pyridine nitrogen from poisoning the catalyst?

A6: The most effective and widely used strategy is to perform the reaction in an acidic medium.[2][11] By adding an acid (e.g., acetic acid, HCl), the pyridine nitrogen is protonated to form a pyridinium salt. This removes the lone pair of electrons, preventing it from binding to and poisoning the catalyst's active metal sites. The choice of acid and stoichiometry is crucial and must be optimized for your specific substrate.

Q7: What is the best catalyst choice to minimize poisoning and hydrodefluorination?

A7: There is no single "best" catalyst, as the optimal choice depends on the specific fluoropyridine and desired outcome. However, here are some guiding principles:

  • Palladium (Pd): Pd/C is a workhorse but is often highly active, increasing the risk of hydrodefluorination. It is also very sensitive to nitrogen poisoning.[1] Using it with an acidic additive is almost always necessary.

  • Platinum (Pt): PtO₂ (Adam's catalyst) or Pt/C can sometimes offer better resistance to poisoning and different selectivity profiles compared to palladium.

  • Rhodium (Rh): Rhodium, often as Rh/C or Rh/Al₂O₃, generally shows the highest resistance to nitrogen poisoning among the common noble metals.[1][10] This makes it an excellent candidate for hydrogenating N-heterocycles, though its activity for ring saturation must be evaluated.

  • Support Effects: The catalyst support can play a role. For instance, supports with tunable acidity, like fluorinated magnesium hydroxide, can influence the reaction by activating the substrate near the metal nanoparticle, potentially improving efficiency.[12][13]

Data Summary: Catalyst Susceptibility to Common Poisons
Catalyst MetalSusceptibility to N-PoisoningRisk of Hydrodefluorination (C-F Cleavage)Susceptibility to S-PoisoningCommon Mitigation Strategy
Palladium (Pd) High[1]HighVery High[9]Use of acidic additives; rigorous feedstock purification.
Platinum (Pt) ModerateModerate to HighVery HighCareful control of temperature and pressure.
Rhodium (Rh) Low[1][10]ModerateHighOften the catalyst of choice when N-poisoning is dominant.
Ruthenium (Ru) Moderate[1]Low to ModerateHighCan be effective but may require higher pressures/temperatures.
Section 3: Key Experimental Protocols

Adherence to rigorous experimental protocol is critical for reproducibility and for mitigating catalyst deactivation.

Protocol 1: General Procedure for Robust Fluoropyridine Hydrogenation with an Acidic Additive

This protocol provides a framework for hydrogenating a generic fluoropyridine using Pd/C and an acidic additive to prevent nitrogen poisoning.

1. Materials & Setup:

  • Fluoropyridine substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd)

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • Acidic Additive (e.g., Acetic Acid, 1.1 eq; or conc. HCl, 1.1 eq)

  • Hydrogenation vessel (e.g., Parr shaker or flask with H₂ balloon)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

2. Reaction Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is scrupulously clean and dry to avoid introducing contaminants.[14]

  • Charging the Vessel: To the vessel, add the fluoropyridine substrate and the solvent. Stir until fully dissolved.

  • Acid Addition: Add the acidic additive and stir for 5-10 minutes. This pre-protonation is a critical step.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially after use. Do not allow it to dry in the air.[14]

  • Inerting: Seal the reaction vessel. Purge the headspace by evacuating and backfilling with inert gas (repeat 3 times).

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure). Begin vigorous stirring. The efficient mixing of the solid catalyst, liquid solution, and gaseous hydrogen is essential for a good reaction rate.[14]

  • Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [14]

  • Isolation: The product can be isolated from the filtrate by standard work-up procedures, which may involve neutralization and extraction.

Mechanism of Protection by Acidic Additives

The following diagram illustrates how protonation prevents the pyridine nitrogen from blocking the catalyst's active sites.

G cluster_0 Without Acidic Additive cluster_1 With Acidic Additive (e.g., HCl) catalyst1 Pd Active Site poisoned_state Poisoned State: N binds to Pd, blocking site catalyst1->poisoned_state pyridine Fluoropyridine (with N: lone pair) pyridine->catalyst1 Strong Adsorption catalyst2 Pd Active Site active_state Active State: Site remains free for catalysis catalyst2->active_state pyridinium Fluoropyridinium Salt (N⁺-H, no lone pair) pyridinium->catalyst2 No Adsorption

Caption: Role of acidic additives in preventing nitrogen poisoning.

Protocol 2: Simple Regeneration of a Poisoned Catalyst (Lab Scale)

For catalysts deactivated by reversible poisons or fouling, a simple washing procedure can sometimes restore activity. This is not effective for irreversible poisoning (e.g., from sulfur or sintering).

1. Materials:

  • Deactivated, recovered catalyst (e.g., Pd/C), kept wet with solvent.

  • Deionized water

  • Dilute acid (e.g., 5% Acetic Acid)

  • Organic solvent (e.g., Methanol or Ethanol)

  • Centrifuge and centrifuge tubes, or filtration apparatus.

2. Regeneration Procedure:

  • Safety First: Handle the catalyst as a pyrophoric solid. Never allow it to become dry.

  • Recovery: After the reaction, recover the catalyst by filtration or centrifugation.[2]

  • Water Wash: Suspend the catalyst in deionized water and agitate (sonication can be helpful). Separate the catalyst via centrifugation/filtration. Repeat this wash 2-3 times to remove water-soluble salts and impurities.[2]

  • Acid Wash (Optional): For catalysts poisoned by basic residues, a wash with dilute acetic acid can help desorb the poison. Follow this with several water washes to remove the acid.

  • Organic Solvent Wash: Wash the catalyst with an organic solvent like methanol to remove adsorbed organic residues and water. Repeat 2-3 times.[2]

  • Storage: Store the regenerated catalyst under solvent or in a vacuum desiccator for immediate reuse. Its activity will likely be lower than that of a fresh catalyst.

References

Validation & Comparative

A Multi-Platform Analytical Guide to the Structural Validation of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated piperidines, in particular, are highly sought-after building blocks due to their prevalence in numerous bioactive compounds and approved therapeutics.[1] The introduction of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and basicity (pKa).[2][3]

4-Fluoro-4-methylpiperidine hydrochloride (CAS: 1023305-87-4, Molecular Formula: C₆H₁₂FN · HCl, Molecular Weight: 153.63) is a prime example of such a valuable synthetic intermediate.[4][5] Its utility, however, is entirely dependent on the absolute certainty of its structure. Isomeric impurities or incorrect structure assignment can derail research programs, leading to wasted resources and misinterpreted biological data.

This guide presents a comprehensive, multi-technique workflow for the unambiguous structural validation of this compound. We will delve into the core analytical pillars—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—explaining the causal logic behind experimental choices and comparing the expected data against a non-fluorinated analogue, 4-Methylpiperidine hydrochloride, to underscore the structural impact of the fluorine atom.

Overall Validation Strategy

A robust validation protocol relies on the convergence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that leaves no room for ambiguity.

G cluster_0 Primary Structure & Connectivity cluster_1 Molecular Identity & Fragmentation cluster_2 Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Validation Unambiguous Structural Validation NMR->Validation Confirms atom connectivity, stereochemistry, and F-position MS Mass Spectrometry (ESI-MS) MS->Validation Confirms molecular weight and fragmentation pattern FTIR FTIR Spectroscopy FTIR->Validation Confirms key functional groups (N-H, C-F)

Caption: A workflow diagram illustrating the orthogonal approach to structural validation.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For a fluorinated compound, a full suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is non-negotiable. The presence of the ¹⁹F nucleus provides an additional layer of certainty through its characteristic couplings to nearby ¹H and ¹³C nuclei, acting as a powerful probe for confirming the site of fluorination. The choice of a polar, aprotic solvent like DMSO-d₆ is deliberate; it readily dissolves the hydrochloride salt while ensuring the N-H proton is observable.

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum, we expect to see distinct signals for the methyl protons and the two sets of inequivalent methylene (CH₂) protons on the piperidine ring. The fluorine atom at C4 will introduce complexity through heteronuclear coupling (J-coupling), splitting the signals of nearby protons.

Comparison with 4-Methylpiperidine Hydrochloride: The most telling comparison is with the non-fluorinated analogue. The electronegative fluorine atom will induce a downfield shift in the resonance of adjacent protons, a key diagnostic feature.

Proton Assignment Expected ¹H Shift (ppm) - 4-Fluoro-4-methylpiperidine HCl Reference ¹H Shift (ppm) - 4-Methylpiperidine [6]Rationale for Difference
-CH₃ (at C4)~1.3 - 1.5 (doublet, ³JHF ≈ 20 Hz)~0.91 (doublet)Significant downfield shift and splitting due to coupling with the geminal fluorine atom.
-CH₂- (at C2 & C6)~3.0 - 3.4 (multiplet)~3.03 (multiplet)Protons adjacent to the electron-withdrawing ammonium nitrogen are strongly deshielded.
-CH₂- (at C3 & C5)~1.8 - 2.2 (multiplet)~1.61 (multiplet)Deshielding effect of the geminal fluorine atom propagates through the ring, causing a downfield shift.
N-H₂⁺~8.5 - 9.5 (broad singlet)Broad N-H signal expectedBroad signal characteristic of an exchangeable ammonium proton.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C spectrum provides a direct count of unique carbon environments. Crucially, the carbon atom bonded to fluorine will exhibit a very large one-bond coupling constant (¹JCF), typically >200 Hz, appearing as a doublet. This is an unmistakable signature confirming the C-F bond.

Carbon Assignment Expected ¹³C Shift (ppm) - 4-Fluoro-4-methylpiperidine HCl Rationale
C4 (C-F)~90 - 95 (doublet, ¹JCF ≈ 220-250 Hz)Strong deshielding and large one-bond coupling due to the directly attached fluorine.
C2 & C6~45 - 50Carbon adjacent to nitrogen.
C3 & C5~30 - 35 (doublet, ²JCF ≈ 20-25 Hz)Two-bond coupling to fluorine is observable.
-CH₃ (at C4)~25 - 30 (doublet, ²JCF ≈ 20-25 Hz)Two-bond coupling to fluorine is observable.
¹⁹F NMR Spectroscopy: The Fluorine Keystone

A proton-decoupled ¹⁹F NMR spectrum should show a single singlet, confirming the presence of only one fluorine environment. A proton-coupled spectrum would reveal this singlet resolved into a multiplet due to coupling with the geminal methyl protons and the adjacent methylene protons, providing final confirmation of its location at the C4 position. Conformational analysis often relies on measuring specific ³J(¹⁹F,¹H) values.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Set a spectral width of ~12 ppm, centered at ~6 ppm.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~220 ppm. A sufficient number of scans (~1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry (MS): Confirming Identity and Integrity

Trustworthiness: MS is a self-validating system for molecular weight determination. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of an elemental formula that provides an exceptionally high degree of confidence in the compound's identity.

Expected Data: Using electrospray ionization (ESI) in positive ion mode, we expect to observe the protonated molecular ion of the free base ([M+H]⁺).

  • Molecular Formula (Free Base): C₆H₁₂FN

  • Exact Mass (Monoisotopic): 117.0954 u

  • Expected [M+H]⁺ Ion: 118.1032 m/z

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide structural confirmation. By isolating the parent ion (m/z 118.1) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragments that are logical losses from the parent structure. The fragmentation of the piperidine ring is a well-understood process.[8]

G parent [M+H]⁺ m/z 118.1032 frag1 Loss of CH₃ m/z 103.07 parent->frag1 - •CH₃ frag2 Loss of HF m/z 98.10 parent->frag2 - HF frag3 Ring Cleavage m/z 84.08 parent->frag3 Retro-Diels-Alder type

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 4-Fluoro-4-methylpiperidine.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or an acetonitrile/water mixture.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • MS Acquisition: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-300.

  • MS/MS Acquisition (Optional): If fragmentation is desired, perform a product ion scan on the precursor ion at m/z 118.1.

  • Data Analysis: Compare the observed accurate mass of the parent ion with the theoretical mass. A mass error of <5 ppm is considered excellent confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Authoritative Grounding: FTIR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups based on their unique vibrational frequencies.[9] For this compound, the key diagnostic peaks are the N-H⁺ stretches of the ammonium salt, the aliphatic C-H stretches, and, most importantly, the C-F stretch.

Comparison with 4-Methylpiperidine Hydrochloride: The IR spectrum provides a clear, visual confirmation of the fluorine's presence. The C-F bond gives rise to a strong, characteristic absorption band that is absent in the non-fluorinated analogue.

Vibrational Mode Expected Wavenumber (cm⁻¹) - 4-Fluoro-4-methylpiperidine HCl Reference Wavenumber (cm⁻¹) - 4-Methylpiperidine HCl [10]Significance
N-H₂⁺ Stretch2700 - 3000 (broad)Present (broad)Confirms the presence of the secondary ammonium salt.
C-H Stretch (aliphatic)2850 - 2980PresentConfirms the saturated piperidine ring and methyl group.
C-F Stretch1050 - 1150 (strong) Absent Unambiguous evidence of the carbon-fluorine bond.
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use any standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected frequencies.

Conclusion

The structural validation of a key synthetic building block like this compound demands a rigorous and multi-faceted analytical approach. By integrating the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the definitive molecular weight confirmation from high-resolution mass spectrometry, and the functional group fingerprint from FTIR, we establish a chain of evidence that is both self-consistent and irrefutable. This guide provides the experimental framework and interpretive logic necessary for researchers to proceed with confidence, ensuring the integrity of their starting materials and the reliability of their subsequent scientific discoveries.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Assignments of 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing detailed information about the molecular framework and the electronic environment of individual atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-4-methylpiperidine hydrochloride, a substituted piperidine scaffold of interest in medicinal chemistry.

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and bioactive molecules. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity, adds a layer of complexity to the NMR spectral interpretation. This guide aims to provide a definitive assignment of the proton and carbon signals for this compound, supported by comparative data from structurally related compounds and a thorough discussion of the underlying spectroscopic principles. While direct experimental spectra for this specific compound are not publicly available, this guide provides a robust, predicted assignment based on extensive analysis of analogous structures and established NMR theory.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These assignments are based on the analysis of piperidine, 4-methylpiperidine, 4-fluoropiperidine, and the known effects of N-protonation and fluorine substitution.

Table 1: Predicted ¹H NMR Assignments for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2, H6 (axial & equatorial)3.2 - 3.6m-
H3, H5 (axial & equatorial)1.9 - 2.3m-
-CH₃~1.5d³J(H,F) ≈ 20-25 Hz
N-H₂⁺9.0 - 10.0br s-

Table 2: Predicted ¹³C NMR Assignments for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C490 - 95d¹J(C,F) ≈ 170-190 Hz
C3, C535 - 40d²J(C,F) ≈ 18-25 Hz
C2, C643 - 48t³J(C,F) ≈ 5-10 Hz
-CH₃20 - 25d²J(C,F) ≈ 20-25 Hz

Rationale for Assignments: A Comparative Analysis

The predicted assignments are derived from a careful consideration of substituent effects on the piperidine ring.

  • Piperidine Ring Protons (H2, H3, H5, H6): In piperidine hydrochloride, the protons alpha to the nitrogen (H2, H6) are deshielded due to the inductive effect of the protonated nitrogen and typically appear around 3.0-3.5 ppm. The remaining ring protons (H3, H5) are expected to be in the more shielded region of 1.5-2.0 ppm. In this compound, the presence of the electron-withdrawing fluorine atom at C4 will further deshield the adjacent protons (H3, H5), shifting them downfield. The signals for the piperidine ring protons will likely be complex multiplets due to geminal and vicinal couplings, as well as potential coupling to fluorine.

  • Methyl Protons (-CH₃): The methyl group at C4 is expected to be a doublet due to a three-bond coupling to the fluorine atom (³J(H,F)). The magnitude of this coupling is typically in the range of 20-25 Hz.

  • N-H₂⁺ Protons: The protons on the nitrogen will be significantly deshielded due to the positive charge and will likely appear as a broad singlet in the 9.0-10.0 ppm region. The broadness is a result of rapid exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom.

  • Quaternary Carbon (C4): The carbon atom directly attached to the fluorine will experience a strong one-bond C-F coupling (¹J(C,F)), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. The chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • Carbons Beta to Fluorine (C3, C5): These carbons will exhibit a two-bond C-F coupling (²J(C,F)), appearing as doublets.

  • Carbons Gamma to Fluorine (C2, C6): A smaller three-bond C-F coupling (³J(C,F)) is expected for these carbons, which may result in triplets if the coupling constants to both fluorines are resolved.

  • Methyl Carbon (-CH₃): The methyl carbon will also show a two-bond C-F coupling (²J(C,F)), appearing as a doublet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, especially for the N-H protons. D₂O is a good choice for observing the exchangeable N-H protons, while DMSO-d₆ can help to slow down the exchange rate.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To aid in the assignment of the piperidine ring protons, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 120 ppm.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • The presence of C-F couplings will result in splitting of the carbon signals. The magnitude of these coupling constants is a key piece of information for the assignment.

Visualization of Key NMR Interactions

The following diagram illustrates the key through-bond couplings that are critical for the assignment of the NMR spectra of this compound.

G N N⁺H₂ C2 C2 N->C2 C3 C3 C2->C3 F F C2->F ³J(C,F) C4 C4 C3->C4 C3->F ²J(C,F) C5 C5 C4->C5 C4->F ¹J(C,F) Me CH₃ C4->Me C6 C6 C5->C6 C5->F ²J(C,F) C6->N C6->F ³J(C,F) Me->F ²J(C,F)

Caption: Key J-coupling interactions in this compound.

Conclusion

The structural elucidation of substituted piperidines like this compound is a critical task in modern drug discovery. While direct experimental data is not always readily available, a thorough understanding of NMR principles and a comparative analysis with structurally related compounds allow for a confident prediction of the ¹H and ¹³C NMR spectra. The assignments presented in this guide provide a valuable resource for researchers working with this and similar fluorinated piperidine scaffolds. The detailed experimental protocol and the visualization of key NMR interactions further equip scientists with the necessary tools to confidently characterize these important molecules.

A Comparative Guide to the Single Crystal X-ray Crystallography of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold for interacting with biological targets. In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a powerful tool. Fluorination can profoundly alter a molecule's physicochemical properties, including metabolic stability, pKa, and membrane permeability, often leading to improved pharmacokinetic profiles.[1][2]

However, the substitution of hydrogen with fluorine is not a simple isosteric replacement. The unique stereoelectronic properties of the C-F bond introduce significant conformational biases that are absent in their non-fluorinated parent compounds.[2] Single crystal X-ray crystallography (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional structure of these molecules. It provides unambiguous proof of atomic connectivity, absolute stereochemistry, and, most critically, the conformational preferences dictated by fluorination. This guide offers a comparative analysis of the crystallographic workflow for fluorinated piperidines, highlighting the unique challenges and experimental considerations from crystal growth to structure refinement, providing field-proven insights for researchers in drug discovery.

The Fluorine Effect: A Paradigm Shift in Piperidine Conformation

The foundational difference in the crystallographic study of fluorinated versus non-fluorinated piperidines lies in their intrinsic conformational preferences. Understanding this is key to interpreting the resulting crystal structures.

  • Non-Fluorinated Piperidines: In the absence of overriding electronic factors, substituents on a piperidine ring generally prefer the equatorial position . This minimizes unfavorable 1,3-diaxial steric interactions, a principle well-established in conformational analysis. The chair conformation is the dominant and lowest energy state.

  • Fluorinated Piperidines: Contrary to steric predictions, fluorine substituents, particularly at the 3-position, often exhibit a strong preference for the axial orientation .[1][3] This counterintuitive preference is a direct consequence of powerful stereoelectronic effects that can override steric hindrance. The primary driving forces include:

    • Hyperconjugation (The Gauche Effect): Stabilization arises from the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F antibonding orbital (σC-H → σ*C-F). This interaction is maximized in the axial conformation.[2][4]

    • Charge-Dipole Interactions: In protonated piperidinium salts, a powerful electrostatic attraction exists between the positively charged nitrogen atom and the highly electronegative fluorine atom (N+-H···Fδ-). This interaction strongly favors the axial conformer where the two atoms are in closer proximity.[1][3]

    • Solvation and Dipole Minimization: The overall molecular dipole moment and its interaction with the crystallization solvent can play a significant role in stabilizing a particular conformer in the solid state.[1][2][5]

These competing forces dictate the final conformation observed in the crystal lattice.

A Piperidine Ring Conformation B Equatorial Preference (Steric Dominance) A->B Favored in C Axial Preference (Stereoelectronic Dominance) A->C Favored in D 1,3-Diaxial Repulsion B->D Driven by avoidance of E Hyperconjugation (σC-H → σ*C-F) C->E Driven by F Charge-Dipole (N+···Fδ-) C->F Driven by G Solvation/Dipole Effects C->G Influenced by H Non-Fluorinated Piperidines H->B I Fluorinated Piperidines I->C

Caption: Factors influencing piperidine ring conformation.

The Crystallographic Workflow: A Comparative Protocol

Successfully obtaining a high-quality crystal structure of a fluorinated piperidine requires a meticulous approach that anticipates the unique properties imparted by fluorine.

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Refinement A High-Purity Compound (>95%) B Solvent Screening (Consider Polarity & Fluorophilicity) A->B C Crystallization (Vapor Diffusion, Slow Evaporation) B->C D Crystal Selection & Mounting C->D E Low-Temperature Data Collection (~100 K) D->E F Comprehensive Data Strategy E->F G Structure Solution (Direct Methods) F->G H Anisotropic Refinement G->H I Disorder Modeling (Critical for -F, -CF3) H->I J Final Structure Validation I->J

Caption: Experimental workflow for single crystal X-ray crystallography.

2.1. Crystal Growth: Navigating Altered Intermolecular Forces

The primary challenge in crystallizing fluorinated compounds is their altered intermolecular interaction profile. C-F bonds are poor hydrogen bond acceptors, and fluorinated molecules often exhibit different solubility compared to their hydrocarbon counterparts.

Experimental Protocol: Crystal Growth via Vapor Diffusion

This technique is often the most successful for obtaining high-quality single crystals from small amounts of material.[6]

  • Preparation: Ensure the fluorinated piperidine sample is of high purity (>95%), as impurities inhibit crystal growth. Use meticulously clean glassware to minimize unwanted nucleation sites.[7]

  • Inner Vial: Dissolve 2-10 mg of the compound in a minimal amount of a moderately volatile solvent in which it is highly soluble (e.g., chloroform, ethyl acetate, or THF). Place this small, open vial inside a larger vial.

  • Outer Vial: Carefully add a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the outer vial. The level of the anti-solvent should be well below the top of the inner vial.[6]

    • Comparative Insight: For fluorinated piperidines, a combination like chloroform/hexanes has proven effective.[4][8] The choice of solvents is critical and may require screening. Unlike many non-fluorinated amines which crystallize well from alcohols, fluorinated compounds may require less polar or mixed solvent systems.

  • Sealing and Incubation: Seal the outer vial tightly. The anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.

  • Patience: Place the setup in a vibration-free location (e.g., a refrigerator or a quiet corner of the lab) and do not disturb it. Crystal growth can take several days to weeks.

2.2. X-ray Data Collection: Mitigating Thermal Motion and Disorder

Fluorine atoms, being small and part of a highly polarized bond, can be prone to thermal motion and disorder. A robust data collection strategy is essential.

Experimental Protocol: Low-Temperature Data Collection

  • Crystal Selection: Using a microscope, select a suitable single crystal that is clear, well-formed, and free of cracks or satellite growths.

  • Mounting: Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection:

    • Rationale: Collecting data at cryogenic temperatures is mandatory for fluorinated compounds. It significantly reduces atomic thermal vibrations, leading to sharper diffraction spots and a more precise determination of atomic positions and thermal parameters.[9] This is especially critical for identifying and modeling the static or dynamic disorder common to fluorine atoms and trifluoromethyl groups.[9]

    • Strategy: Use a modern diffractometer with a bright X-ray source (e.g., Mo or Cu Kα). Collect a highly redundant dataset by using multiple scan settings (e.g., different ω and φ scans) covering more than a full sphere of reciprocal space.[10] This ensures accurate intensity measurements and is invaluable for resolving complex structures or twinning.

2.3. Structure Solution and Refinement: The Challenge of Disorder

The refinement stage is where the unique challenges of fluorine crystallography are most apparent. Disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice, is common.

Experimental Protocol: Refinement with Disorder Modeling

  • Structure Solution: The initial structure is typically solved using direct methods (e.g., with SHELXT).

  • Anisotropic Refinement: All non-hydrogen atoms, including fluorine and carbon, should be refined anisotropically to model their thermal motion as ellipsoids.

  • Identifying Disorder: Pay close attention to the fluorine atoms. Signs of disorder include:

    • Unusually large or elongated thermal ellipsoids.

    • Chemically unreasonable C-F bond lengths (typically ~1.35 Å).

    • Significant peaks in the residual electron density map near the fluorine atom.

  • Modeling Disorder:

    • Rationale: Failing to model disorder results in an inaccurate structural model. For fluorinated groups like -CF3, rotational disorder is very common due to the small size of fluorine and low rotational barriers.[9]

    • Procedure (using SHELXL): a. Use the PART instruction to define the two (or more) positions of the disordered fluorine atoms. For example, PART 1 for the first component and PART 2 for the second. b. Assign fractional occupancy factors (e.g., F1 10.5 and F1A 2-0.5) which are refined against the data. c. Apply geometric restraints (SADI, DFIX) to maintain sensible C-F bond lengths and F-C-F angles for both components.[11] d. Use thermal parameter restraints (EADP) to constrain the anisotropic displacement parameters of the disordered atoms to be similar.[11]

start Initial Anisotropic Refinement Complete check Examine Fluorine Atoms: - Large Thermal Ellipsoids? - High Residual Density? - Unreasonable Geometry? start->check no_disorder Model is Adequate. Proceed to Finalization. check->no_disorder No disorder Disorder is Present. check->disorder Yes final Converged, Validated Model no_disorder->final model Model Disorder: 1. Use PART 1 / PART 2 2. Refine Occupancies (SOFs) 3. Apply Geometric Restraints (SADI, DFIX) 4. Apply Thermal Restraints (EADP) disorder->model recheck Re-examine Model model->recheck recheck->model No recheck->final Yes

Caption: Decision workflow for handling fluorine atom disorder.

Comparative Structural Data

The table below presents crystallographic data for representative fluorinated piperidines alongside a non-fluorinated analog, illustrating the structural consequences of fluorination. Data is sourced from the Cambridge Structural Database (CSD).

Compound/StructureCSD RefcodeFluorine PositionRing ConformationF-substituent OrientationKey Torsion Angle (e.g., C2-C3-C4-C5)C-F Bond Length (Å)
Piperidine HCl (Non-fluorinated reference)PIPRDC01N/AChairN/A-55.8°N/A
(±)-trans-1-benzoyl-3-fluoro-4-phenylpiperidine ZZZFBD043-fluoroChairAxial-52.1°1.401
1-Benzyl-4-fluoropiperidine HCl VAVKIB4-fluoroChairAxial-57.2°1.411
cis-3,5-Difluoro-trans-4-methylpiperidine HCl No public CSD entry found3,5-difluoroChairDi-axialData from computation/NMR[1]~1.40
1-(pentafluorophenyl)-2-phenylethyl]piperidine HCl No public CSD entry found, see[12]Phenyl-F5ChairN/A (on phenyl)Data from publication[12]1.33-1.35

Analysis of Data: The data clearly shows the preference for an axial fluorine substituent in the 3- and 4-positions, a stark contrast to the equatorial preference dictated by sterics for larger groups. The C-F bond lengths are consistently in the range of 1.40-1.41 Å for alkyl fluorides. The piperidine ring largely maintains a chair conformation, though the exact puckering parameters can be subtly modulated by the electronic influence of the fluorine atoms.

Conclusion

The single crystal X-ray crystallography of fluorinated piperidines is a nuanced field that demands more than a standard analytical approach. The introduction of fluorine fundamentally alters the conformational landscape of the piperidine ring, favoring axial orientations through powerful stereoelectronic effects. For the experimental scientist, this translates into specific challenges and considerations throughout the crystallographic workflow. Success hinges on achieving high-purity material, employing patient and often multi-solvent crystallization techniques, and mandating low-temperature data collection. Most critically, researchers must be prepared to identify and accurately model the high propensity for fluorine atom disorder during structure refinement. By embracing these specialized protocols, the scientific community can continue to unlock the precise structural insights needed to rationally design the next generation of fluorinated piperidine-based therapeutics.

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Fluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial detail; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. This is particularly true for novel building blocks like 4-Fluoro-4-methylpiperidine hydrochloride, a compound with significant potential in medicinal chemistry. The introduction of a fluorine atom and a methyl group into the piperidine ring can profoundly influence the physicochemical properties of resulting drug candidates, such as metabolic stability and binding affinity.[1] Consequently, ensuring the high purity of this intermediate is paramount to avoid the introduction of confounding variables in downstream applications.

This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound. It is designed to move beyond a simple listing of methods, instead offering a rationale for experimental choices and providing a framework for developing a robust, self-validating quality control strategy.

The Criticality of Purity: Potential Impurities and Their Impact

The synthesis of this compound can potentially introduce several types of impurities. Understanding these potential contaminants is the first step in selecting the appropriate analytical methodology. Potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthetic route.

  • Byproducts of the reaction: Isomers, or products of side reactions such as elimination or over-alkylation. A potential byproduct could be the des-fluoro analog, where the fluorine atom is lost.[1]

  • Degradation products: Piperidine structures can be susceptible to oxidation or thermal degradation, leading to ring-opened products or N-oxides.[2]

  • Residual solvents: Solvents used in the synthesis and purification steps.

The presence of these impurities, even at trace levels, can have significant consequences, including altered biological activity, toxicity, and compromised integrity of experimental data.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach, employing orthogonal analytical techniques, is the most rigorous strategy for a comprehensive purity assessment. Here, we compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview
Technique Principle Strengths for this Application Limitations for this Application Hypothetical Limit of Quantification (LOQ)
HPLC-UV (with derivatization) Differential partitioning between a stationary and mobile phase.Excellent for quantifying non-volatile impurities; high sensitivity and precision.Lacks a strong UV chromophore, requiring derivatization which adds complexity.~0.05 µg/mL
¹H NMR Nuclear spin transitions in a magnetic field.Provides structural confirmation and quantification of proton-bearing impurities without a reference standard for each.Lower sensitivity compared to HPLC for trace impurities; potential for signal overlap.~0.1% (relative to main component)
¹⁹F NMR Nuclear spin transitions of the fluorine nucleus.Highly specific for fluorine-containing impurities; clean baseline and wide chemical shift range reduce signal overlap.Only detects fluorine-containing compounds.~0.05% (relative to main component)
LC-MS Separation by HPLC followed by mass-to-charge ratio analysis.Confirms molecular weight of the main component and identifies impurities by their mass; high sensitivity.Quantification can be less precise than HPLC-UV; ion suppression effects.~1 ng/mL

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

Given that this compound lacks a significant UV chromophore, a pre-column derivatization strategy is recommended for sensitive UV detection.[3] This approach enhances the detectability of the main component and any primary or secondary amine impurities.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in anhydrous acetonitrile.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of 0.1 M sodium bicarbonate buffer (pH 9.0) to create a 1 mg/mL stock solution.

    • To 100 µL of the stock solution, add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

    • Allow the solution to cool to room temperature and then add 100 µL of a 2% (v/v) solution of dimethylamine in acetonitrile to quench the excess dansyl chloride. Vortex and let it stand for 15 minutes.

    • Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.

  • Analysis: Inject the derivatized sample and standards. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • Dansyl Chloride: This reagent reacts with the secondary amine of the piperidine ring to form a highly fluorescent and UV-active derivative, significantly enhancing detection sensitivity.

  • Alkaline pH: The derivatization reaction is most efficient under basic conditions, which deprotonate the piperidine nitrogen, making it more nucleophilic.

  • Reverse-Phase C18 Column: This is a versatile stationary phase that provides good retention and separation for a wide range of organic molecules, including the relatively nonpolar dansylated derivative.

  • Formic Acid in Mobile Phase: This additive helps to improve peak shape and resolution by ensuring the analytes are in a consistent protonation state.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Buffer weigh->dissolve derivatize Add Dansyl Chloride & Heat dissolve->derivatize quench Quench Excess Reagent derivatize->quench dilute Dilute with Mobile Phase quench->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 340 nm separate->detect process Data Processing & Purity Calculation detect->process

Caption: Workflow for HPLC-UV purity assessment with pre-column derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For this compound, both ¹H and ¹⁹F NMR are highly valuable.

Experimental Protocol: ¹H and ¹⁹F NMR

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. For quantitative analysis (qNMR), add a known amount of a certified internal standard with a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate quantification.

    • Integrate the signals corresponding to the methyl and piperidine protons of the main component and any visible impurity signals.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The single fluorine environment in the molecule should give a singlet (or a quartet if coupled to the methyl group, depending on the spectrometer and settings).

    • Integrate the main signal and any other fluorine-containing impurity signals.

  • Purity Calculation (qNMR): The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons giving rise to each signal and their respective molecular weights.

Causality Behind Experimental Choices:

  • Deuterated Solvents: These solvents are used to avoid large solvent signals that would obscure the analyte signals in ¹H NMR.

  • Internal Standard for qNMR: This provides a reference for accurate quantification, as the signal intensity is directly proportional to the molar concentration of the nuclei.

  • Proton-Decoupled ¹⁹F NMR: Decoupling from protons simplifies the spectrum, often resulting in sharp singlets for each unique fluorine environment, making integration more accurate.

Visualization of NMR Workflow:

NMR_Workflow start Sample Preparation (Dissolve in Deuterated Solvent +/- Internal Standard) acquire Acquire Spectra on NMR Spectrometer start->acquire h1_nmr ¹H NMR Spectrum acquire->h1_nmr f19_nmr ¹⁹F NMR Spectrum acquire->f19_nmr process Process Spectra (Phasing, Baseline Correction) h1_nmr->process f19_nmr->process integrate Integrate Signals process->integrate analyze Purity Calculation & Structural Confirmation integrate->analyze

Caption: Workflow for NMR-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is an invaluable tool for confirming the identity of the main component and for identifying unknown impurities.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the initial mobile phase.

  • LC Conditions:

    • Use a C18 column and a mobile phase gradient similar to the HPLC-UV method, but with volatile buffers like formic acid or ammonium formate.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements to determine elemental compositions.

    • Acquisition Mode: Acquire full scan data to detect all ions within a specified mass range. Tandem MS (MS/MS) can be used to fragment ions of interest to aid in structural elucidation of impurities.

  • Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

    • Examine the mass spectrum of the main peak to confirm its molecular weight.

    • Investigate the mass spectra of any impurity peaks to propose their structures.

Causality Behind Experimental Choices:

  • ESI Positive Mode: The piperidine nitrogen is basic and will readily accept a proton, making it ideal for positive ion mode ESI.

  • High-Resolution MS: This allows for the determination of the exact mass of the parent ion and any impurities, which can be used to calculate their elemental formulas, greatly aiding in their identification.

  • Tandem MS (MS/MS): By isolating an impurity ion and fragmenting it, a characteristic fragmentation pattern is obtained, which can be used to deduce its structure.

Visualization of LC-MS Workflow:

LCMS_Workflow prep Sample Preparation (Dilute Solution) lc LC Separation (C18 Column) prep->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Analysis (High Resolution) esi->ms data Data Analysis (Confirm MW, Identify Impurities) ms->data

Caption: Workflow for LC-MS analysis for identity confirmation and impurity identification.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and reliable purity assessment of this compound, no single technique is sufficient. An integrated approach is essential for a self-validating system:

  • Primary Purity by qNMR: Use ¹H NMR with an internal standard for an accurate, absolute purity determination.

  • Orthogonal Quantitative Method by HPLC: Employ HPLC with derivatization to quantify impurities, especially those that may not be visible or easily quantifiable by NMR.

  • Identity Confirmation and Impurity Identification by LC-MS: Use high-resolution LC-MS to confirm the molecular weight of the target compound and to identify the structures of any detected impurities.

  • Specific Impurity Analysis by ¹⁹F NMR: Leverage ¹⁹F NMR to specifically detect and quantify any fluorine-containing impurities.

By combining these methodologies, researchers can have high confidence in the purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

The Strategic Advantage of 4-Fluoro-4-methylpiperidine Hydrochloride: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational selection of building blocks is a critical determinant of a program's success. Saturated heterocycles, particularly the piperidine scaffold, are fixtures in a vast number of approved pharmaceuticals, prized for their favorable physicochemical and pharmacokinetic properties.[1] The strategic introduction of fluorine into these scaffolds further enhances their utility, offering a powerful tool to modulate key drug-like attributes such as basicity, lipophilicity, and metabolic stability.[2] This guide provides an in-depth comparison of 4-Fluoro-4-methylpiperidine hydrochloride, a unique building block, with other relevant piperidine analogs, offering experimental insights to inform your selection process.

The Impact of C4-Substitution on Physicochemical Properties: A Data-Driven Comparison

The substitution pattern on the piperidine ring profoundly influences its fundamental properties. The introduction of a fluorine atom, particularly in combination with a methyl group at the C4 position, creates a unique electronic and steric environment. This section compares the key physicochemical parameters of 4-Fluoro-4-methylpiperidine with its non-fluorinated and other fluorinated counterparts.

Basicity (pKa) and Lipophilicity (LogP)

A molecule's pKa and lipophilicity (LogP) are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's strong electron-withdrawing nature typically reduces the basicity of the piperidine nitrogen, an effect that is attenuated by the distance between the fluorine atom and the nitrogen.[3] The interplay of the geminal fluoro and methyl groups in 4-Fluoro-4-methylpiperidine presents a nuanced case.

Below is a comparative table of experimentally determined or credibly estimated physicochemical properties for a selection of piperidine building blocks.

Building BlockStructurepKaCLogPCitation(s)
Piperidine11.20.84[3]
4-Methylpiperidine~10.81.4
4-Fluoropiperidine~9.80.6[4]
4,4-Difluoropiperidine8.50.4[5]
4-Fluoro-4-methylpiperidine ~9.5 1.1

Note: pKa and CLogP values for 4-Methylpiperidine and 4-Fluoro-4-methylpiperidine are estimated based on established substituent effects.

Expert Insights: The data illustrates that the introduction of a single fluorine atom at the 4-position significantly lowers the pKa compared to piperidine, which can be advantageous in reducing off-target interactions with aminergic GPCRs. The gem-difluoro substitution in 4,4-difluoropiperidine further decreases basicity. 4-Fluoro-4-methylpiperidine strikes a balance, with a pKa lower than its non-fluorinated methyl analog but likely higher than 4,4-difluoropiperidine. This modulation allows for fine-tuning of the desired level of basicity. From a lipophilicity perspective, the methyl group in 4-Fluoro-4-methylpiperidine increases the CLogP relative to 4-fluoropiperidine, which can enhance membrane permeability.

Conformational Considerations

The stereoelectronic effects of fluorine also influence the conformational preference of the piperidine ring. In protonated 3-fluoropiperidines, an axial orientation of the fluorine is often preferred due to stabilizing charge-dipole interactions between the C-F bond and the protonated nitrogen.[6] For 4-substituted piperidines, the energetic preference for equatorial or axial substitution is influenced by a combination of steric and electronic factors. The geminal arrangement of a fluorine and a methyl group in 4-Fluoro-4-methylpiperidine is expected to influence the chair conformation and the presentation of vectors for substituent attachment.

cluster_0 Conformational Influence of C4-Substituents Piperidine Piperidine 4-F-Piperidine 4-F-Piperidine Piperidine->4-F-Piperidine F adds polarity, axial preference possible 4-F-4-Me-Piperidine 4-F-4-Me-Piperidine 4-F-Piperidine->4-F-4-Me-Piperidine Methyl group adds bulk, influences chair conformation Improved Binding/Properties Improved Binding/Properties 4-F-4-Me-Piperidine->Improved Binding/Properties Fine-tunes vector presentation

Caption: Logical flow of C4-substitution effects.

Reactivity in Key Synthetic Transformations: The Buchwald-Hartwig N-Arylation

The N-arylation of piperidines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose, tolerant of a wide range of functional groups.[7][8][9][10][11]

Comparative Reactivity

The steric and electronic properties of the piperidine building block can influence the efficiency of the Buchwald-Hartwig reaction. The gem-fluoro-methyl substitution in 4-Fluoro-4-methylpiperidine introduces moderate steric bulk around the nitrogen atom, which could potentially impact the rate of catalysis. However, the slightly reduced nucleophilicity due to the fluorine atom is generally well-tolerated by modern palladium catalyst systems.

To provide a practical comparison, we present a representative experimental protocol for the N-arylation of a secondary amine, which is directly applicable to this compound and its analogs.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Fluoro-4-methylpiperidine with 4-Bromoanisole

This protocol describes the synthesis of 4-fluoro-4-methyl-1-(4-methoxyphenyl)piperidine.

reagents Reagents: - 4-Fluoro-4-methylpiperidine HCl - 4-Bromoanisole - Pd₂(dba)₃ (catalyst) - XPhos (ligand) - NaOtBu (base) - Toluene (solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating) setup->reaction 1. Add reagents to flask 2. Add solvent workup Work-up (Extraction) reaction->workup 1. Cool to RT 2. Quench and dilute purification Purification (Chromatography) workup->purification 1. Separate layers 2. Dry and concentrate product Final Product: 4-fluoro-4-methyl-1-(4-methoxyphenyl)piperidine purification->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv, to neutralize the hydrochloride salt and for the catalytic cycle)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound and 4-bromoanisole.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Expected Outcome: This protocol is expected to provide the desired product in good to excellent yield. The choice of a bulky, electron-rich ligand like XPhos is crucial for achieving high efficiency, especially with potentially challenging secondary amines.

Impact on Metabolic Stability

A common strategy in medicinal chemistry is to introduce fluorine to block metabolically labile C-H bonds, thereby improving the pharmacokinetic profile of a drug candidate.[12] The gem-fluoro-methyl substitution at the C4 position of the piperidine ring is a prime example of this approach.

Blocking Cytochrome P450 Metabolism

cluster_1 Metabolic Shielding Effect Piperidine C-H bond Piperidine C-H bond CYP450 Oxidation CYP450 Oxidation Piperidine C-H bond->CYP450 Oxidation Metabolite Metabolite CYP450 Oxidation->Metabolite 4-F-4-Me-Piperidine C-F/C-C bond 4-F-4-Me-Piperidine C-F/C-C bond Blocked Oxidation Blocked Oxidation 4-F-4-Me-Piperidine C-F/C-C bond->Blocked Oxidation Increased Stability Increased Stability Blocked Oxidation->Increased Stability

Caption: Fluorine as a metabolic shield.

Conclusion and Building Block Selection Strategy

This compound offers a unique combination of properties that make it a valuable building block for medicinal chemists.

  • Tunable Basicity: Its pKa is moderated compared to non-fluorinated piperidines, which can be beneficial for reducing off-target effects.

  • Enhanced Lipophilicity: The methyl group increases lipophilicity compared to other fluorinated analogs, potentially improving cell permeability.

  • Metabolic Stability: The gem-fluoro-methyl substitution at the C4 position provides a robust metabolic block.

  • Synthetic Tractability: It is a viable substrate for key C-N bond-forming reactions like the Buchwald-Hartwig amination.

When selecting a piperidine building block, a researcher should consider the specific goals of their drug discovery program.

  • For maximal reduction in basicity , 4,4-difluoropiperidine may be the preferred choice.

  • When a balance of moderated basicity and increased lipophilicity is desired, 4-Fluoro-4-methylpiperidine is an excellent candidate.

  • If metabolic stability at the C4 position is a primary concern , both 4,4-difluoropiperidine and 4-Fluoro-4-methylpiperidine offer significant advantages over non-fluorinated analogs.

By understanding the nuanced effects of fluorine and alkyl substitution on the piperidine scaffold, medicinal chemists can make more informed decisions in the design of next-generation therapeutics.

References

The Fluorine Advantage: A Comparative Guide to the Synthetic Utility of Fluorinated versus Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, ranking as one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an ideal scaffold for intricate molecular architectures, enabling precise spatial orientation of functional groups for optimal target engagement. The synthetic accessibility of the piperidine core has further cemented its status as a privileged scaffold in drug discovery. However, the ever-present demand for novel chemical matter with enhanced pharmacological profiles has driven chemists to explore decorated piperidine analogues. Among these, fluorinated piperidines have emerged as a particularly compelling class of building blocks, offering a unique combination of physicochemical and metabolic advantages.[2][3]

This guide provides a comparative analysis of the synthetic utility of fluorinated versus non-fluorinated piperidines. We will delve into the profound impact of fluorination on molecular properties, explore key synthetic strategies for accessing both classes of compounds, and provide detailed experimental protocols to illustrate these methodologies.

The Impact of Fluorine: A Game-Changer for Physicochemical and Pharmacological Properties

The strategic incorporation of fluorine into the piperidine ring can dramatically alter its properties, offering medicinal chemists a powerful tool to fine-tune molecules for improved drug-like characteristics.[4][5] The high electronegativity and small size of the fluorine atom are central to these effects.

Modulation of Basicity (pKa)

One of the most significant consequences of fluorination is the reduction of the basicity of the piperidine nitrogen.[3][6] The electron-withdrawing nature of the C-F bond lowers the pKa of the piperidinium ion. This can be highly advantageous in drug design, as reduced basicity is often correlated with decreased affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity.[7] The magnitude of this effect is dependent on the position and number of fluorine substituents.[6]

Lipophilicity (LogP) and Conformational Control

The influence of fluorine on lipophilicity is more nuanced and context-dependent.[8][9] While highly fluorinated motifs can increase lipophilicity, strategic monofluorination can either increase or decrease LogP depending on the surrounding molecular environment.[10][11]

Furthermore, fluorine substitution exerts significant control over the conformational preferences of the piperidine ring.[12][13] Due to a combination of steric and stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine substituent, which can be leveraged to create conformationally rigid scaffolds.[14][15][16] This conformational locking can pre-organize a molecule for optimal binding to its biological target.

Enhanced Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Introducing fluorine at a site of metabolic vulnerability can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[3]

The following diagram illustrates the key property modulations imparted by fluorination:

G cluster_properties Piperidine Piperidine Scaffold Fluorination Strategic Fluorination Piperidine->Fluorination Introduction of F Properties Altered Physicochemical & Pharmacological Properties Fluorination->Properties pKa Lowered Basicity (pKa) Properties->pKa LogP Modulated Lipophilicity (LogP) Properties->LogP Conformation Conformational Rigidity Properties->Conformation Metabolism Increased Metabolic Stability Properties->Metabolism

Caption: Impact of fluorination on piperidine properties.

Comparative Synthesis of Piperidine Scaffolds

The synthetic approaches to fluorinated and non-fluorinated piperidines share some common disconnection strategies, but also present unique challenges and opportunities.

Synthesis of Non-Fluorinated Piperidines: Established and Versatile Routes

The synthesis of the core piperidine ring is a well-established field with several robust methods.

1. Catalytic Hydrogenation of Pyridines: This is the most direct and atom-economical method for synthesizing piperidines.[1] A variety of heterogeneous and homogeneous catalysts can be employed, with platinum and palladium-based systems being common.[17]

Workflow for Catalytic Hydrogenation of Pyridine:

G Pyridine Pyridine Derivative Reactor High-Pressure Reactor Pyridine->Reactor H2 H₂ Gas H2->Reactor Catalyst Catalyst (e.g., Pd/C, PtO₂) Catalyst->Reactor Solvent Solvent (e.g., AcOH, EtOH) Solvent->Reactor Piperidine Piperidine Product Reactor->Piperidine Hydrogenation Purification Purification Piperidine->Purification

Caption: General workflow for pyridine hydrogenation.

2. Reductive Amination: This powerful C-N bond-forming reaction is highly versatile for constructing the piperidine ring. Intramolecular reductive amination of amino aldehydes or ketones, or the double reductive amination of dicarbonyl compounds with an amine source, are common strategies.[18][19]

Synthesis of Fluorinated Piperidines: Overcoming Synthetic Hurdles

Accessing fluorinated piperidines presents additional challenges, primarily centered around the introduction of the fluorine atom and the prevention of unwanted side reactions like hydrodefluorination.

1. Hydrogenation of Fluoropyridines: While analogous to the synthesis of non-fluorinated piperidines, the hydrogenation of fluoropyridines requires careful catalyst selection and optimization of reaction conditions to minimize the cleavage of the C-F bond.[2][20] Palladium-based catalysts, sometimes in the presence of an acid, have proven effective.[20]

2. Dearomatization-Hydrogenation (DAH) Process: This elegant one-pot strategy involves the dearomatization of a fluoropyridine followed by in-situ hydrogenation of the resulting intermediate.[21][22] This approach can provide access to highly substituted, all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity.

Comparative Overview of Synthetic Strategies:

StrategyNon-Fluorinated PiperidinesFluorinated PiperidinesKey Considerations
Starting Material Pyridines, Dicarbonyls, Amino-aldehydes/ketonesFluoropyridines, Pre-fluorinated precursorsAvailability and cost of starting materials.
Key Reactions Catalytic Hydrogenation, Reductive AminationCatalytic Hydrogenation, Dearomatization-HydrogenationFor fluorinated systems, preventing hydrodefluorination is critical.
Catalysts Pd/C, PtO₂, Rhodium complexes, Borane reagentsSpecialized Pd catalysts, Rhodium complexesCatalyst choice is crucial for chemoselectivity with fluorinated substrates.
Reaction Conditions Often requires high pressure and temperature.Can require milder conditions to preserve the C-F bond.Optimization of pressure, temperature, and additives is key.

Experimental Protocols

The following protocols are representative examples for the synthesis of non-fluorinated and fluorinated piperidines.

Protocol 1: Synthesis of a Non-Fluorinated Piperidine via Catalytic Hydrogenation

Objective: To synthesize a substituted piperidine from its corresponding pyridine precursor using a platinum(IV) oxide catalyst.[17]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.05 eq)

  • Glacial Acetic Acid (solvent)

  • Hydrogen Gas (H₂)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add the substituted pyridine and glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with acetic acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Synthesis of a Fluorinated Piperidine via Heterogeneous Hydrogenation

Objective: To synthesize a 3-fluoropiperidine derivative from 3-fluoropyridine using a palladium-based catalyst.[2][20]

Materials:

  • 3-Fluoropyridine (1.0 eq)

  • 20 wt% Pd(OH)₂ on Carbon (0.1 eq)

  • Methanol (solvent)

  • Aqueous HCl (e.g., 4 M)

  • Hydrogen Gas (H₂)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve 3-fluoropyridine in methanol.

  • Add the 20 wt% Pd(OH)₂ on carbon catalyst.

  • Add aqueous HCl to the reaction mixture.

  • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction at a controlled temperature (e.g., 40°C) for a specified time (e.g., 16 hours).

  • Monitor the reaction for the consumption of the starting material.

  • After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be worked up by neutralizing the acid and extracting the product into an organic solvent.

  • The crude product is then purified, typically by column chromatography.

Conclusion and Future Outlook

The choice between a fluorinated and a non-fluorinated piperidine scaffold is a strategic decision in the drug discovery process, driven by the specific goals of a medicinal chemistry campaign. While non-fluorinated piperidines remain a workhorse due to their synthetic tractability and established presence in numerous pharmaceuticals, the strategic introduction of fluorine offers a powerful avenue to modulate key drug-like properties. The ability to fine-tune basicity, lipophilicity, conformation, and metabolic stability provides a compelling rationale for the increased focus on fluorinated piperidines.

As synthetic methodologies for the selective and efficient synthesis of complex fluorinated piperidines continue to advance, we can anticipate their even greater representation in the next generation of therapeutics. The continued development of novel catalytic systems that operate under mild conditions and tolerate a wide range of functional groups will be crucial in unlocking the full potential of these valuable building blocks.

References

The Decisive Factors in Conformational Control: A Comparative Guide to Axial vs. Equatorial Fluorine in Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine rings is a powerful tool in modern medicinal chemistry, offering a means to fine-tune a molecule's physicochemical properties, such as basicity (pKa), metabolic stability, and membrane permeability.[1][2] A critical aspect of this strategy lies in understanding and controlling the conformational preferences of the fluorine substituent, as the spatial arrangement of atoms can profoundly impact biological activity. This guide provides an in-depth comparison of the factors governing the preference for axial versus equatorial fluorine in piperidine rings, supported by experimental and computational data.

The Prevailing Preference: Unpacking the Axial Advantage

Contrary to what classical steric considerations might suggest, fluorine in a piperidine ring often exhibits a notable preference for the sterically more demanding axial position.[3][4] This preference is not governed by a single dominant force but rather a delicate interplay of stereoelectronic and environmental factors. A comprehensive study by Nairoukh et al. has systematically elucidated these contributing forces through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computations.[1][2][5][6][7][8]

The primary drivers behind the axial preference for fluorine in piperidines include:

  • Charge-Dipole Interactions: In protonated piperidinium salts, a significant stabilizing interaction can occur between the partially negative fluorine atom and the positively charged nitrogen (C-F∙∙∙H-N+). This electrostatic attraction is particularly strong when the fluorine is in the axial position, bringing it into closer proximity to the ammonium proton.[1][2][6]

  • Hyperconjugation (The Gauche Effect): Stereoelectronic effects, specifically hyperconjugation, play a crucial role. The axial C-F bond is often stabilized by electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals of the C-F (σC-F) and C-N (σC-N) bonds.[1][2][9] This phenomenon, often referred to as the fluorine gauche effect, contributes significantly to the stability of the axial conformer.[10][11]

  • Solvation and Solvent Polarity: The surrounding solvent environment can dramatically influence the conformational equilibrium. As will be detailed below, the polarity of the solvent can either enhance the axial preference or, in some cases, completely reverse it in favor of the equatorial conformer.[1][2][5][6][7][8]

  • Dipole Minimization: In some instances, the arrangement of bond dipoles in the axial conformer can lead to a lower overall molecular dipole moment, which can be energetically favorable in less polar environments.[1][2][6]

Comparative Analysis: Axial vs. Equatorial Fluorine in Substituted Piperidines

The following table summarizes experimental and computational data for various fluorinated piperidines, highlighting the energetic preference for either the axial or equatorial conformer. The free energy difference (ΔG) indicates the relative stability, with a positive value favoring the axial conformer.

CompoundN-SubstituentSolventExperimental ObservationΔG (kcal/mol) (Axial - Equatorial) in SolutionDominant Stabilizing Factors
3-FluoropiperidineTFAChloroformHigh Axial Preference+3.3 (in CHCl3)Hyperconjugation
3-FluoropiperidineHClWaterHigh Axial Preference+12.6 (in H2O)Electrostatic Interactions
3-FluoropiperidineNone (NH)WaterHigh Axial Preference+5.1 (in H2O)Hyperconjugation
3,5-DifluoropiperidineTFAChloroformHigh Axial Preference+11.7 (in CHCl3)Hyperconjugation
3,5-DifluoropiperidineHClWaterHigh Axial Preference+14.7 (in H2O)Electrostatic Interactions
3,5-DifluoropiperidineNone (NH)WaterHigh Axial Preference+10.8 (in H2O)Hyperconjugation
4-FluoropiperidiniumHClWaterEquatorial Dominant+1.0 (in H2O)Solvation of the more polar equatorial conformer

Data sourced from Nairoukh et al. (2020)[1][2]

The Role of the Solvent: A Decisive Environmental Factor

While hyperconjugation and electrostatic interactions often favor the axial conformer, the solvent can be a deciding factor. In the case of 4-fluoropiperidinium salt, computational analysis predicted the axial conformer to be more stable.[1][2] However, experimental NMR studies in aqueous solution revealed a preference for the equatorial conformer.[1][2] This reversal is attributed to the significantly larger dipole moment of the equatorial conformer (8.0 D) compared to the axial conformer (6.4 D).[1][2] In a highly polar solvent like water, the conformer with the larger dipole moment is better stabilized by solvation, tipping the energetic balance in its favor.[1][2]

This highlights a critical takeaway for drug development: the conformational preference of a fluorinated piperidine can be highly dependent on its environment, and what is observed in a less polar solvent may not hold true in the aqueous environment of a biological system.

Experimental and Computational Workflow for Conformational Analysis

The determination of conformational preferences in fluorinated piperidines relies on a synergistic approach combining experimental NMR spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The fluorinated piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl3, D2O, toluene-d8). The choice of solvent is critical as it can influence the conformational equilibrium.

  • ¹⁹F NMR and ¹H NMR Acquisition: Standard one-dimensional ¹⁹F and ¹H NMR spectra are acquired.

  • Coupling Constant Analysis (³J(¹⁹F,¹H)): The key to determining the fluorine's orientation lies in the analysis of the three-bond coupling constant between fluorine and the vicinal protons (³J(¹⁹F,¹H)).[1] The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds.

    • Axial Fluorine: An axial fluorine will have a large trans-diaxial coupling (typically ~30-40 Hz) to the axial proton on the adjacent carbon and a smaller gauche coupling to the equatorial proton.

    • Equatorial Fluorine: An equatorial fluorine will have smaller gauche couplings to both the axial and equatorial protons on the adjacent carbon (typically <15 Hz).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations, further confirming the spatial proximity of the fluorine (or its attached carbon) to other protons in the ring, which can help distinguish between axial and equatorial positions.

Computational Protocol: DFT Calculations
  • Conformer Generation: Both the axial and equatorial chair conformations of the fluorinated piperidine are built in silico.

  • Geometry Optimization: The geometries of both conformers are optimized using a suitable level of theory and basis set, for example, M06-2X/def2-QZVPP.[1][2] This is performed for both the gas phase and in solution.

  • Solvation Modeling: To account for solvent effects, a polarizable continuum model (PCM) is employed, specifying the solvent used in the experimental analysis (e.g., chloroform, water).[1][2]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data, including the Gibbs free energy (G).

  • Energy Comparison: The Gibbs free energies of the axial and equatorial conformers are compared to determine the predicted conformational preference (ΔG = G_equatorial - G_axial). A positive ΔG indicates a preference for the axial conformer.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the hyperconjugative interactions by calculating the stabilization energies (E(2)) for the relevant donor-acceptor orbital interactions (e.g., σC-H → σ*C-F).[9][12]

Visualizing the Decisive Factors

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_factors Factors Influencing Conformational Preference Charge_Dipole Charge-Dipole Interactions (C-F...H-N+) Conformational_Equilibrium Axial vs. Equatorial Fluorine Preference Charge_Dipole->Conformational_Equilibrium Hyperconjugation Hyperconjugation (σC-H → σC-F/σC-N) Hyperconjugation->Conformational_Equilibrium Solvation Solvation Effects (Solvent Polarity) Solvation->Conformational_Equilibrium Sterics Steric Repulsion Sterics->Conformational_Equilibrium caption Key factors governing the conformational equilibrium of fluorine in piperidines.

Caption: Key factors governing the conformational equilibrium of fluorine in piperidines.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample_Prep Sample Preparation (in deuterated solvent) NMR_Acq NMR Data Acquisition (¹H, ¹⁹F, NOESY) Sample_Prep->NMR_Acq J_Coupling ³J(¹⁹F,¹H) Analysis NMR_Acq->J_Coupling NOE_Analysis NOE Analysis NMR_Acq->NOE_Analysis Final_Assignment Conformational Assignment J_Coupling->Final_Assignment NOE_Analysis->Final_Assignment Model_Build Build Conformers (Axial & Equatorial) Optimization Geometry Optimization (DFT, with PCM) Model_Build->Optimization Energy_Calc Free Energy Calculation (ΔG) Optimization->Energy_Calc NBO_Analysis NBO Analysis Optimization->NBO_Analysis Energy_Calc->Final_Assignment caption Integrated workflow for determining fluorine conformational preference.

Caption: Integrated workflow for determining fluorine conformational preference.

Conclusion

The conformational preference of fluorine in piperidine rings is a nuanced outcome of competing and cooperating forces. While a general tendency towards the axial position is often observed due to stabilizing charge-dipole and hyperconjugative interactions, this preference is not absolute. The polarity of the solvent can play a decisive role, capable of inverting the equilibrium by preferentially solvating a more polar equatorial conformer. For researchers in drug discovery, a thorough understanding of these principles is paramount. A combined approach of high-resolution NMR spectroscopy and DFT calculations provides a robust framework for predicting and validating the conformational behavior of fluorinated piperidines, enabling more rational and effective molecular design.

References

A Researcher's Guide to Basicity Modulation: The Effect of Fluorine Substitution on Piperidine pKa

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, embedded in the structure of numerous blockbuster drugs. Its basic nitrogen atom is often a key pharmacophoric element, pivotal for target engagement. However, this basicity can also be a liability, influencing properties like solubility, absorption, and potential off-target effects such as hERG channel inhibition.[1] Precise modulation of the piperidine nitrogen's basicity, quantified by its pKa, is therefore a critical lever in drug design. This guide provides an in-depth comparison of how fluorine substitution at different positions on the piperidine ring systematically alters its pKa, grounded in electronic principles and supported by experimental data.

Foundational Concepts: pKa and the Inductive Effect

The basicity of an amine like piperidine is measured by the pKa of its conjugate acid (the piperidinium ion).[2] A higher pKa indicates a stronger base, meaning the nitrogen's lone pair of electrons is more readily available to accept a proton. The pKa of the parent piperidine is approximately 11.1-11.2.[3]

Fluorine, the most electronegative element, exerts a powerful electron-withdrawing influence through sigma (σ) bonds, a phenomenon known as the negative inductive effect (-I) .[4][5][6] When a fluorine atom is introduced to the piperidine ring, it pulls electron density towards itself. This withdrawal of electron density reduces the availability of the nitrogen's lone pair for protonation and destabilizes the resulting positively charged conjugate acid. The consequence is a weaker base, reflected in a lower pKa value.[7][8] This effect is inherently distance-dependent; the closer the fluorine atom is to the nitrogen, the more pronounced its impact on basicity.[9][10]

Comparative Analysis: pKa of Fluorinated Piperidines

The position of the fluorine substituent on the piperidine ring dictates the magnitude of the pKa reduction. The following table summarizes the experimental and predicted pKa values for piperidine and its monofluorinated analogs.

CompoundPosition of FluorinepKa (Conjugate Acid)ΔpKa (from Piperidine)
PiperidineN/A~11.12[3]0.00
4-FluoropiperidineC4 (γ-position)9.40[11]-1.72
3-FluoropiperidineC3 (β-position)8.48 (Predicted)[12]-2.64
2-FluoropiperidineC2 (α-position)<8.48 (Estimated)>-2.64

As the data clearly illustrates, fluorine substitution significantly lowers the basicity of the piperidine nitrogen. The effect is substantial even at the 4-position (a drop of 1.72 pKa units) and becomes progressively stronger as the fluorine atom moves closer to the nitrogen, consistent with the attenuation of the inductive effect with distance.[9][10]

Visualizing the Mechanism: Inductive Destabilization

The diagram below illustrates how a fluorine atom at the 3-position inductively pulls electron density away from the piperidinium ion. This withdrawal of electron density (symbolized by the arrows) reduces the ability of the molecule to stabilize the positive charge on the nitrogen, thereby increasing the acidity of the conjugate acid and lowering the amine's pKa.

Caption: Inductive effect of fluorine on the piperidinium ion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and standard method for determining the pKa of ionizable compounds.[13][14][15] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Objective

To experimentally determine the pKa of a fluorinated piperidine hydrochloride salt.

Materials & Equipment
  • Fluorinated piperidine hydrochloride salt

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[16]

  • High-purity deionized water

  • Calibrated pH meter and combination pH electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Nitrogen gas source

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation:

    • Accurately weigh a quantity of the fluorinated piperidine hydrochloride salt and dissolve it in deionized water to create a sample solution of approximately 1 mM concentration.[16]

    • Add KCl solution to the sample to maintain a constant ionic strength of ~0.15 M.[16] This is crucial as ionic strength can influence pKa values.

    • Place the titration vessel on a magnetic stirrer and add a stir bar.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes before and during the titration.[16] This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.

  • Titration Process:

    • Immerse the calibrated pH electrode into the stirred solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (e.g., until pH 12) to generate a complete sigmoid titration curve.[16]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve. Modern software can calculate this precisely from the first or second derivative of the curve.

  • Validation: Perform a minimum of three independent titrations for the compound to ensure the reproducibility and reliability of the result.[16] Calculate the average pKa and standard deviation.

Experimental Workflow Diagram

G start Start calibrate 2. Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prep 1. Prepare Sample (1 mM analyte, 0.15 M KCl) purge 3. Purge with Nitrogen (Remove dissolved CO2) prep->purge calibrate->prep titrate 4. Titrate with 0.1 M NaOH (Record pH vs. Volume) purge->titrate plot 5. Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze 6. Determine pKa (pH at half-equivalence point) plot->analyze repeat 7. Repeat 3x for Reproducibility analyze->repeat repeat->prep Next Titration end End repeat->end Final Result

Caption: Workflow for pKa determination via potentiometric titration.

Implications in Drug Discovery & Development

The strategic introduction of fluorine to modulate piperidine pKa is a powerful tool for medicinal chemists.[7][8]

  • Avoiding Off-Target Effects: High basicity (pKa > 10) is often linked to promiscuous binding and toxicities like phospholipidosis and inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[1] Lowering the pKa by fluorination can mitigate these risks.

  • Optimizing ADME Properties: The pKa of a drug dictates its ionization state at physiological pH (~7.4). This, in turn, governs its lipophilicity (expressed as logD), solubility, and ability to permeate biological membranes—all critical factors for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

  • Improving Metabolic Stability: Fluorine substitution near a basic center can shield the molecule from metabolic degradation by enzymes like cytochrome P450.[18]

References

The 4-Substituted Piperidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions have cemented its role in the design of therapeutics targeting a spectrum of diseases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-substituted piperidines, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications at the 4-position of this versatile scaffold modulate activity across different biological targets, supported by experimental data and detailed protocols.

The Significance of the 4-Position

The substitution at the 4-position of the piperidine ring is a critical determinant of a compound's pharmacological profile. This position allows for the introduction of a wide variety of substituents that can influence the molecule's size, shape, lipophilicity, and electronic properties. These modifications, in turn, dictate the compound's binding affinity, selectivity, and functional activity at its biological target. This guide will delve into the nuanced SAR of 4-substituted piperidines across several key therapeutic areas.

I. Opioid Receptor Modulation: A Tale of Affinity and Efficacy

The 4-substituted piperidine core is a hallmark of many potent opioid receptor modulators, including the fentanyl and meperidine families of analgesics.[2][3] The nature of the substituent at the 4-position profoundly impacts the affinity and efficacy at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Structure-Activity Relationship Insights:

The general SAR for 4-substituted piperidines as opioid ligands reveals several key trends. A lipophilic side chain at the 4-position is often crucial for high affinity. The length and flexibility of this chain can modulate the balance of activity between different opioid receptor subtypes.[3] For instance, in a series of 4-substituted piperidine and piperazine compounds, changing the length and flexibility of the side chain at this position significantly improved binding affinity at both µ- and δ-opioid receptors.[3]

Comparative Data: 4-Substituted Piperidines as Opioid Receptor Ligands
Compound ID4-Substituentµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Reference
1 Benzyl29150[3]
2 3-Phenylpropyl0.296.6[3]
3 Naphthylmethyl0.459.8[3]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for opioid receptors.[4][5]

Objective: To determine the inhibitory constant (Ki) of a 4-substituted piperidine derivative for the µ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone.

  • Test compounds (4-substituted piperidines).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membrane preparation, [³H]DAMGO, and either assay buffer (for total binding), excess naloxone (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Opioid Receptor Binding Assay.

II. Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

4-Substituted piperidines are also prominent scaffolds for the development of acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease. The 4-substituent plays a crucial role in interacting with the active site of the AChE enzyme.

Structure-Activity Relationship Insights:

SAR studies on 1-benzyl-4-substituted piperidine derivatives have shown that bulky substituents at the 4-position can significantly enhance AChE inhibitory activity.[6] For example, replacing a flexible side chain with a more rigid indanone moiety can maintain or even improve potency.[7] The introduction of a 5,6-dimethoxy-1-oxoindan-2-yl)methyl group at the 4-position led to the development of Donepezil, a potent and selective AChE inhibitor.[7]

Comparative Data: 4-Substituted Piperidines as AChE Inhibitors
Compound ID4-SubstituentAChE IC50 (nM)Reference
Donepezil (13e) (5,6-dimethoxy-1-oxoindan-2-yl)methyl5.7[7]
19 2-[4-(benzoylamino)phthalimido]ethyl1.2[8]
21 2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl0.56[6]

Note: Lower IC50 values indicate greater inhibitory potency.

III. Anticancer Activity: Targeting Proliferation and Survival

The versatility of the 4-substituted piperidine scaffold has been exploited in the development of novel anticancer agents. Modifications at the 4-position can lead to compounds with potent cytotoxic activity against various cancer cell lines.[9][10]

Structure-Activity Relationship Insights:

The anticancer activity of 4-substituted piperidines is highly dependent on the nature of the substituent. For instance, in a series of spiro[chroman-2,4'-piperidin]-4-one derivatives, a sulfonyl spacer in the 4-substituent resulted in the most potent activity.[11] Other studies have shown that the introduction of benzoxazole or N-sulfonylpiperidine moieties can also confer significant anticancer properties.[10]

Comparative Data: Anticancer Activity of 4-Substituted Piperidines
CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 (spiro-piperidine) MCF-7 (Breast)0.31[11]
Compound 7h (benzoxazole-piperidine) MCF-7 (Breast)7.31 ± 0.43[10]
Compound 8 (N-sulfonylpiperidine) HCT-116 (Colorectal)3.94[10]
Doxorubicin (Reference Drug) MCF-7 (Breast)8.20 ± 0.39[10]

Note: Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][12]

Objective: To determine the IC50 of a 4-substituted piperidine derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compound (4-substituted piperidine).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Caption: Workflow of the MTT Cell Viability Assay.

IV. Antimicrobial Activity: A Scaffold for New Antibacterials

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 4-substituted piperidine scaffold has shown promise in this area, with derivatives exhibiting activity against various bacterial strains.[13][14][15]

Structure-Activity Relationship Insights:

The antimicrobial SAR of 4-substituted piperidines is diverse. For piperidine-4-carboxamides, a trifluoromethyl group at the 4-position of a phenyl moiety attached to the carboxamide nitrogen significantly increased activity against Mycobacterium abscessus.[13] In other series, the introduction of a thiosemicarbazone moiety at the 4-position of the piperidine ring enhanced antifungal activity.[15]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16]

Objective: To determine the MIC of a 4-substituted piperidine derivative against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Test compound.

  • Positive control (e.g., a known antibiotic).

  • Negative control (broth only).

  • Bacterial inoculum standardized to a specific concentration.

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 4-substituted piperidine scaffold is a remarkably versatile and privileged structure in drug discovery. As this guide has demonstrated, strategic modifications at the 4-position can profoundly influence the biological activity of these compounds, enabling the development of potent and selective agents for a wide range of therapeutic targets. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to harnessing the full potential of this exceptional chemical motif in the quest for novel and improved medicines. The continued exploration of the vast chemical space around the 4-substituted piperidine core promises to yield the next generation of therapeutics for a multitude of human diseases.

References

Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-Fluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 4-Fluoro-4-methylpiperidine hydrochloride (CAS: 1023305-87-4). As specific toxicological data for this compound is limited, this guide is built upon a conservative approach, synthesizing safety information from structurally similar piperidine derivatives, fluorinated compounds, and chemical hydrochlorides. This protocol is intended for use by trained researchers and drug development professionals. Always supplement this guide with a thorough review of your institution's specific safety protocols and consult with your Environmental Health & Safety (EHS) department.

Hazard Assessment: A Synthesis of Structural Analogs

Understanding the "why" behind safety protocols is critical. The required precautions for this compound are derived from the known hazards of its core components: the piperidine ring, the fluorine substituent, and the hydrochloride salt form.

  • The Piperidine Moiety : The parent compound, piperidine, and its derivatives are well-documented as hazardous. They can be toxic upon skin contact or inhalation and are capable of causing severe skin burns and serious eye damage.[1][2][3] The piperidine ring is a common scaffold in bioactive compounds, but its inherent reactivity and basicity demand respectful handling.[4]

  • Fluorine Substitution : The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4][5] However, this alteration can also modify toxicological profiles. While the carbon-fluorine bond is strong, hazardous decomposition products, such as hydrogen fluoride, may be released under thermal stress (e.g., in a fire). Furthermore, the metabolism of some fluorinated compounds can yield toxic byproducts.[5][6]

  • Hydrochloride Salt : This compound is supplied as a solid hydrochloride salt.[7] This form generally has a lower vapor pressure than the corresponding free base, reducing the risk of inhaling volatile vapors. However, the primary physical hazard becomes the potential for inhaling fine dust particles during handling. Upon dissolution in water or contact with moisture, it will form an acidic solution, presenting a corrosive hazard characteristic of hydrochloric acid.[8][9][10]

Based on this analysis, this compound should be treated as a substance that is potentially toxic, corrosive, and irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale for each selection is directly linked to the hazards identified above.

Protection Type Specification Rationale
Engineering Controls Certified Chemical Fume HoodPrimary line of defense. Essential for containing solid particulates during weighing and preventing inhalation of any potential vapors or aerosols.[2][11]
Eye & Face Protection Chemical splash goggles with a full-face shieldProtects against both impact/splashes and airborne dust. Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes of corrosive solutions.[1][3][8]
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness). Consider double-gloving.Prevents dermal absorption and chemical burns. Piperidine derivatives can be toxic upon skin contact.[3][12] Always inspect gloves before use and remove them carefully to avoid skin contamination.[13]
Skin & Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.Minimizes skin exposure. Ensures no skin is exposed between the glove and the lab coat sleeve. A chemical-resistant apron is recommended for handling larger quantities (>10g).[1][13]
Respiratory Protection Generally not required if all handling of solids and solutions occurs within a certified fume hood.A NIOSH-approved respirator with P100 (particulate) and acid gas cartridges may be required for spill cleanup outside of a fume hood or for large-scale operations, as determined by your institution's EHS assessment.[9][11]

Operational and Disposal Plans

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) B 2. Prepare Work Area (Inside Fume Hood, absorbent liner) A->B C 3. Assemble Equipment (Spatula, weigh paper, glassware) B->C D 4. Weigh Compound (Minimize dust, use anti-static tools) C->D Begin Handling E 5. Dissolution (Add solid to solvent slowly) D->E F 6. Reaction/Use (Maintain containment) E->F G 7. Decontaminate (Clean glassware and surfaces) F->G Complete Experiment H 8. Segregate Waste (Solid, Liquid, Contaminated PPE) G->H I 9. Package & Label Waste (Follow EHS Guidelines) H->I J 10. Doff PPE & Wash Hands I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-methylpiperidine hydrochloride
Reactant of Route 2
4-Fluoro-4-methylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.